Product packaging for Segetalin A(Cat. No.:CAS No. 161875-97-4)

Segetalin A

Cat. No.: B030495
CAS No.: 161875-97-4
M. Wt: 609.7 g/mol
InChI Key: YVUZOKYOUUCVBV-WJTDBPPMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Segetalin A is a naturally occurring cyclic pentapeptide isolated from the seeds of Gypsophila segetum. This compound has garnered significant research interest due to its unique estrogen-like activity, functioning as a phytoestrogen. Unlike classical estrogens, this compound demonstrates a specific binding affinity for estrogen receptors, potentially modulating estrogen-responsive pathways, which makes it a valuable probe for studying hormone-dependent biological processes. Its primary research applications include investigating the mechanisms of plant growth and development, exploring novel signaling pathways in endocrinology, and serving as a lead compound in the development of new biochemical tools. The cyclic structure of this compound, characterized by its specific amino acid sequence and stable ring formation, contributes to its biological activity and metabolic stability. Researchers utilize this compound in in vitro assays to elucidate the complex interplay between plant-derived compounds and mammalian hormonal systems, offering insights that could inform future agricultural and biomedical discoveries. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H43N7O6 B030495 Segetalin A CAS No. 161875-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,9S,12S,15S,18S)-12-(1H-indol-3-ylmethyl)-9-methyl-3,15-di(propan-2-yl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43N7O6/c1-16(2)25-30(43)35-22(13-19-14-32-21-10-7-6-9-20(19)21)28(41)34-18(5)27(40)33-15-24(39)36-26(17(3)4)31(44)38-12-8-11-23(38)29(42)37-25/h6-7,9-10,14,16-18,22-23,25-26,32H,8,11-13,15H2,1-5H3,(H,33,40)(H,34,41)(H,35,43)(H,36,39)(H,37,42)/t18-,22-,23-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUZOKYOUUCVBV-WJTDBPPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440594
Record name SEGETALIN A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161875-97-4
Record name SEGETALIN A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Segetalin A: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segetalin A is a cyclic hexapeptide that was first discovered in 1994 within the seeds of the plant Vaccaria segetalis (also known as Saponaria vaccaria), a member of the Caryophyllaceae family. This family of plants is a rich source of various bioactive cyclic peptides. This compound, with its unique cyclic structure, has garnered scientific interest due to its diverse biological activities, including estrogen-like effects, vasorelaxant properties, and potential as an anticancer agent. This technical guide provides an in-depth overview of the discovery, isolation, and known biological functions of this compound, with a focus on the experimental methodologies and quantitative data available to date.

Discovery and Structural Elucidation

The initial discovery of this compound was a result of phytochemical investigations into the constituents of Vaccaria segetalis seeds. Its structure was meticulously determined using a combination of advanced analytical techniques.

The amino acid sequence of this compound was established as cyclo(Ala-Gly-Val-Pro-Val-Trp) . This structure was elucidated through a series of experiments including:

  • Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Provided detailed information about the connectivity of atoms within the molecule, helping to piece together the amino acid sequence and the cyclic nature of the peptide.

  • Electrospray Ionization Mass Spectrometry (ESI-MS)/MS: Confirmed the molecular weight of the cyclic peptide and provided fragmentation patterns that supported the proposed amino acid sequence.

  • Chemical and Enzymatic Hydrolysis: Breaking down the cyclic peptide into its constituent amino acids, which were then identified and quantified to confirm the composition of this compound.

Since the initial discovery of this compound, a series of other related cyclic peptides, named segetalins B, C, D, E, F, G, H, J, and K, have also been isolated from Vaccaria segetalis, each with variations in their amino acid sequences.

Isolation and Purification of this compound

The extraction and purification of this compound from the seeds of Vaccaria segetalis is a multi-step process that requires careful optimization to achieve high purity and yield. High-Speed Counter-Current Chromatography (HSCCC) has proven to be a particularly effective technique for the preparative separation of segetalins.

Experimental Protocol: Isolation of this compound using HSCCC

The following protocol outlines a validated method for the isolation of this compound:

  • Preparation of Crude Extract:

    • Powdered seeds of Vaccaria segetalis are extracted with a suitable solvent, such as methanol or ethanol, to obtain a crude extract containing a mixture of segetalins and other phytochemicals.

    • The crude extract is then subjected to an initial clean-up step using silica gel column chromatography to remove highly polar and non-polar impurities.

  • High-Speed Counter-Current Chromatography (HSCCC) Separation:

    • Apparatus: A preparative HSCCC instrument is used for the separation.

    • Two-Phase Solvent System: A carefully optimized two-phase solvent system is crucial for successful separation. A commonly used system consists of petroleum ether-ethyl acetate-methanol-water at a volume ratio of 0.5:3.5:1:5.

    • Procedure:

      • The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

      • The crude extract, dissolved in a small volume of the solvent system, is then injected into the column.

      • The mobile phase (the lower phase of the solvent system) is pumped through the column at a specific flow rate, initiating the separation process.

      • The effluent from the column is continuously monitored by a UV detector, and fractions are collected based on the resulting chromatogram.

  • Purity Analysis:

    • The purity of the isolated this compound in the collected fractions is determined by High-Performance Liquid Chromatography (HPLC).

Data Presentation: Yield and Purity of this compound

The application of the HSCCC protocol has yielded the following quantitative results:

ParameterValueReference
Starting Material190 mg of crude extract[1]
Yield of this compound28.5 mg[1]
Purity of this compound95.6% (as determined by HPLC)[1]
Yield from Dry Seed0.17 - 0.65 g / 100 g

Biological Activities of Segetalins

The family of segetalins exhibits a range of biological activities, highlighting their potential for therapeutic applications. While research on this compound is ongoing, studies on related segetalins provide valuable insights into its potential pharmacological profile.

Estrogen-like Activity

This compound has been shown to possess estrogen-like activity. This was demonstrated in vivo using an ovariectomized rat model, a standard assay for assessing estrogenicity.

  • Animal Model: Immature female rats are surgically ovariectomized to remove the primary source of endogenous estrogens.

  • Treatment: After a recovery period, the ovariectomized rats are administered with this compound at various doses over a specific period. A positive control group receives a known estrogen (e.g., estradiol), and a negative control group receives a vehicle.

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed. An increase in uterine weight compared to the negative control group is indicative of estrogenic activity.

Cytotoxic Activity

While specific IC50 values for this compound against cancer cell lines are not widely reported, a related compound, segetalin E , has demonstrated notable cytotoxic effects.

Cell LineIC50 Value (µM)Cancer Type
Dalton's Lymphoma Ascites (DLA)3.71Lymphoma
Ehrlich's Ascites Carcinoma (EAC)9.11Carcinoma

These findings suggest that segetalins, as a class of compounds, warrant further investigation for their potential as anticancer agents.

Vasorelaxant Activity

Several segetalins have been reported to exhibit vasorelaxant effects on rat aorta. This activity appears to be linked to the presence of basic amino acid residues, such as lysine and arginine, in their structures. While this compound does not contain these basic residues, the broader vasorelaxant potential of the segetalin family suggests a possible area for future investigation.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on its observed effects, several potential signaling pathways can be hypothesized.

Estrogen-like Activity: Potential Interaction with Estrogen Receptors

The estrogen-like effects of this compound strongly suggest an interaction with the estrogen signaling pathway. The primary mediators of estrogen action are the estrogen receptors, ERα and ERβ.

Estrogen_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SegetalinA This compound ER Estrogen Receptor (ERα / ERβ) SegetalinA->ER Binds to CellMembrane Cytoplasm Cytoplasm Nucleus Nucleus Dimerization Dimerization ER->Dimerization Conformational Change & Dissociation HSP Heat Shock Proteins HSP->ER ERE Estrogen Response Element (ERE) Dimerization->ERE Translocates to Nucleus & Binds to DNA Transcription Gene Transcription ERE->Transcription BiologicalEffects Estrogenic Effects (e.g., Uterine Growth) Transcription->BiologicalEffects

Caption: Proposed estrogenic signaling pathway for this compound.

It is hypothesized that this compound may bind to either ERα or ERβ, leading to a conformational change in the receptor, dissociation from heat shock proteins, and subsequent dimerization. The receptor-ligand complex would then translocate to the nucleus and bind to estrogen response elements (EREs) on the DNA, initiating the transcription of estrogen-responsive genes and leading to the observed physiological effects. Further research, such as competitive binding assays, is required to confirm this direct interaction and determine the binding affinity of this compound for the estrogen receptor subtypes.

Cytotoxic Activity: Potential Modulation of Cell Signaling Pathways

The cytotoxic effects of related segetalins against cancer cells suggest that this compound may interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of these processes and a common target for anticancer drugs.

Cytotoxicity_Workflow SegetalinA This compound CancerCell Cancer Cell SegetalinA->CancerCell MAPK_Pathway MAPK Signaling (e.g., ERK, JNK, p38) SegetalinA->MAPK_Pathway Potential Inhibition Apoptosis Apoptosis (Programmed Cell Death) SegetalinA->Apoptosis Potential Induction GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->MAPK_Pathway Activation Proliferation Cell Proliferation MAPK_Pathway->Proliferation Promotes Survival Cell Survival MAPK_Pathway->Survival Promotes MAPK_Pathway->Apoptosis Inhibits

References

Quercetin: A Comprehensive Guide to its Biological Activities and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a prominent dietary flavonoid, is ubiquitously found in a variety of fruits, vegetables, and grains, including onions, apples, berries, and tea.[1][2][3][4] As a potent antioxidant, quercetin has garnered significant attention for its wide spectrum of health-promoting effects and therapeutic potential.[2][5][6] This technical guide provides an in-depth overview of the biological activities and pharmacological properties of quercetin, focusing on its antioxidant, anti-inflammatory, and anticancer effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development endeavors.

Pharmacological Properties

Pharmacokinetics

The bioavailability of quercetin in humans is a complex process influenced by its glycosidic form and the food matrix.[7][8] Quercetin is primarily ingested as glycosides, which are hydrolyzed to the aglycone form in the intestine before absorption.[8] Studies have shown that quercetin glycosides from onions are more readily absorbed than pure aglycone.[8]

Plasma concentrations of quercetin peak at different times depending on the source. For instance, after ingestion of quercetin-4′-O-glucoside (from onions), peak plasma concentrations are reached in approximately 0.7 hours.[7][9] In contrast, the peak concentration for quercetin-3-O-rutinoside (rutin) is observed after about 7.0 hours.[7] The terminal elimination half-life of quercetin is approximately 11 hours.[7] In human plasma, quercetin is primarily found as glucuronide and sulfate conjugates, with no free quercetin detected.[7][9][10]

Table 1: Pharmacokinetic Parameters of Quercetin in Humans

ParameterQuercetin-4′-O-glucoside (from Onion Supplement)Quercetin-3-O-rutinoside (Rutin)Reference
Dose (equivalent to Quercetin)100 mg200 mg[7]
Cmax (μg/mL)2.3 ± 1.50.3 ± 0.3[7][9]
Tmax (hours)0.7 ± 0.27.0 ± 2.9[7][9][10]
Terminal Elimination Half-life (hours)~11~11[7]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Metabolism

Following absorption, quercetin undergoes extensive metabolism in the intestines and liver. The primary metabolites identified in plasma are quercetin-3'-sulfate, quercetin-3-glucuronide, and isorhamnetin (3'-O-methylquercetin) and its conjugates.[8] These metabolites are then distributed to various tissues, with the highest concentrations found in the lungs, liver, and kidneys.[4] Excretion occurs mainly through the renal and fecal routes.[4]

Biological Activities and Mechanisms of Action

Antioxidant Activity

Quercetin is a powerful antioxidant capable of scavenging a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][5][6][11] This activity is attributed to its chemical structure, particularly the presence of multiple hydroxyl groups and a C2-C3 double bond in the C-ring, which can donate electrons to neutralize free radicals.[1][5]

The antioxidant mechanism of quercetin involves several actions:

  • Direct Radical Scavenging: Quercetin directly quenches free radicals, thereby preventing oxidative damage to lipids, proteins, and DNA.[11]

  • Enhancement of Endogenous Antioxidant Defenses: It can increase the levels and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[1][11]

  • Modulation of Signaling Pathways: Quercetin activates the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[12][13] Activation of Nrf2 leads to the transcription of various antioxidant and cytoprotective genes.[12]

Table 2: Antioxidant Activity of Quercetin

AssayMethodResultReference
Peroxyl Radical TrappingDifferential oxygen-uptake kineticskinh = 1.6 x 10^5 M−1 s−1 (at pH 7.4)[14]
Peroxyl Radical TrappingDifferential oxygen-uptake kineticskinh = 4.0 x 10^3 M−1 s−1 (at pH 2.1)[14]

kinh: inhibition rate constant

Anti-inflammatory Properties

Quercetin exhibits significant anti-inflammatory effects by modulating several key pathways and mediators involved in the inflammatory response.[15][16] Its mechanisms include:

  • Inhibition of Inflammatory Enzymes: Quercetin can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes that produce pro-inflammatory mediators like prostaglandins and leukotrienes.[16]

  • Suppression of Inflammatory Cytokines: It has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8).[4][15][17]

  • Modulation of Signaling Pathways: Quercetin can inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation.[11][18]

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Quercetin [label="Quercetin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)", shape=parallelogram, fillcolor="#34A853", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges LPS -> TLR4 [label="Activates"]; TLR4 -> NFkB [label="Activates"]; NFkB -> Cytokines [label="Induces Production"]; Cytokines -> Inflammation; Quercetin -> NFkB [label="Inhibits", color="#EA4335", fontcolor="#EA4335", dir=back, arrowtail=tee]; Quercetin -> Cytokines [label="Inhibits", color="#EA4335", fontcolor="#EA4335", dir=back, arrowtail=tee]; } caption: Quercetin's inhibition of the NF-κB inflammatory pathway.

Anticancer Activity

Quercetin has demonstrated anticancer properties in numerous in vitro and in vivo studies, affecting various types of cancer including breast, colon, prostate, lung, and ovarian cancers.[19][20][21] Its anticancer effects are multi-targeted and involve several mechanisms:[19][22]

  • Induction of Apoptosis: Quercetin can trigger programmed cell death in cancer cells through both the extrinsic and intrinsic apoptotic pathways.[20][23] It can upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins.[23][24]

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[18][23]

  • Inhibition of Angiogenesis: Quercetin can suppress the formation of new blood vessels that tumors need to grow and metastasize by targeting pathways like VEGFR-2.[24]

  • Modulation of Signaling Pathways: Quercetin has been shown to modulate several signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt, MAPK, and Wnt/β-catenin pathways.[23][24][25]

Table 3: In Vitro Anticancer Activity of Quercetin

Cell LineCancer TypeEffectConcentration (µM)Reference
CT-26Colon CarcinomaApoptosis Induction10 - 120[20]
LNCaPProstate AdenocarcinomaApoptosis Induction10 - 120[20]
MCF-7Breast CancerApoptosis Induction10 - 120[20]
MOLT-4Acute Lymphoblastic LeukemiaApoptosis Induction10 - 120[20]
HeLaCervical CancerDecreased Cell Viability, ApoptosisNot specified[23]
A549Lung CancerCell Growth Arrest, Apoptosis10, 30, 60[18][24]

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Quercetin [label="Quercetin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=parallelogram, fillcolor="#34A853", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=parallelogram, fillcolor="#EA4335", fontcolor="#202124"];

// Edges GF -> Receptor; Receptor -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Proliferation; Quercetin -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335", dir=back, arrowtail=tee]; Quercetin -> Akt [label="Inhibits", color="#EA4335", fontcolor="#EA4335", dir=back, arrowtail=tee]; Quercetin -> mTOR [label="Inhibits", color="#EA4335", fontcolor="#EA4335", dir=back, arrowtail=tee]; mTOR -> Apoptosis [style=dashed, arrowhead=tee]; } caption: Quercetin's inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of quercetin on cancer cell lines.

Methodology:

  • Seed cancer cells (e.g., CT-26, LNCaP, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.[20]

  • Treat the cells with various concentrations of quercetin (e.g., 10, 20, 40, 80, 120 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[20]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

// Nodes A [label="1. Seed Cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Treat with Quercetin\n(various concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Add MTT Solution\n(Incubate 4h)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Solubilize Formazan\nwith DMSO", fillcolor="#34A853", fontcolor="#202124"]; E [label="5. Measure Absorbance\n(570 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Calculate\nCell Viability (%)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } caption: Workflow for the MTT cell viability assay.

Annexin V/PI Staining for Apoptosis

Objective: To quantify the induction of apoptosis by quercetin in cancer cells.

Methodology:

  • Treat cancer cells with the desired concentrations of quercetin for the specified time.[20]

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a new tube.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Conclusion

Quercetin is a multifaceted flavonoid with a rich pharmacological profile characterized by potent antioxidant, anti-inflammatory, and anticancer activities. Its ability to modulate critical cellular signaling pathways underscores its therapeutic potential for a range of chronic diseases. While in vitro and in vivo studies have provided substantial evidence of its efficacy, further clinical research is necessary to fully elucidate its metabolic fate, establish optimal dosages, and confirm its therapeutic benefits in humans. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of quercetin as a novel therapeutic agent.

References

Unraveling Molecular Architectures: A Technical Guide to Structure Elucidation by 2D NMR and ESI-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and chemical research, the precise determination of a molecule's three-dimensional structure is paramount. This in-depth technical guide provides a comprehensive overview of two powerful analytical techniques, two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and electrospray ionization tandem mass spectrometry (ESI-MS/MS), and their synergistic application in the elucidation of novel chemical structures. Understanding the connectivity of atoms and the overall architecture of a molecule is fundamental to predicting its biological activity, optimizing its properties, and ensuring its safety and efficacy.

The Core Principles: Complementary Insights into Molecular Structure

The journey of structure elucidation begins with isolating a pure compound. Subsequently, a combination of spectroscopic techniques is employed to piece together the molecular puzzle. Among these, 2D NMR and ESI-MS/MS have emerged as indispensable tools, each providing unique and complementary information.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy delves into the magnetic properties of atomic nuclei, providing a detailed map of the covalent bonding framework of a molecule. Unlike one-dimensional NMR, which can become crowded and difficult to interpret for complex molecules, 2D NMR spreads the signals across two frequency dimensions, revealing correlations between different nuclei.[1] This allows for the unambiguous assignment of protons and carbons and the determination of their connectivity. The most common 2D NMR experiments for structure elucidation include:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][2] Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a specific carbon atom (or other heteroatoms like nitrogen).[2][3] It is a highly sensitive technique that allows for the direct assignment of a proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds.[2][3] HMBC is crucial for connecting different molecular fragments and establishing the overall carbon skeleton.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) provides information about the molecular weight and the fragmentation pattern of a molecule.[4] ESI is a soft ionization technique that allows for the analysis of a wide range of compounds, from small organic molecules to large biomolecules.[5] In a tandem mass spectrometer, the intact molecule (parent ion) is first selected and then fragmented by collision with an inert gas. The resulting fragment ions (daughter ions) are then analyzed, providing valuable clues about the molecule's substructures. By analyzing the mass differences between the parent and daughter ions, researchers can deduce the presence of specific functional groups and how they are connected.

Data Presentation: A Quantitative Look at a Model Compound

To illustrate the power of these techniques, let's consider the structure elucidation of a hypothetical natural product, "Examplin." The following tables summarize the quantitative data obtained from 2D NMR and ESI-MS/MS experiments.

Table 1: 2D NMR Data for Examplin in CDCl₃

Positionδ¹H (ppm), Multiplicity (J in Hz)δ¹³C (ppm)COSY Correlations (¹H-¹H)HMBC Correlations (¹H-¹³C)
13.85, s55.2-C-2, C-1'
2-168.5--
1'7.30, d (8.5)128.9H-2'C-2, C-2', C-3', C-4'
2'6.90, d (8.5)114.1H-1'C-1', C-3', C-4'
3'-159.8--
4'5.10, s98.7-C-2', C-3', C-5'
5'-162.1--
6'2.50, t (7.0)35.4H-7'C-5', C-7', C-8'
7'1.65, sextet (7.0)28.1H-6', H-8'C-5', C-6', C-8'
8'0.95, t (7.0)13.9H-7'C-6', C-7'

Table 2: ESI-MS/MS Fragmentation Data for Examplin

Precursor Ion (m/z)Collision Energy (eV)Product Ions (m/z)Neutral Loss (Da)Putative Fragment Structure
251.1281 [M+H]⁺20220.091231.0369[M+H - CH₃O]⁺
251.1281 [M+H]⁺20192.096159.0320[M+H - C₂H₃O₂]⁺
251.1281 [M+H]⁺20165.054586.0736[M+H - C₄H₆O₂]⁺
251.1281 [M+H]⁺20137.0594114.0687[M+H - C₅H₆O₃]⁺

Experimental Protocols: A Step-by-Step Guide

Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.

2D NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.

  • Filter the solution if any particulate matter is present to avoid compromising the spectral quality.

General NMR Instrument Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks. This can be done manually or using automated shimming routines.[6]

  • Acquire a standard one-dimensional ¹H NMR spectrum to determine the spectral width and transmitter offset for subsequent 2D experiments.[7]

COSY (Correlation Spectroscopy) Experiment:

  • Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).[6]

  • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals observed in the ¹H spectrum.[8]

  • Set the number of data points in the direct dimension (TD2) to 2048 and in the indirect dimension (TD1) to 256-512.

  • Set the number of scans (NS) to 2-8 and the number of dummy scans (DS) to 16.

  • Set the relaxation delay (d1) to 1-2 seconds.

  • Acquire the data.

  • Process the data using a sine-bell or squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence) Experiment:

  • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity-edited HSQC).[9]

  • Set the spectral width in the F2 dimension (¹H) based on the ¹H spectrum and in the F1 dimension (¹³C) to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).[8]

  • Set the number of data points in TD2 to 1024 and in TD1 to 128-256.

  • Set the number of scans (NS) to 4-16, depending on the sample concentration.

  • Set the relaxation delay (d1) to 1.5 seconds.

  • The one-bond ¹H-¹³C coupling constant (¹JCH) is typically set to 145 Hz.

  • Acquire the data.

  • Process the data using appropriate window functions and perform a two-dimensional Fourier transform.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment:

  • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).[10]

  • Set the spectral widths for ¹H and ¹³C as described for the HSQC experiment.[8]

  • Set the number of data points in TD2 to 2048 and in TD1 to 256-512.

  • Set the number of scans (NS) to 8-64, as HMBC is less sensitive than HSQC.[11]

  • Set the relaxation delay (d1) to 1.5-2.0 seconds.

  • The long-range ¹H-¹³C coupling constant is typically optimized for a value between 4 and 10 Hz. A common starting value is 8 Hz.[2]

  • Acquire the data.

  • Process the data using appropriate window functions and perform a two-dimensional Fourier transform.

ESI-MS/MS Analysis

Sample Preparation:

  • Dissolve a small amount of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.[12]

  • Add a small amount of a modifier, such as formic acid for positive ion mode or ammonium hydroxide for negative ion mode, to promote ionization.[12]

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Mass Spectrometry Analysis:

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[13]

  • Set the ESI source parameters, including the capillary voltage (e.g., 3-5 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and optimal ion signal.

  • Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts).

  • Perform a tandem mass spectrometry (MS/MS) experiment by selecting the molecular ion of interest as the precursor ion.

  • Fragment the precursor ion using collision-induced dissociation (CID) by applying a specific collision energy. The collision energy should be optimized to produce a rich fragmentation spectrum.

  • Acquire the product ion spectrum (MS2).

Visualizing the Path to Structure: Workflows and Relationships

To further clarify the process of structure elucidation, the following diagrams, generated using the DOT language, illustrate the experimental workflow, the logical relationships between the spectroscopic data, and a hypothetical signaling pathway that could be modulated by the elucidated compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Pure Compound Pure Compound 2D_NMR 2D NMR (COSY, HSQC, HMBC) Pure Compound->2D_NMR ESI_MSMS ESI-MS/MS Pure Compound->ESI_MSMS Data_Analysis Data Analysis & Interpretation 2D_NMR->Data_Analysis ESI_MSMS->Data_Analysis Structure_Proposal Structure Proposal Data_Analysis->Structure_Proposal Structure_Verification Structure Verification Structure_Proposal->Structure_Verification

Caption: A streamlined workflow for structure elucidation using 2D NMR and ESI-MS/MS.

logical_relationships cluster_nmr 2D NMR Data cluster_ms ESI-MS/MS Data COSY COSY (H-H Connectivity) Structure Final Structure COSY->Structure Builds Spin Systems HSQC HSQC (Direct C-H Connectivity) HSQC->Structure Assigns C-H Pairs HMBC HMBC (Long-Range C-H Connectivity) HMBC->Structure Connects Fragments MS1 MS1 (Molecular Weight) MS1->Structure Provides Molecular Formula MS2 MS/MS (Fragmentation Pattern) MS2->Structure Confirms Substructures

Caption: Logical relationships between different spectroscopic data in structure elucidation.

signaling_pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Examplin Examplin Examplin->Kinase2

Caption: Hypothetical signaling pathway inhibited by the elucidated compound, Examplin.

Conclusion

The synergistic use of 2D NMR and ESI-MS/MS provides a powerful and comprehensive approach for the de novo structure elucidation of small molecules. While 2D NMR excels at defining the covalent framework of a molecule, ESI-MS/MS offers crucial information about its molecular weight and substructural components. By integrating the data from these complementary techniques, researchers can confidently and accurately determine the complete chemical structure of a compound, a critical step in advancing drug discovery, natural product chemistry, and various other scientific disciplines. This guide has provided a foundational understanding of the principles, experimental protocols, and data interpretation involved in this intricate process, empowering scientists to unravel the complexities of the molecular world.

References

An In-Depth Technical Guide on the Mechanism of Action in Estrogenic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms underlying estrogenic activity, with a focus on the core signaling pathways, experimental methodologies for their study, and quantitative data to support further research and development.

Core Mechanisms of Estrogenic Action

Estrogens, primarily 17β-estradiol (E2), exert their physiological effects through two principal pathways: a genomic and a non-genomic pathway. These pathways are mediated by the estrogen receptors, ERα and ERβ, which are members of the nuclear receptor superfamily.[1][2] The tissue-specific expression of these receptors, along with the cellular context of co-regulator proteins, dictates the physiological response to estrogens.[3][4]

Genomic Signaling Pathway (Classical Pathway)

The classical, or genomic, pathway involves the regulation of gene expression by estrogen receptors. This pathway is characterized by a slower onset of action, typically taking hours to days to manifest its effects. The key steps are as follows:

  • Ligand Binding: Estrogen, being lipophilic, diffuses across the cell membrane and binds to ERα or ERβ located primarily in the nucleus.[5]

  • Conformational Change and Dimerization: Upon ligand binding, the receptor undergoes a conformational change, dissociates from chaperone proteins (e.g., heat shock proteins), and forms homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).[4]

  • DNA Binding: The activated ER dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[1][6]

  • Recruitment of Co-regulators and Transcription: The ER-ERE complex recruits a cascade of co-activator or co-repressor proteins, which in turn modulate the chromatin structure and recruit the basal transcription machinery, leading to the initiation or suppression of gene transcription.[4]

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, estrogens can elicit rapid cellular responses within seconds to minutes through non-genomic signaling.[7][8] This pathway is often initiated by a subpopulation of ERs located at the plasma membrane or in the cytoplasm.[8]

Key features of the non-genomic pathway include:

  • Membrane-Associated Receptors: A fraction of ERα and ERβ are localized to the plasma membrane, often in caveolae.[7] The G protein-coupled estrogen receptor 1 (GPER1) also mediates rapid estrogen signaling.[3]

  • Activation of Kinase Cascades: Upon estrogen binding, these membrane-associated receptors can rapidly activate various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositol 3-kinase (PI3K) pathways.[7]

  • Downstream Effects: Activation of these kinase cascades leads to the phosphorylation and activation of various downstream proteins, including other transcription factors, resulting in rapid changes in cellular function, such as ion channel activation and calcium mobilization.[7]

Quantitative Data on Estrogenic Activity

The following tables summarize key quantitative data related to the binding and activation of estrogen receptors by various ligands.

Table 1: Binding Affinities (Kd) of 17β-Estradiol for Estrogen Receptor Isoforms

Estrogen Receptor IsoformExpression SystemDissociation Constant (Kd)Reference
ERα (ER66)Eukaryotic (with NLP)68.8 pM[4]
ERα (ER46)Eukaryotic (with NLP)60.7 pM[4]
ERα (ER66)Prokaryotic (with NLP)119.4 pM[4]
ERα (ER46)Prokaryotic (with NLP)433.7 pM[4]
ERβRat Uterine Cytosol0.05 - 0.1 nM[9]

NLP: Nanodisc Lipid Particle

Table 2: Relative Binding Affinities (RBA) and EC50/IC50 Values for Selected Estrogenic Compounds

CompoundReceptorRBA (%)IC50 (nM)EC50 (nM)Reference
17β-Estradiol (E2)ERα100110.0025 - 1[10][11]
17β-Estradiol (E2)ERβ100--
Diethylstilbestrol (DES)ERα---[12]
17α-Ethynylestradiol (EE2)ERα---[12]
Bisphenol A (BPA)ERα---[12]
GenisteinERα--100[13]
NonylphenolERα--260[13]
o,p'-DDTERα--660[13]

RBA is calculated relative to 17β-estradiol, which is set at 100%.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the relative binding affinities of test compounds for the estrogen receptor compared to a radiolabeled ligand, typically [3H]-17β-estradiol.

Materials:

  • Rat uterine cytosol (source of ERα and ERβ)

  • TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • [3H]-17β-estradiol (radiolabeled E2)

  • Unlabeled 17β-estradiol (E2) and test compounds

  • Hydroxylapatite (HAP) slurry

  • Scintillation vials and scintillation cocktail

Procedure:

  • Preparation of Rat Uterine Cytosol:

    • Homogenize uteri from ovariectomized rats in ice-cold TEDG buffer.

    • Centrifuge the homogenate to obtain the cytosolic fraction (supernatant).[9]

  • Assay Setup:

    • In assay tubes, combine a fixed amount of uterine cytosol (e.g., 50-100 µg protein), a fixed concentration of [3H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of unlabeled E2 or the test compound.[9]

    • Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled E2).

  • Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Add HAP slurry to each tube to adsorb the receptor-ligand complexes.

    • Wash the HAP pellets with buffer to remove unbound ligand.

  • Quantification:

    • Resuspend the HAP pellets in ethanol and transfer to scintillation vials.

    • Add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand).

    • Calculate the Relative Binding Affinity (RBA) as: (IC50 of E2 / IC50 of test compound) x 100.

Estrogen-Inducible Reporter Gene Assay

This cell-based assay measures the ability of a test compound to activate the transcriptional activity of the estrogen receptor.

Materials:

  • A suitable cell line stably transfected with an estrogen-responsive reporter construct (e.g., T47D.Luc cells containing an ERE-luciferase reporter).[13]

  • Cell culture medium and supplements.

  • Test compounds and 17β-estradiol (positive control).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound or E2. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.[13]

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells to release the luciferase enzyme.

    • Add the luciferase substrate and measure the resulting luminescence using a luminometer.[14]

  • Data Analysis:

    • Normalize the luminescence readings to a measure of cell viability if necessary.

    • Plot the luminescence intensity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor, such as the estrogen receptor.

Materials:

  • MCF-7 cells (or other ER-positive cell line).

  • 17β-estradiol.

  • Formaldehyde for cross-linking.

  • Glycine for quenching.

  • Cell lysis and chromatin shearing buffers.

  • Sonicator (e.g., Bioruptor).

  • Anti-ERα antibody.

  • Protein A/G magnetic beads.

  • Wash buffers.

  • Elution buffer and reverse cross-linking solution.

  • DNA purification kit.

  • Reagents for library preparation for next-generation sequencing.

Procedure:

  • Cell Treatment and Cross-linking:

    • Treat hormone-deprived MCF-7 cells with E2 or a vehicle control.

    • Cross-link protein-DNA complexes by adding formaldehyde directly to the cell culture medium.[5]

    • Quench the cross-linking reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin into fragments of a desired size (e.g., 200-600 bp) using sonication.[5]

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-ERα antibody overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.

    • Treat with RNase A and proteinase K to remove RNA and protein.

  • DNA Purification and Sequencing:

    • Purify the immunoprecipitated DNA.

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Identify regions of the genome that are enriched for ERα binding (peaks).

    • Perform motif analysis to identify EREs and other transcription factor binding motifs within the peaks.

Visualizing Estrogenic Action: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for assessing estrogenic activity.

Estrogen_Genomic_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2_cyto Estrogen (E2) ER_inactive Inactive ER-HSP Complex E2_cyto->ER_inactive Binding ER_active Active ER Dimer ER_inactive->ER_active Dimerization & Activation ERE Estrogen Response Element (ERE) ER_active->ERE Binds to DNA Co_regulators Co-regulators ERE->Co_regulators Recruits Transcription Gene Transcription Co_regulators->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Cellular Response Cellular Response Protein Synthesis->Cellular Response

Caption: Classical genomic signaling pathway of estrogen action.

Estrogen_Non_Genomic_Signaling cluster_cell Target Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm E2_mem Estrogen (E2) mER Membrane ER (mER) E2_mem->mER Binds GPER1 GPER1 E2_mem->GPER1 Binds Kinase_Cascade Kinase Cascades (MAPK, PI3K) mER->Kinase_Cascade Activates Second_Messengers Second Messengers (cAMP, Ca2+) GPER1->Second_Messengers Activates Downstream_Proteins Downstream Proteins Kinase_Cascade->Downstream_Proteins Phosphorylates Second_Messengers->Downstream_Proteins Activates Rapid_Response Rapid Cellular Response Downstream_Proteins->Rapid_Response

Caption: Non-genomic signaling pathway of estrogen action.

Experimental_Workflow cluster_workflow Experimental Workflow for Assessing Estrogenic Activity start Test Compound binding_assay Receptor Binding Assay start->binding_assay reporter_assay Reporter Gene Assay start->reporter_assay proliferation_assay Cell Proliferation Assay start->proliferation_assay data_analysis Data Analysis & Interpretation binding_assay->data_analysis gene_expression Gene Expression Analysis (e.g., qPCR, Microarray) reporter_assay->gene_expression reporter_assay->data_analysis proliferation_assay->data_analysis chip_seq ChIP-seq gene_expression->chip_seq gene_expression->data_analysis chip_seq->data_analysis conclusion Conclusion on Estrogenic Activity data_analysis->conclusion

Caption: A typical experimental workflow for assessing estrogenic activity.

References

A Researcher's In-Depth Guide to Preliminary Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies of preliminary cytotoxicity screening, an essential first step in the evaluation of novel therapeutic compounds. This document outlines the fundamental assays used to assess a compound's potential to induce cell death, details experimental protocols, and presents a framework for data interpretation. Furthermore, it visualizes key cellular processes and experimental workflows to facilitate a deeper understanding of the underlying mechanisms.

Introduction to Cytotoxicity Screening

In vitro cytotoxicity assays are fundamental tools in drug discovery and toxicology. They provide an initial assessment of a compound's effect on cell viability and proliferation. These assays are crucial for identifying potentially toxic compounds early in the drug development pipeline, thereby saving time and resources. The primary goal of these preliminary screens is to determine the concentration at which a substance exhibits cytotoxic effects, often expressed as the half-maximal inhibitory concentration (IC50). This data is critical for guiding further preclinical development.

The selection of an appropriate cytotoxicity assay depends on the specific research question, the nature of the test compound, and the cell type being investigated. Common assays measure various cellular parameters, including metabolic activity, cell membrane integrity, and DNA content. It is often recommended to use multiple assays to confirm the cytotoxic effects and to gain a more comprehensive understanding of the compound's mechanism of action.

Core Cytotoxicity Assays: Principles and Methodologies

A variety of in-vitro assays are available for preliminary cytotoxicity screening, each with its own advantages and limitations. The most commonly employed methods are highlighted below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane. Lactate dehydrogenase is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH can be quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, which in turn is indicative of the level of cytotoxicity.[2][3]

Trypan Blue Exclusion Assay

The Trypan Blue exclusion assay is a simple and widely used method to differentiate viable from non-viable cells. The principle is based on the fact that viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up. Cells are mixed with Trypan Blue and then visually examined under a microscope. Viable cells appear translucent, while non-viable cells are stained blue. This method provides a direct count of living and dead cells.

Neutral Red Uptake Assay

The Neutral Red uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The dye is a weak cationic dye that penetrates cell membranes by non-ionic passive diffusion and accumulates in the lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells.

Data Presentation: Comparative Overview of Common Cytotoxicity Assays

The selection of a suitable cytotoxicity assay is a critical step in the experimental design. The following table summarizes the key parameters of the most common assays for easy comparison.

AssayPrincipleMeasured ParameterAdvantagesLimitations
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.Metabolic ActivityHigh throughput, relatively inexpensive, well-established.Indirect measure of viability, can be affected by metabolic changes, formazan crystals require solubilization.
LDH Measurement of lactate dehydrogenase released from cells with damaged membranes.[2]Membrane IntegrityHigh throughput, non-destructive to remaining cells, can be multiplexed with other assays.Indirect measure of cell death, timing of measurement is critical, serum in media can contain LDH.[2]
Trypan Blue Exclusion of dye by viable cells with intact membranes.Membrane IntegritySimple, inexpensive, provides a direct count of viable and non-viable cells.Low throughput, subjective, not suitable for automated analysis.
Neutral Red Uptake and accumulation of dye in the lysosomes of viable cells.Lysosomal IntegritySensitive, distinguishes between viable, damaged, and dead cells.Can be affected by changes in lysosomal pH, some compounds may interfere with dye uptake.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results. The following sections provide step-by-step methodologies for the MTT and LDH assays.

Detailed Protocol for MTT Assay

This protocol is a general guideline for performing an MTT assay on adherent cells in a 96-well plate format.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compound stock solution

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile cell culture plates

  • Adherent cells of choice

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-treated (negative control) and untreated (control) wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, carefully remove the compound-containing medium.

    • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[4]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down to dissolve the formazan crystals completely.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Detailed Protocol for LDH Assay

This protocol provides a general guideline for performing an LDH cytotoxicity assay in a 96-well plate format.

Materials:

  • LDH Cytotoxicity Assay Kit (containing LDH reaction solution and stop solution)

  • Cell culture medium

  • Test compound stock solution

  • Lysis solution (provided in some kits, or 1% Triton X-100 in PBS)

  • 96-well flat-bottom sterile cell culture plates

  • Cells of choice

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

    • Include wells for three types of controls:

      • Spontaneous LDH release: Cells treated with vehicle only.

      • Maximum LDH release: Cells treated with lysis solution 30 minutes before the end of the experiment.

      • Background control: Medium without cells.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction solution to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex biological processes and experimental procedures. The following visualizations were created using Graphviz (DOT language) to adhere to the specified requirements.

Experimental Workflow for Cytotoxicity Screening

This diagram outlines the general workflow for a typical in-vitro cytotoxicity screening experiment.

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (Select appropriate cell line) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial dilutions) compound_treatment Compound Treatment (Incubation) compound_prep->compound_treatment cell_seeding->compound_treatment assay_procedure Cytotoxicity Assay (e.g., MTT, LDH) compound_treatment->assay_procedure data_acquisition Data Acquisition (Plate Reader) assay_procedure->data_acquisition data_processing Data Processing (% Viability / % Cytotoxicity) data_acquisition->data_processing ic50_determination IC50 Determination data_processing->ic50_determination

Caption: General workflow for in-vitro cytotoxicity screening.

Signaling Pathway: Intrinsic Apoptosis

This diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, a common mechanism of drug-induced cell death.

Intrinsic_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome stimulus Drug Treatment / DNA Damage bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2, Bcl-xL) stimulus->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation (Initiator Caspase) apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis bcl2_anti Anti-apoptotic (Bcl-2, Bcl-xL) bcl2_anti->bcl2_family bcl2_pro Pro-apoptotic (Bax, Bak) bcl2_pro->bcl2_family

Caption: The intrinsic pathway of apoptosis.

Conclusion

Preliminary cytotoxicity screening is an indispensable component of modern drug discovery and toxicological research. The assays and protocols detailed in this guide provide a robust framework for the initial assessment of a compound's cytotoxic potential. By carefully selecting the appropriate assays, adhering to standardized protocols, and accurately interpreting the data, researchers can make informed decisions about the progression of promising therapeutic candidates. The visualization of experimental workflows and signaling pathways further aids in the comprehension of these complex biological processes, ultimately contributing to the development of safer and more effective drugs.

References

A Technical Guide to the Therapeutic Potential of Segetalin A

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Segetalin A is a cyclic hexapeptide, specifically a Caryophyllaceae-type cyclopeptide, originally isolated from the seeds of Vaccaria segetalis.[1][2] This technical guide provides a comprehensive overview of the current understanding and potential therapeutic applications of this compound and its related compounds. While research on this compound itself is focused, this paper synthesizes findings from the broader family of segetalins to illuminate promising avenues for drug discovery and development. The primary reported biological activity of this compound is its estrogen-like effect, suggesting potential applications in hormone-related conditions.[1][3] Furthermore, analysis of related cyclopeptides from the same plant family indicates significant potential in oncology, inflammatory diseases, and cardiovascular conditions. This document details the known biological activities, presents quantitative data in structured tables, outlines key experimental protocols, and visualizes relevant biological pathways and workflows to serve as a resource for researchers, scientists, and drug development professionals.

Introduction

Cyclic peptides represent a promising class of therapeutic agents due to their high efficacy, potency, and low immunogenicity compared to other chemotherapeutics.[4] this compound, with the structure cyclo(Ala-Gly-Val-Pro-Val-Trp-), is a homomonocyclopeptide isolated in 1994 from the seeds of Vaccaria segetalis (also known as Saponaria vaccaria), a plant used in traditional Chinese medicine.[1][2][5] It belongs to a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as orbitides.[5] The initial discovery highlighted its estrogenic activity, which has been a primary focus of investigation.[2] However, the diverse biological activities observed in other segetalins and related Caryophyllaceae-type cyclopeptides—including cytotoxic, anti-inflammatory, and vasorelaxant effects—suggest that the therapeutic potential of this compound may be broader than currently established.[1][6][7]

Biosynthesis and Structure of this compound

This compound is produced via ribosomal synthesis of a precursor peptide, presegetalin A1. This precursor contains conserved N- and C-terminal flanking regions and a variable core region that corresponds to the final this compound sequence. The maturation process involves a two-step enzymatic modification: proteolytic removal of the N-terminal leader sequence followed by cyclization of the remaining peptide.[8]

G cluster_0 This compound Biosynthesis mRNA Monocistronic mRNA ribosome Ribosomal Translation mRNA->ribosome precursor Presegetalin A1 (Linear Precursor) ribosome->precursor cleavage Proteolytic Cleavage (Removal of N-terminus) precursor->cleavage linear Linear Peptide Intermediate cleavage->linear cyclization Peptide Cyclization linear->cyclization segetalinA Mature this compound (Cyclic) cyclization->segetalinA

Diagram 1: Biosynthetic pathway of this compound.

Potential Therapeutic Applications

The therapeutic potential of this compound and its analogs spans several key areas of medicine. The primary activities are summarized in the table below.

Table 1: Summary of Biological Activities of this compound and Related Compounds

Compound/Extract Biological Activity Model System Reference
This compound Estrogen-like Ovariectomized rats (uterine weight increase) [1][2]
Segetalin B Estrogen-like (higher than A) Ovariectomized rats [1][2]
Osteoprotective Ovariectomized rat-derived BMSCs [9]
Contractile Rat aorta [1]
Segetalin C & D No noticeable estrogen-like activity Ovariectomized rats [1]
Segetalin E Cytotoxic P-388, DLA, EAC cancer cell lines [1][2]
Segetalin F, G, H Vasorelaxant Norepinephrine-induced rat aorta contraction [1][10]
Segetalin G, H Estrogen-like Ovariectomized rats [1][11]
V. segetalis Extract Anti-inflammatory Mice (inhibition of IL-1β, IL-6, TNF-α, COX-2) [7]

| | Anti-angiogenic | Human mammary epithelial cells (HMECs) |[6][7] |

Estrogen-like Activity and Potential in Osteoporosis

This compound has demonstrated clear estrogen-like activity by increasing uterine weight in ovariectomized rats.[2][3] This effect is shared by Segetalins B, G, and H, with Segetalin B showing even higher potency.[1] This bioactivity suggests a potential role in managing conditions associated with estrogen deficiency, such as post-menopausal osteoporosis.

While direct studies on this compound in osteoporosis are lacking, research on the more potent analog, Segetalin B, provides a strong rationale. Segetalin B promotes the mineralization of bone marrow mesenchymal stem cells (BMSCs) from ovariectomized rats and inhibits bone loss in vivo.[9] The proposed mechanism involves the upregulation of key osteogenic transcription factors (Runx2, Osterix) and SIRT1, alongside the downregulation of the Notch signaling pathway components (NICD, Hes1), which are known inhibitors of osteoblast differentiation.[9]

G cluster_0 Proposed Osteoprotective Signaling of Segetalins segetalin This compound/B sirt1 SIRT1 segetalin->sirt1 Upregulates notch Notch Signaling (NICD, Hes1) segetalin->notch Downregulates runx2 Runx2 / Osterix sirt1->runx2 Activates notch->runx2 Inhibits bms_diff BMSC Differentiation runx2->bms_diff mineralization Bone Mineralization bms_diff->mineralization

Diagram 2: Proposed signaling for Segetalin-induced osteoprotection.
Anticancer Potential

Although direct cytotoxic data for this compound against cancer cell lines has not been published, numerous other Caryophyllaceae-type cyclopeptides have demonstrated significant anticancer activity.[1][12] This strongly suggests that this compound should be investigated as a potential anticancer agent. Segetalin E, for example, shows moderate to high inhibitory action against lymphocytic leukemia (P-388), Dalton's lymphoma ascites (DLA), and Ehrlich's ascites carcinoma (EAC) cell lines.[1] Related compounds from the Dianthus genus have also shown notable cytotoxicity.[1]

Table 2: Cytotoxicity (IC₅₀) of Segetalin Analogs and Related Cyclopeptides

Compound Cancer Cell Line IC₅₀ Value Reference
Segetalin E P-388 (Lymphocytic Leukemia) 40 µg/mL [1]
DLA (Dalton's Lymphoma Ascites) 3.71 µM [1]
EAC (Ehrlich's Ascites Carcinoma) 9.11 µM [1]
Dianthin E HepG2 (Hepatocellular Carcinoma) 2.37 µg/mL [1]

| Cherimolacyclopeptide A | KB (Tumor Cells) | 0.6 µM |[1] |

The mechanisms for related compounds include the induction of apoptosis through the mitochondrial intrinsic pathway.[1]

Anti-inflammatory Properties

The source plant, Vaccaria segetalis, is used in traditional medicine for its anti-inflammatory effects.[1][6][7] Modern pharmacological studies have shown that extracts from the plant can exert anti-inflammatory effects by repressing the expression of pro-inflammatory cytokines like IL-1β, IL-6, TNF-α, and the enzyme COX-2.[7] Many plant-derived bioactive peptides are known to modulate key inflammatory signaling pathways, such as the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][13][14] When activated by a stimulus (e.g., LPS), these pathways lead to the production of inflammatory mediators. Bioactive peptides can intervene by inhibiting the phosphorylation of key proteins in these cascades.[13] This presents a compelling rationale for investigating this compound as a specific anti-inflammatory agent.

G cluster_0 General Anti-inflammatory Signaling Pathways stimulus Inflammatory Stimulus (e.g., LPS) mapk MAPK Pathway (p38, JNK) stimulus->mapk nfkb NF-κB Pathway (IκB Phosphorylation) stimulus->nfkb transcription Nuclear Translocation (p65, AP-1) mapk->transcription nfkb->transcription cytokines Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) transcription->cytokines segetalin This compound (Proposed) segetalin->mapk Inhibits segetalin->nfkb Inhibits

Diagram 3: Potential modulation of inflammatory pathways by this compound.

Key Experimental Methodologies

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[1][15]

Protocol Outline:

  • Cell Seeding: Cancer cell lines (e.g., HepG2, A549, MCF-7) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells/well.

  • Incubation: Plates are incubated for 24 hours to allow for cell adherence.

  • Treatment: Cells are treated with various concentrations of this compound (or other test compounds) and a vehicle control.

  • Exposure: The treated cells are incubated for a specified period, typically 72 hours.[15]

  • MTT Addition: The culture medium is removed, and MTT solution (e.g., 2 mg/mL) is added to each well. The plates are then incubated for 1.5-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated relative to the control, and IC₅₀ values are determined.

G cluster_0 MTT Assay Workflow start Seed Cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Add this compound (various conc.) incubate1->treat incubate2 Incubate (72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (1.5-4h) add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance & Calculate IC₅₀ solubilize->read

Diagram 4: Experimental workflow for an MTT cytotoxicity assay.
In Vivo Estrogen-like Activity (Uterine Weight Assay)

This bioassay is the standard method for determining the estrogenic or anti-estrogenic activity of a compound in a whole-animal model.[1][11]

Protocol Outline:

  • Animal Model: Immature or ovariectomized adult female rats (e.g., Sprague-Dawley) are used. Ovariectomy induces uterine atrophy due to the lack of endogenous estrogens.

  • Acclimatization: Animals are allowed to acclimatize post-surgery for a period (e.g., two weeks).

  • Treatment: Animals are divided into groups and treated daily with the test compound (this compound), a positive control (e.g., estradiol), and a vehicle control via subcutaneous injection or oral gavage for a set duration (e.g., 3-7 days).

  • Euthanasia and Dissection: 24 hours after the final dose, animals are euthanized. The uteri are carefully dissected, freed from adhering fat and connective tissue.

  • Measurement: The wet weight of the uterus is recorded immediately. A significant increase in uterine weight compared to the vehicle control group indicates estrogen-like activity.[1][2]

Conclusion and Future Directions

This compound is a structurally defined cyclic peptide with confirmed estrogen-like activity. This property alone warrants further investigation for its potential use in hormone replacement therapies and for treating conditions like post-menopausal osteoporosis, with its analog Segetalin B providing a strong mechanistic precedent.[9]

However, the most significant opportunities may lie in currently unexplored areas. The pronounced cytotoxic and anti-inflammatory activities of closely related cyclopeptides strongly suggest that this compound should be systematically screened for these effects. Future research should prioritize:

  • Comprehensive Cytotoxicity Screening: Evaluating this compound against a broad panel of human cancer cell lines to determine its IC₅₀ values and potential as an anticancer agent.

  • Anti-inflammatory Mechanism Elucidation: Investigating the effects of this compound on key inflammatory pathways like NF-κB and MAPK in relevant cell models (e.g., LPS-stimulated macrophages).

  • Pharmacokinetic and Toxicological Studies: Determining the bioavailability, metabolic stability, and safety profile of this compound to assess its viability as a clinical candidate.

By expanding the scope of research beyond its known estrogenic effects, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel peptide-based drugs for a range of diseases.

References

Segetalin A and its Congeners: A Technical Guide to a Family of Bioactive Cyclic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Segetalins are a class of homodetic cyclic peptides, primarily isolated from the seeds of plants in the Caryophyllaceae family, such as Vaccaria segetalis (syn. Saponaria vaccaria).[1][2] This family of natural products has garnered significant interest due to their diverse and potent biological activities, including estrogenic, vasorelaxant, and cytotoxic effects.[1][3] Segetalin A, the first to be identified, serves as the archetypal member of this group. This technical guide provides an in-depth analysis of this compound, elucidates its structural and functional relationships with other key segetalins (B, C, D, E, F, G, and H), details common experimental protocols for their study, and visualizes their biosynthetic and signaling pathways.

Introduction to the Segetalin Family

Segetalins belong to a larger class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as orbitides.[4][5] They are characterized by a head-to-tail cyclic structure composed of 5 to 9 proteinogenic amino acids.[1][2] The discovery of this compound in 1994 paved the way for the isolation of numerous other members from Vaccaria segetalis.[1][3] These peptides are biosynthesized from linear precursor peptides, which undergo enzymatic cleavage and cyclization to form the mature, active compounds.[2][6] The subtle variations in their amino acid sequences give rise to a remarkable diversity of biological functions, making them attractive candidates for drug discovery and development.

Comparative Analysis: Structure and Function

The relationship between this compound and its congeners is best understood through a direct comparison of their structures and resulting biological activities. While sharing a common cyclic peptide backbone, minor changes in amino acid composition and sequence length lead to distinct pharmacological profiles.

Structural Data of Segetalins A-H

The primary structures of segetalins A through H have been elucidated primarily through two-dimensional nuclear magnetic resonance (2D NMR) and electrospray ionization mass spectrometry (ESI-MS/MS).[1][3] The table below summarizes their amino acid sequences and core chemical properties.

SegetalinAmino Acid SequenceMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound cyclo(-Gly-Val-Pro-Val-Trp-Ala-)C₃₁H₄₃N₇O₆609.73[7][8]Cyclic hexapeptide, contains Trp
Segetalin B cyclo(-Gly-Val-Ala-Trp-Ala-)C₂₄H₃₂N₆O₅484.55[9]Cyclic pentapeptide, contains Trp
Segetalin C cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-)C₄₂H₅₄N₈O₇798.94Cyclic heptapeptide
Segetalin D cyclo(-Gly-Leu-Ser-Phe-Ala-Phe-Pro-)C₃₉H₅₁N₇O₈761.87Cyclic heptapeptide, Ser instead of His
Segetalin E cyclo(-Gly-Tyr-Val-Pro-Leu-Trp-Pro-)C₄₃H₅₆N₈O₈813.0[10]Proline-rich cyclic heptapeptide[11][12]
Segetalin F cyclo(-Tyr-Ser-Ser-Lys-Pro-Ser-Ala-Ser)C₄₄H₆₂N₁₀O₁₄967.02[13]Cyclic nonapeptide, contains basic Lys[1][14]
Segetalin G cyclo(-Gly-Val-Lys-Tyr-Ala)C₂₄H₃₆N₆O₆520.58Cyclic pentapeptide, contains basic Lys[1][15]
Segetalin H cyclo(-Gly-Tyr-Arg-Phe-Ser)C₂₉H₃₇N₉O₈655.66Cyclic pentapeptide, contains basic Arg[1][15]

Note: There are some discrepancies in the literature regarding the exact amino acid sequences for Segetalins G and H.[16]

Biological Activity Profile

The functional diversity of segetalins correlates with their structural variations. Segetalins A, B, G, and H exhibit significant estrogen-like activity, whereas C and D do not.[1][3] This suggests that specific sequence motifs or conformational structures are necessary for this activity. Other segetalins display unique functions such as vasorelaxation or cytotoxicity.

SegetalinPrimary Biological ActivitySpecific Effect
This compound EstrogenicIncreases uterine weight in ovariectomized rats.[1][3]
Segetalin B Estrogenic, ContractileShows higher estrogenic activity than this compound; exhibits contractile activity on rat aorta.[1][3][17]
Segetalin C Inactive (Estrogenic)No significant estrogenic activity observed.[1][3]
Segetalin D Inactive (Estrogenic)No significant estrogenic activity observed.[1][3]
Segetalin E Cytotoxic, AnthelminticInhibits growth of P-388, DLA, and EAC cancer cell lines; active against earthworms.[1][3]
Segetalin F VasorelaxantInduces relaxation in norepinephrine-contracted rat aorta.[3][14]
Segetalin G Estrogenic, VasorelaxantPossesses both estrogen-like and vasorelaxant properties.[1][3][16]
Segetalin H Estrogenic, VasorelaxantPossesses both estrogen-like and vasorelaxant properties.[1][3][16]

The presence of basic residues like Lysine (in F and G) and Arginine (in H) appears to correlate with vasorelaxant activity, a property not observed in segetalins lacking these residues.[3] Conversely, the shared Gly-Val and Trp-Ala motifs between segetalins A and B may contribute to their similar estrogenic function.[1]

Biosynthesis and Signaling Pathways

Ribosomal Biosynthesis of Segetalins

Segetalins are not synthesized by non-ribosomal peptide synthetases but are products of ribosomal translation.[2][4] They originate from gene-encoded precursor peptides, termed presegetalins. These precursors typically contain an N-terminal leader peptide, a central core peptide region that corresponds to the final segetalin sequence, and a C-terminal follower peptide.[4][18] The maturation process involves a two-step enzymatic reaction: an oligopeptidase (OLP1) first cleaves the N-terminus, and then a peptide cyclase (PCY1), which functions like a serine protease, catalyzes the final head-to-tail cyclization.[2][6]

Segetalin_Biosynthesis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / ER Gene Presegetalin Gene mRNA mRNA Gene->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Precursor Presegetalin (Linear Precursor Peptide) Leader-Core-Follower Ribosome->Precursor Translation Processed_Precursor Processed Precursor (N-terminus cleaved) Precursor->Processed_Precursor Cleavage by OLP1 Mature_Segetalin Mature Segetalin (Cyclic Peptide) Processed_Precursor->Mature_Segetalin Cyclization by PCY1

A simplified workflow for the ribosomal biosynthesis of segetalins.
Segetalin B Signaling in Osteogenesis

While the precise receptors for most segetalins are not fully elucidated, research on segetalin B has revealed its involvement in pathways promoting bone formation, making it a potential agent for treating post-menopausal osteoporosis.[17] Segetalin B enhances the mineralization of bone marrow mesenchymal stem cells (BMSCs). It achieves this by increasing the activity and expression of key osteogenic markers, including alkaline phosphatase (ALP), bone morphogenetic protein 2 (BMP-2), and osteocalcin.[17] Furthermore, it upregulates the master transcription factors for osteoblast differentiation, Runx2 and Osterix, and modulates the SIRT1 pathway.[17]

Segetalin_B_Signaling cluster_outside Extracellular cluster_inside Bone Marrow Stem Cell (BMSC) SegB Segetalin B SIRT1 SIRT1 Activity SegB->SIRT1 Promotes BMP2 BMP-2 SegB->BMP2 Upregulates ALP ALP Activity SegB->ALP Increases Osteocalcin Osteocalcin SegB->Osteocalcin Increases Runx2 Runx2 Expression SIRT1->Runx2 BMP2->Runx2 Mineralization Osteogenic Differentiation & Mineralization ALP->Mineralization Osteocalcin->Mineralization Osterix Osterix Expression Runx2->Osterix Runx2->Mineralization Osterix->Mineralization

References

A Foundational Guide to Estrogen-Like Effects: Signaling, Assays, and Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a foundational overview of the core principles underlying estrogen-like effects, tailored for professionals in research and drug development. It delves into the primary signaling pathways, details the key experimental protocols used to assess estrogenicity, and presents quantitative data for a range of compounds. The objective is to offer a comprehensive resource that combines theoretical knowledge with practical methodologies.

Core Mechanisms: Estrogen Signaling Pathways

The biological actions of estrogens and estrogen-mimicking compounds are primarily mediated by two specific estrogen receptors (ERs), ERα and ERβ, which are products of different genes.[1] These receptors function as ligand-activated transcription factors.[2] The overall estrogenic signal within a cell is often a balance between the activities of ERα and ERβ.[3][4] Estrogen signaling can be broadly categorized into two main pathways: the classical genomic pathway and the rapid non-genomic pathway.

Genomic (Classical) Signaling Pathway

The classical mechanism involves the diffusion of estrogenic compounds into the cell nucleus, where they bind to ERs.[2] This binding event triggers a conformational change in the receptor, causing it to dimerize.[5] The activated receptor-dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating or repressing gene transcription.[2][5] This process typically occurs over hours to days and leads to the synthesis of new proteins that mediate the physiological response.

Caption: The classical genomic estrogen signaling pathway.
Non-Genomic Signaling Pathways

In addition to the classical nuclear pathway, a subpopulation of ERs located at the cell membrane or within the cytoplasm can initiate rapid signaling cascades that do not require direct gene transcription.[6] These non-genomic effects occur within seconds to minutes.[7] Binding of an estrogenic compound to these membrane-associated ERs (mERs) can activate various protein kinase cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositol 3-kinase (PI3K) pathways.[6][8] This can lead to the mobilization of intracellular calcium and the stimulation of other signaling molecules, ultimately influencing cellular functions like proliferation and survival without necessarily involving direct DNA binding by the ER itself.[2][6]

Non-Genomic Estrogen Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm E Estrogen or Estrogenic Compound mER Membrane ER (mER) E->mER Binding Src Src mER->Src PI3K PI3K mER->PI3K Ca Ca²⁺ Mobilization mER->Ca MAPK MAPK (ERK) Src->MAPK Activation Akt Akt PI3K->Akt Activation Cell Survival &\nProliferation Cell Survival & Proliferation Akt->Cell Survival &\nProliferation TF Transcription Factors MAPK->TF Phosphorylation Rapid Cellular\nResponses Rapid Cellular Responses Ca->Rapid Cellular\nResponses Gene Expression\n(in Nucleus) Gene Expression (in Nucleus) TF->Gene Expression\n(in Nucleus)

Caption: Rapid non-genomic signaling initiated at the cell membrane.

Methodologies for Assessing Estrogenic Activity

A variety of standardized in vitro and in vivo assays are used to screen and characterize compounds for estrogen-like activity.[9][10] The choice of assay depends on the research question, ranging from initial high-throughput screening to detailed mechanistic studies or whole-organism effects.

In Vitro Assays

In vitro test systems are efficient for screening large numbers of compounds and are based on the molecular mechanisms of estrogen action.[11] The most common categories are receptor binding assays, cell proliferation assays, and reporter gene assays.[9][11]

  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., ³H-17β-estradiol) for binding to a preparation of ERs (either ERα or ERβ).[9] The affinity of the test compound for the receptor is inversely proportional to the amount of radiolabeled estrogen that remains bound.

  • Methodology:

    • Receptor Source: ERs are obtained from cytosolic extracts of target tissues (e.g., mouse or rat uterus) or from recombinant expression systems.[9]

    • Incubation: A constant amount of ERs and radiolabeled 17β-estradiol is incubated with varying concentrations of the test compound.

    • Separation: After incubation (e.g., 18-24 hours at 4°C), the receptor-bound and unbound radiolabeled estradiol are separated, often using a hydroxyapatite or dextran-coated charcoal method.

    • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

    • Analysis: Data are used to calculate the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) and the Relative Binding Affinity (RBA) compared to 17β-estradiol.

  • Principle: This assay uses the human breast cancer cell line MCF-7, which expresses endogenous ERα and proliferates in response to estrogenic stimulation.[12][13] The proliferative effect of a test compound is a measure of its estrogenic activity.

  • Methodology:

    • Cell Culture: MCF-7 cells are maintained in a standard growth medium. Before the experiment, they are switched to a steroid-free medium (e.g., phenol red-free medium with charcoal-stripped serum) for several days to deprive them of estrogens and synchronize their growth.

    • Seeding: Cells are seeded into multi-well plates (e.g., 96-well plates) at a low density.

    • Treatment: After allowing the cells to attach, the medium is replaced with experimental medium containing a range of concentrations of the test compound, along with positive (17β-estradiol) and negative (vehicle) controls.

    • Incubation: Cells are incubated for a period of 6-7 days to allow for proliferation.

    • Quantification: Cell number is determined using methods such as sulforhodamine B (SRB) staining, MTT assay, or direct cell counting.

    • Analysis: A dose-response curve is generated to determine the EC50 (the concentration that produces 50% of the maximal proliferative response) and the Relative Proliferative Potency (RPP) compared to 17β-estradiol.

  • Principle: These assays utilize a host cell line (e.g., yeast, HeLa, T47D) that has been genetically engineered to contain two key components: the human or animal ER and a reporter gene (e.g., luciferase or β-galactosidase) linked to EREs.[12][14] When an estrogenic compound activates the ER, the receptor binds to the EREs and drives the expression of the reporter gene, producing a measurable signal.[9]

  • Methodology:

    • Cell Culture & Transfection: A suitable cell line is stably or transiently transfected with plasmids encoding the ER and the ERE-reporter gene construct.[10]

    • Treatment: Transfected cells are plated and exposed to various concentrations of the test chemical.

    • Incubation: The cells are incubated for a defined period (typically 24-48 hours) to allow for receptor activation and reporter gene expression.

    • Lysis & Measurement: Cells are lysed, and the activity of the reporter protein (e.g., light output for luciferase) is measured using a luminometer or spectrophotometer.

    • Analysis: The potency of the test compound is determined by generating a dose-response curve and calculating the EC50.

In Vivo Assays

In vivo assays are essential for understanding the effects of a compound in a whole, intact biological system, accounting for metabolic activation or deactivation that cannot be observed in vitro.[15]

  • Principle: This is the most widely used and standardized in vivo assay for assessing estrogenic activity.[15][16] It is based on the principle that estrogens stimulate a significant increase in the weight of the uterus in immature or ovariectomized female rodents.[15]

  • Methodology:

    • Animal Model: Immature or surgically ovariectomized female rats or mice are used. Ovariectomy removes the endogenous source of estrogens, providing a sensitive baseline.[16]

    • Dosing: Animals are administered the test compound (e.g., via oral gavage or subcutaneous injection) daily for three consecutive days. A positive control group (e.g., 17β-estradiol) and a vehicle control group are included.[17]

    • Necropsy: Approximately 24 hours after the final dose, the animals are euthanized, and their uteri are carefully dissected and weighed (wet weight). The uteri may also be blotted to obtain a dry weight.

    • Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

Integrated Assay Workflow

A tiered approach is often recommended for screening chemicals. It typically begins with high-throughput in vitro assays to identify potential candidates, followed by more complex in vitro and finally in vivo assays for confirmation and characterization.

Estrogenicity Testing Workflow cluster_tier1 cluster_tier2 cluster_tier3 start Test Compound Library tier1 Tier 1: High-Throughput Screening (In Vitro) start->tier1 binding ER Binding Assay (Affinity) tier1->binding reporter Reporter Gene Assay (Activation) tier1->reporter tier2 Tier 2: Mechanistic Confirmation (In Vitro) binding->tier2 reporter->tier2 prolif Cell Proliferation Assay (e.g., E-SCREEN) tier2->prolif gene_exp Endogenous Gene Expression (e.g., qPCR) tier2->gene_exp tier3 Tier 3: Whole Organism Effect (In Vivo) prolif->tier3 gene_exp->tier3 utero Uterotropic Assay (Rodent Model) tier3->utero end Hazard & Risk Assessment utero->end

Caption: A tiered workflow for screening compounds for estrogen-like effects.

Quantitative Data on Estrogenic Compounds

The potency of estrogen-like compounds can vary by orders of magnitude. Quantitative comparisons are crucial for risk assessment and drug development. The tables below summarize data from comparative studies, showing the relative potency of various compounds in key in vitro assays. Potencies are typically expressed relative to 17β-estradiol (E2), which is assigned a value of 100.

Table 1: Relative Binding Affinity (RBA) to Estrogen Receptor Alpha (ERα)

Compound ClassCompoundRelative Binding Affinity (RBA) (%)¹
Endogenous Estrogens 17β-Estradiol (E2)100
Estrone (E1)10 - 20
Estriol (E3)1 - 10
Phytoestrogens Coumestrol5 - 20
Genistein1 - 5
Daidzein0.1 - 1
Xenoestrogens Diethylstilbestrol (DES)100 - 200
Bisphenol A (BPA)0.01 - 0.1
Nonylphenol0.01 - 0.1
o,p'-DDT0.01 - 0.1
Pharmaceuticals 4-Hydroxytamoxifen100 - 200
Tamoxifen1 - 5

¹ Values are approximate ranges compiled from multiple sources. The exact RBA can vary depending on the specific assay conditions.[10][18]

Table 2: Relative Potency in MCF-7 Cell Proliferation (E-SCREEN) Assay

Compound ClassCompoundRelative Proliferative Potency (RPP) (%)¹
Endogenous Estrogens 17β-Estradiol (E2)100
Estrone (E1)5 - 15
Estriol (E3)0.1 - 1
Phytoestrogens Coumestrol1 - 10
Genistein0.01 - 0.1
Xenoestrogens Diethylstilbestrol (DES)100 - 150
Bisphenol A (BPA)0.001 - 0.01
Nonylphenol0.001 - 0.01

¹ Values are approximate ranges compiled from multiple studies. RPP is often lower than RBA, reflecting the complexities of cellular uptake, metabolism, and signal transduction.[12]

References

An In-depth Technical Guide to Initial Studies on Vasorelaxant Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the foundational concepts, signaling pathways, and experimental protocols integral to the initial investigation of vasorelaxant activity. It is designed for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and the discovery of novel therapeutic agents.

Introduction to Vasorelaxation

Vasorelaxation, the widening of blood vessels resulting from the relaxation of vascular smooth muscle cells (VSMCs), is a critical physiological process for regulating blood pressure and tissue perfusion[1][2][3]. The vascular tone is meticulously balanced by vasoconstricting and vasorelaxing factors[4]. A disruption in this balance, particularly a reduction in vasorelaxation, is a key factor in the pathophysiology of cardiovascular diseases like hypertension[5][6]. The endothelium, a monolayer of cells lining the interior surface of blood vessels, is a primary modulator of vasodilation through the synthesis and release of various vasoactive substances[7][8].

Initial studies on potential vasorelaxant agents aim to determine their efficacy and elucidate the underlying mechanisms of action. These investigations typically differentiate between two major pathways: endothelium-dependent and endothelium-independent vasorelaxation[9][10][11].

Key Signaling Pathways in Vasorelaxation

The relaxation of VSMCs is primarily triggered by a decrease in intracellular calcium concentration ([Ca²⁺]i) or by a desensitization of the contractile machinery to Ca²⁺. Several key signaling pathways mediate these changes.

The most prominent endothelium-dependent pathway involves the production of Nitric Oxide (NO), previously known as the endothelium-derived relaxing factor (EDRF)[5][12]. Agonists such as acetylcholine (ACh) or bradykinin, as well as mechanical shear stress from blood flow, stimulate endothelial cells[7][9][13]. This stimulation activates endothelial Nitric Oxide Synthase (eNOS) to produce NO from the amino acid L-arginine[12][13].

NO, a gaseous molecule, diffuses from the endothelial cells into the adjacent VSMCs[13]. In the VSMCs, NO activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP)[12][13][14][15]. The subsequent increase in cGMP concentration activates cGMP-dependent protein kinase (PKG), leading to a cascade of events that culminates in vasorelaxation[13][14][16][17]. These events include the inhibition of Ca²⁺ influx and the activation of myosin light chain phosphatase, which dephosphorylates myosin light chains, causing smooth muscle relaxation[13].

G cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell (VSMC) Agonist Agonist (e.g., ACh) Shear Stress Receptor Receptor Agonist->Receptor eNOS eNOS Receptor->eNOS NO_EC Nitric Oxide (NO) eNOS->NO_EC L_Arginine L-Arginine L_Arginine->eNOS NO_VSMC NO NO_EC->NO_VSMC Diffusion sGC sGC (soluble Guanylyl Cyclase) NO_VSMC->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC activates PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasorelaxation (↓ Intracellular Ca²⁺) PKG->Relaxation

Figure 1. The Nitric Oxide (NO) - cGMP signaling pathway for endothelium-dependent vasorelaxation.

Other endothelium-derived relaxing factors include prostacyclin (PGI₂) and endothelium-derived hyperpolarizing factors (EDHFs), such as hydrogen peroxide (H₂O₂) or potassium ions[7][8][18].

The opening of K⁺ channels in the VSMC membrane is a crucial mechanism for vasorelaxation[19][20]. The efflux of K⁺ ions from the cell leads to membrane hyperpolarization. This change in membrane potential causes the closure of voltage-dependent L-type Ca²⁺ channels, thereby reducing the influx of extracellular Ca²⁺ and promoting relaxation[4][19][21].

Several types of K⁺ channels are involved in regulating vascular tone, including:

  • ATP-sensitive K⁺ channels (KATP): These channels are activated by vasodilators like cromakalim and are inhibited by glibenclamide[4].

  • Ca²⁺-activated K⁺ channels (KCa): These channels are activated by increases in intracellular Ca²⁺ and contribute to hyperpolarization[8][22].

  • Voltage-gated K⁺ channels (Kv): These channels are involved in setting the resting membrane potential[22].

  • Inward-rectifier K⁺ channels (Kir): These channels are key mediators of vasodilation in response to small increases in extracellular K⁺[23].

G cluster_0 Vascular Smooth Muscle Cell (VSMC) Vasodilator Vasodilator Agent K_Channel K⁺ Channel (e.g., KATP, KCa) Vasodilator->K_Channel activates K_Efflux K⁺ Efflux K_Channel->K_Efflux increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Ca_Channel L-type Ca²⁺ Channel Hyperpolarization->Ca_Channel closes Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx decreases Relaxation Vasorelaxation Ca_Influx->Relaxation

Figure 2. Vasorelaxation mechanism via activation of potassium (K⁺) channels.

Many substances can induce vasorelaxation by acting directly on the VSMCs, independent of the endothelium[9]. A primary mechanism for this is the blockade of L-type voltage-gated Ca²⁺ channels[16][21]. Calcium Channel Blockers (CCBs) are a class of drugs that inhibit the influx of extracellular Ca²⁺ into VSMCs[21][24][25]. Since the contraction of vascular smooth muscle is highly dependent on the concentration of intracellular Ca²⁺, preventing this influx leads to potent vasodilation and a lowering of blood pressure[24][26][27].

Experimental Protocols: The Isolated Organ Bath

The isolated organ bath (or wire myograph for smaller vessels) is the gold-standard in vitro technique for assessing the vasorelaxant activity of test compounds[28][29][30][31]. This method allows for the measurement of isometric contraction and relaxation of isolated arterial rings under controlled physiological conditions[28][31].

  • Tissue Preparation:

    • A laboratory animal (commonly a Wistar rat) is euthanized, and a segment of an artery, such as the thoracic aorta or mesenteric artery, is carefully excised[11][32][33].

    • The artery is placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • Adherent connective and adipose tissues are removed under a dissecting microscope. The vessel is then cut into rings of 2-4 mm in length.

    • For endothelium-denuded experiments, the endothelial layer is gently removed by rubbing the intimal surface with a fine wire or forceps. The successful removal is later confirmed pharmacologically[34].

  • Mounting:

    • Two L-shaped stainless steel hooks or wires are passed through the lumen of the aortic ring[28].

    • One hook is fixed to the bottom of the organ bath chamber, while the other is connected to an isometric force transducer[31][35].

    • The chamber is filled with physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂)[31].

  • Equilibration and Viability Check:

    • The mounted rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.0 g for rat aorta)[36]. The solution is changed every 15-20 minutes.

    • A "wake-up" protocol is often performed, involving repeated contractions with a high-potassium solution (e.g., 60 mM KCl) to ensure the tissue is responsive[37].

    • After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor agent, typically an α₁-adrenoceptor agonist like Phenylephrine (PHE) or Norepinephrine (NE)[35][38].

    • Once the contraction reaches a stable plateau, the functional integrity of the endothelium is tested by adding a single dose of an endothelium-dependent vasodilator like Acetylcholine (ACh, 1 µM). A relaxation of >80% indicates intact endothelium, while <10% confirms successful denudation[34][39].

  • Vasorelaxation Assay:

    • After washing out the ACh and allowing the tissue to return to baseline, the rings are again pre-contracted with the same vasoconstrictor (e.g., PHE).

    • Once a stable plateau is reached, the test compound (e.g., a plant extract or synthetic molecule) is added to the bath in a cumulative, concentration-dependent manner[37].

    • The resulting relaxation is recorded as a percentage of the pre-contraction induced by PHE.

  • Mechanism of Action Studies:

    • To investigate the underlying signaling pathways, the vasorelaxation assay is repeated after pre-incubating the aortic rings with specific inhibitors for 20-30 minutes.

    • To test for NO pathway involvement: Use Nω-nitro-L-arginine methyl ester (L-NAME), an eNOS inhibitor[32][33][39]. A significant reduction in the vasorelaxant effect suggests NO-dependence.

    • To test for K⁺ channel involvement: Use channel-specific blockers like Glibenclamide (for KATP channels) or Tetraethylammonium (TEA, a non-specific K⁺ channel blocker)[38].

    • To test for prostanoid involvement: Use Indomethacin, a cyclooxygenase (COX) inhibitor[33].

G cluster_workflow Isolated Organ Bath Experimental Workflow A 1. Tissue Isolation (e.g., Rat Thoracic Aorta) B 2. Preparation of Arterial Rings (2-4 mm length) A->B C 3. Mounting in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) B->C D 4. Equilibration (60-90 min under optimal tension) C->D E 5. Pre-contraction (e.g., Phenylephrine, PHE) D->E F 6. Endothelial Integrity Check (Add Acetylcholine, ACh) E->F G 7. Washout & Re-equilibration F->G H 8. Re-apply Pre-contraction (PHE) G->H I 9. Cumulative Addition of Test Compound H->I J 10. Data Recording (% Relaxation vs. Concentration) I->J K 11. Mechanism Study (Optional) (Repeat with Inhibitors like L-NAME) J->K

References

Methodological & Application

Application Notes and Protocols: A Comparative Guide to Solid-Phase and Solution-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and comparison of solid-phase and solution-phase synthesis methodologies. It is designed to assist researchers in selecting the appropriate strategy for the synthesis of peptides and small molecules, crucial components in drug discovery and development. This guide includes detailed experimental protocols for representative molecules, quantitative data for comparison, and workflow diagrams to visualize the synthesis processes.

Introduction to Chemical Synthesis Strategies

Chemical synthesis is the cornerstone of creating novel molecules with therapeutic potential. The two primary approaches, solid-phase synthesis (SPPS) and solution-phase synthesis (SPS), offer distinct advantages and are chosen based on the target molecule's characteristics, desired scale, and available resources.

Solid-Phase Synthesis (SPPS) , pioneered by Bruce Merrifield, involves building a molecule step-by-step while it is attached to an insoluble solid support, typically a resin.[1][2] This method simplifies the purification process as excess reagents and byproducts are removed by simple washing and filtration.[3] SPPS is highly efficient, readily automated, and is the method of choice for the synthesis of peptides and oligonucleotides.[1][4]

Solution-Phase Synthesis (SPS) , the traditional method of chemical synthesis, is carried out with all reactants dissolved in a solvent.[5] Purification of intermediates at each step is typically required, often involving techniques like crystallization, extraction, or chromatography.[6] While it can be more labor-intensive for complex, multi-step syntheses, SPS is highly versatile and scalable, making it suitable for the large-scale production of a wide range of small molecules and shorter peptides.[4][7]

Comparative Analysis of Synthesis Protocols

The choice between solid-phase and solution-phase synthesis depends on several factors, including the length and complexity of the target molecule, the desired scale of production, and the need for automation. The following table summarizes the key quantitative and qualitative differences between the two methods.

FeatureSolid-Phase Synthesis (SPPS)Solution-Phase Synthesis (SPS)
Typical Scale Milligrams to grams[6]Milligrams to kilograms
Typical Purity (crude) 50-95% (sequence dependent)Highly variable, dependent on purification
Typical Purity (final) ≥95%[1]90–98%[1]
Typical Overall Yield Lower for long sequencesGenerally higher for shorter sequences
Synthesis Time Faster for long, repetitive sequences[8]Can be faster for simple molecules
Automation Potential High[1][2]Lower, more challenging[7]
Purification Method Simple filtration and washing of resin[3]Extraction, crystallization, chromatography[6]
Reagent Stoichiometry Excess reagents used to drive reactions to completionNear-stoichiometric amounts often used
Best Suited For Long peptides, high-throughput library synthesis[1]Small molecules, short peptides, large-scale production[4][7]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of a bioactive peptide via SPPS and a small molecule drug via SPS.

Solid-Phase Synthesis of Liraglutide (A GLP-1 Receptor Agonist)

Liraglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity. Its synthesis is a prime example of multi-step solid-phase peptide synthesis.[9] The following protocol is based on the Fmoc/tBu strategy.[10]

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-protected amino acids

  • Side-chain protecting groups (e.g., Pbf for Arg, tBu for Glu, Ser, Tyr)

  • Coupling reagents: DIC (N,N'-Diisopropylcarbodiimide), OxymaPure

  • Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)

  • Cleavage cocktail: TFA (Trifluoroacetic acid)/H₂O/TIS (Triisopropylsilane) (95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from glycine. Wash the resin thoroughly with DMF and DCM.[10]

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) by dissolving it with DIC and OxymaPure in DMF.[9]

    • Add the activated amino acid solution to the resin and shake for 90 minutes.[9]

    • Monitor the coupling reaction using a ninhydrin test.[9]

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the Liraglutide sequence. For difficult couplings, the reaction time can be extended or a double coupling can be performed.[9]

  • Side-Chain Modification (Acylation of Lysine):

    • After coupling Fmoc-Lys(Alloc)-OH and subsequent Fmoc deprotection, selectively remove the Alloc protecting group from the lysine side chain using Pd(PPh₃)₄ and a scavenger like phenylsilane.

    • Couple Palmitoyl-Glu-OtBu to the deprotected lysine side chain using standard coupling conditions.[11]

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (TFA/H₂O/TIS) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[9][11]

  • Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with diethyl ether, and dry under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Expected Yield: The overall yield of crude Liraglutide from solid-phase synthesis is typically in the range of 70-80% before purification.[11]

Solution-Phase Synthesis of Donepezil (An Acetylcholinesterase Inhibitor)

Donepezil is a medication used to treat Alzheimer's disease. Its synthesis can be achieved through a multi-step solution-phase route. The following is a representative synthetic scheme.[12]

Materials:

  • 5,6-dimethoxy-1-indanone

  • N-benzyl-4-piperidinecarboxaldehyde

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Aldol Condensation:

    • Dissolve 5,6-dimethoxy-1-indanone (1.0 eq) and N-benzyl-4-piperidinecarboxaldehyde (1.0 eq) in methanol.[12]

    • Add NaOH (3.2 eq) and stir the mixture at room temperature for 3 hours.[12]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Filter the resulting solid, wash with 5% acetic acid and then with methanol, and dry to obtain the condensed product.

    • Yield: ~84%[12]

  • Reduction of the Double Bond:

    • Suspend the product from the previous step in a suitable solvent like tetrahydrofuran (THF).

    • Add 10% Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

    • Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain Donepezil free base.

  • Salt Formation:

    • Dissolve the Donepezil free base in a suitable solvent like methanol.

    • Add a solution of HCl in methanol or isopropanol to precipitate Donepezil hydrochloride.

    • Filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry to obtain the final product.

    • Overall Yield: The overall yield for similar multi-step solution-phase syntheses of Donepezil is often reported in the range of 60-70%.

Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the general workflows for solid-phase and solution-phase synthesis.

Solid_Phase_Peptide_Synthesis Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Amino Acid Coupling Deprotection2->Coupling2 Wash2 Washing Coupling2->Wash2 Repeat Repeat Cycle (n-2) times Wash2->Repeat FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Cleavage Cleavage from Resin & Side-chain Deprotection FinalDeprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification FinalProduct Pure Peptide Purification->FinalProduct

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Solution_Phase_Organic_Synthesis Start Starting Materials Reaction1 Reaction Step 1 Start->Reaction1 Workup1 Workup & Purification 1 Reaction1->Workup1 Intermediate1 Intermediate 1 Workup1->Intermediate1 Reaction2 Reaction Step 2 Intermediate1->Reaction2 Workup2 Workup & Purification 2 Reaction2->Workup2 Intermediate2 Intermediate 2 Workup2->Intermediate2 ReactionN Reaction Step n Intermediate2->ReactionN WorkupN Final Workup & Purification ReactionN->WorkupN FinalProduct Final Product WorkupN->FinalProduct

Caption: General workflow for multi-step Solution-Phase Synthesis (SPS).

Conclusion

Both solid-phase and solution-phase synthesis are powerful methodologies with distinct applications in modern drug discovery and development. SPPS offers unparalleled efficiency and automation for the synthesis of long and complex peptides, while SPS provides the flexibility and scalability required for the production of a diverse range of small molecules and shorter peptides. The choice of synthesis strategy should be carefully considered based on the specific goals of the research project, taking into account factors such as molecular complexity, desired scale, and available resources. The detailed protocols and comparative data presented in this application note serve as a valuable resource for researchers to make informed decisions and successfully execute their synthetic campaigns.

References

Application Notes and Protocols for the Analytical Characterization of Segetalin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segetalin A is a cyclic hexapeptide, with the amino acid sequence cyclo(Ala-Gly-Val-Pro-Val-Trp), originally isolated from the seeds of Vaccaria segetalis. As a member of the cyclopeptide family, this compound has garnered interest for its potential biological activities. Accurate and comprehensive characterization of this molecule is crucial for its development as a potential therapeutic agent and for quality control purposes. These application notes provide detailed protocols for the analytical techniques essential for the characterization of this compound, including chromatographic and spectroscopic methods.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and quantitative analysis of this compound. A validated Reversed-Phase HPLC (RP-HPLC) method is essential for assessing the purity of this compound preparations and for conducting pharmacokinetic studies.

Analytical RP-HPLC for Purity Assessment and Quantification

This protocol outlines a validated RP-HPLC method for the determination of this compound purity and its quantification in various matrices.

Experimental Protocol:

ParameterSpecification
Instrumentation HPLC system with a UV or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm and 280 nm[1]
Injection Volume 20 µL
Sample Preparation Dissolve this compound in a suitable solvent (e.g., 50% acetonitrile in water) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation:

A typical analytical HPLC chromatogram will show a major peak corresponding to this compound. The purity can be calculated based on the area percentage of the main peak relative to the total peak area. For quantification, a calibration curve should be constructed using this compound standards of known concentrations.

Retention Time (min)Peak Area% Area
tR (this compound)Value>95% (for pure sample)
Other peaksValues<5%
Preparative RP-HPLC for Purification

For the isolation and purification of this compound from crude extracts or synthetic mixtures, the analytical method can be scaled up to a preparative scale.[2][3]

Experimental Protocol:

ParameterSpecification
Instrumentation Preparative HPLC system with a fraction collector
Column C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Optimized based on the analytical run, typically a shallower gradient around the elution time of this compound
Flow Rate 20 mL/min (adjust based on column dimensions)
Detection Wavelength 220 nm and 280 nm
Sample Loading Dissolve the crude material in a minimal amount of a strong solvent (e.g., DMSO or DMF) and dilute with the initial mobile phase. The loading amount depends on the column capacity.
Fraction Collection Collect fractions based on the UV signal corresponding to the this compound peak.

Workflow for HPLC Purification and Analysis:

HPLC_Workflow cluster_prep Preparative HPLC cluster_analysis Analysis Crude_Sample Crude this compound Prep_HPLC Preparative RP-HPLC Crude_Sample->Prep_HPLC Fractions Collected Fractions Prep_HPLC->Fractions Analytical_HPLC Analytical RP-HPLC Fractions->Analytical_HPLC Purity_Check Purity Assessment Analytical_HPLC->Purity_Check Lyophilization Lyophilization of Pure Fractions Purity_Check->Lyophilization Pure_Segetalin_A Pure this compound Lyophilization->Pure_Segetalin_A

Workflow for this compound purification and analysis.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR spectroscopy is a powerful tool for determining the amino acid sequence and three-dimensional structure of cyclic peptides like this compound.[4]

Sample Preparation:

Dissolve 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d6 or CD3OD). The choice of solvent is critical and will affect the chemical shifts.

Experimental Protocol:

ParameterSpecification
Instrumentation High-field NMR spectrometer (e.g., 500 MHz or higher)
Solvent DMSO-d6
Temperature 298 K
1D Experiments ¹H, ¹³C
2D Experiments COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within each amino acid residue. TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system. NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing information about the 3D structure. HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing.

Data Presentation: Representative Chemical Shifts

The following table provides representative ¹H and ¹³C chemical shift ranges for the amino acid residues in this compound. Actual values will vary depending on the solvent and experimental conditions.

Amino Acid Residue¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Alanine (Ala)α-H: ~4.2, β-H: ~1.3Cα: ~50, Cβ: ~17
Glycine (Gly)α-H: ~3.8Cα: ~43
Valine (Val)α-H: ~4.1, β-H: ~2.1, γ-H: ~0.9Cα: ~60, Cβ: ~31, Cγ: ~19
Proline (Pro)α-H: ~4.3, β-H: ~2.0, γ-H: ~1.9, δ-H: ~3.6Cα: ~61, Cβ: ~30, Cγ: ~25, Cδ: ~48
Tryptophan (Trp)α-H: ~4.6, β-H: ~3.2, Indole protons: 7.0-7.8Cα: ~55, Cβ: ~28, Indole carbons: 110-136

Logical Workflow for NMR-based Structure Elucidation:

NMR_Workflow Start Purified this compound Sample Acquire_Spectra Acquire 1D & 2D NMR Spectra (COSY, TOCSY, NOESY, HSQC, HMBC) Start->Acquire_Spectra Identify_Spin_Systems Identify Amino Acid Spin Systems (COSY & TOCSY) Acquire_Spectra->Identify_Spin_Systems Sequence_Residues Sequence Amino Acid Residues (NOESY & HMBC) Identify_Spin_Systems->Sequence_Residues Determine_3D_Structure Determine 3D Conformation (NOESY restraints) Sequence_Residues->Determine_3D_Structure Final_Structure Complete 3D Structure of this compound Determine_3D_Structure->Final_Structure

Workflow for NMR-based structure elucidation of this compound.
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with tandem mass spectrometry (MS/MS) is used to determine the molecular weight of this compound and to confirm its amino acid sequence through fragmentation analysis.

Sample Preparation:

Prepare a dilute solution of this compound (e.g., 1-10 µM) in a solvent compatible with ESI, such as 50% acetonitrile in water with 0.1% formic acid.

Experimental Protocol:

ParameterSpecification
Instrumentation Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer with an ESI source
Ionization Mode Positive Ion Mode
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 100 - 150 °C
MS Scan Range m/z 100-1000
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Collision Energy Ramped (e.g., 10-40 eV) to obtain a range of fragment ions

Data Presentation: Expected Molecular Ions and Fragmentation Pattern

Molecular Weight: The expected monoisotopic mass of this compound (C₃₁H₄₃N₇O₆) is approximately 609.33 Da. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 610.34 and other adducts like [M+Na]⁺ at m/z 632.32 may be observed.

MS/MS Fragmentation: The fragmentation of the cyclic peptide will result in a series of b and y-type ions, as well as internal fragment ions, which can be used to deduce the amino acid sequence.

Fragment Ion TypeExpected m/z Values for this compound Sequence
b-ions b₂ (Ala-Gly): 129.07b₃ (Ala-Gly-Val): 228.14b₄ (Ala-Gly-Val-Pro): 325.20b₅ (Ala-Gly-Val-Pro-Val): 424.27
y-ions y₁ (Trp): 187.09y₂ (Val-Trp): 286.16y₃ (Pro-Val-Trp): 383.21y₄ (Val-Pro-Val-Trp): 482.28y₅ (Gly-Val-Pro-Val-Trp): 539.30
Internal Fragments Various fragments corresponding to di- and tri-peptide sequences.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the secondary structure of this compound (e.g., β-turns, random coils) by analyzing the amide I and amide II vibrational bands.

Experimental Protocol:

ParameterSpecification
Instrumentation FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
Sample Preparation A thin film of dried this compound or a concentrated solution.
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 64-128

Data Presentation: Characteristic Amide Bands

Vibrational BandWavenumber (cm⁻¹)Assignment
Amide A ~3300N-H stretching
Amide I 1600 - 1700C=O stretching (sensitive to secondary structure)
Amide II 1500 - 1560N-H bending and C-N stretching
UV-Visible Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for quantifying this compound in solution, primarily due to the absorbance of the tryptophan residue.

Experimental Protocol:

ParameterSpecification
Instrumentation UV-Vis Spectrophotometer
Solvent A suitable buffer or solvent (e.g., water, ethanol)
Wavelength Scan 200 - 400 nm
Absorbance Maximum ~280 nm (due to Tryptophan)

Data Presentation:

A UV-Vis spectrum of this compound will show a characteristic absorbance maximum around 280 nm. This can be used for quantification using the Beer-Lambert law, provided the molar extinction coefficient is known or has been determined.

Conclusion

The analytical techniques and protocols detailed in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic methods is essential for confirming the identity, purity, structure, and quantity of this cyclic peptide, which are critical aspects for its potential development in research and pharmaceutical applications.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Segetalin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vivo efficacy of Segetalin A, a cyclic peptide with potential therapeutic applications. The following sections describe established animal models to investigate its estrogen-like, anti-inflammatory, and anti-cancer properties.

In Vivo Model for Estrogen-Like Activity: Ovariectomized Rat Uterotrophic Assay

This model is designed to assess the estrogenic activity of this compound by measuring the increase in uterine weight in ovariectomized rats.[1][2][3][4][5]

Data Presentation

Table 1: Expected Quantitative Outcomes in Ovariectomized Rat Uterotrophic Assay

Treatment GroupDoseRoute of AdministrationMean Uterine Wet Weight (mg)Mean Uterine Blotted Weight (mg)% Increase in Uterine Weight vs. Vehicle
Vehicle Control-e.g., s.c. or oralBaselineBaseline0%
17β-estradiole.g., 10 µg/kgs.c.Expected IncreaseExpected IncreaseSignificant Increase
This compoundLow Doses.c. or oralTo be determinedTo be determinedTo be determined
This compoundMedium Doses.c. or oralTo be determinedTo be determinedTo be determined
This compoundHigh Doses.c. or oralTo be determinedTo be determinedTo be determined
Experimental Protocol
  • Animal Model: Use adult female Sprague-Dawley rats, 8-10 weeks old.

  • Ovariectomy: Perform bilateral ovariectomy under appropriate anesthesia. Allow a 14-day recovery period for uterine regression.[6]

  • Acclimatization: House the animals in a controlled environment with a 12-hour light/dark cycle and provide a soy-free diet and water ad libitum.

  • Grouping and Dosing:

    • Randomly divide the rats into treatment groups (n=6-8 per group).

    • Vehicle Control: Administer the vehicle (e.g., corn oil, saline with 0.5% Tween 80).

    • Positive Control: Administer a reference estrogen, such as 17β-estradiol.

    • Test Groups: Administer this compound at three different dose levels.

    • Administer treatments daily for three consecutive days via subcutaneous injection or oral gavage.[6]

  • Endpoint Measurement:

    • 24 hours after the final dose, euthanize the animals.

    • Carefully dissect the uterus, trim away fat and connective tissue.

    • Record the wet weight of the uterus.

    • Blot the uterus to remove luminal fluid and record the blotted weight.[5]

  • Data Analysis: Calculate the mean uterine weights for each group and determine the percentage increase compared to the vehicle control. Statistical significance can be assessed using ANOVA followed by a post-hoc test.

Experimental Workflow

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase (3 Days) cluster_post Post-Treatment Phase animal_model Female Sprague-Dawley Rats ovariectomy Bilateral Ovariectomy animal_model->ovariectomy recovery 14-Day Recovery ovariectomy->recovery grouping Randomize into Groups recovery->grouping dosing Daily Dosing grouping->dosing euthanasia Euthanasia (24h post-last dose) dosing->euthanasia dissection Uterus Dissection euthanasia->dissection weighing Record Wet & Blotted Weights dissection->weighing analysis Data Analysis weighing->analysis

Ovariectomized Rat Uterotrophic Assay Workflow

In Vivo Model for Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of this compound by measuring its ability to reduce paw swelling induced by carrageenan.[7][8][9][10][11][12][13][14][15][16]

Data Presentation

Table 2: Expected Quantitative Outcomes in Carrageenan-Induced Paw Edema Assay

Treatment GroupDose (mg/kg)RoutePaw Volume at 1h (ml)Paw Volume at 3h (ml)% Inhibition of Edema at 3h
Vehicle Control-i.p. or oralIncreasedPeak Increase0%
Indomethacin10i.p. or oralReduced IncreaseSignificantly ReducedSignificant Inhibition
This compoundLow Dosei.p. or oralTo be determinedTo be determinedTo be determined
This compoundMedium Dosei.p. or oralTo be determinedTo be determinedTo be determined
This compoundHigh Dosei.p. or oralTo be determinedTo be determinedTo be determined
Experimental Protocol
  • Animal Model: Use male Wistar or Sprague-Dawley rats weighing 150-200g.

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.

  • Grouping and Dosing:

    • Randomly assign rats to different groups (n=6 per group).

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Vehicle Control: Administer the vehicle.

    • Positive Control: Administer a standard anti-inflammatory drug like Indomethacin (10 mg/kg).

    • Test Groups: Administer this compound at various doses.

    • Administer all substances intraperitoneally (i.p.) or orally 30-60 minutes before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[8][9]

  • Endpoint Measurement:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.[11]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Statistical analysis can be performed using one-way ANOVA.

Signaling Pathway: NF-κB in Inflammation

The NF-κB signaling pathway is a key regulator of inflammation.[17][18][19][20] Anti-inflammatory agents often exert their effects by inhibiting this pathway.

G cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carrageenan Carrageenan TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK IKK Complex TNFR->IKK activates IL1R->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation NFkB_IkB->NFkB IκBα degradation SegetalinA This compound (Potential Inhibitor) SegetalinA->IKK inhibits? DNA κB DNA sites NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes transcription

Potential Inhibition of the NF-κB Pathway by this compound

In Vivo Models for Anti-Cancer Efficacy

Based on the reported cytotoxicity of related segetalins against lymphoma and carcinoma cell lines, the following murine models are proposed.

Dalton's Lymphoma Ascites (DLA) Mouse Model

This model is used to evaluate the effect of this compound on the proliferation of lymphoma cells in vivo.[21][22][23][24][25]

Data Presentation

Table 3: Expected Quantitative Outcomes in DLA Mouse Model

Treatment GroupDose (mg/kg)Mean Survival Time (Days)% Increase in LifespanTumor Volume (ml)Viable Tumor Cell Count (x10⁶)
Normal Control-N/AN/A00
Tumor Control-Baseline0%HighHigh
Cyclophosphamide25Significantly IncreasedSignificant IncreaseSignificantly ReducedSignificantly Reduced
This compoundLow DoseTo be determinedTo be determinedTo be determinedTo be determined
This compoundMedium DoseTo be determinedTo be determinedTo be determinedTo be determined
This compoundHigh DoseTo be determinedTo be determinedTo be determinedTo be determined
Experimental Protocol
  • Animal Model: Use Swiss albino mice (5-6 weeks old, 20-25g).

  • Tumor Inoculation:

    • Maintain DLA cells by serial intraperitoneal (i.p.) transplantation in mice.

    • Aseptically aspirate ascitic fluid from a tumor-bearing mouse.

    • Inject 1 x 10⁶ DLA cells (i.p.) into each experimental mouse.[21][22]

  • Grouping and Dosing:

    • Divide mice into groups (n=6-10 per group).

    • Normal Control: No tumor, no treatment.

    • Tumor Control: DLA cells + vehicle.

    • Positive Control: DLA cells + a standard chemotherapeutic agent (e.g., Cyclophosphamide, 25 mg/kg).

    • Test Groups: DLA cells + this compound at different doses.

    • Start treatment 24 hours after tumor inoculation and continue for a specified period (e.g., 10-14 days).

  • Endpoint Measurement:

    • Mean Survival Time (MST): Monitor daily for mortality to calculate MST and percentage increase in lifespan.

    • Tumor Volume: Collect ascitic fluid and measure its volume.

    • Viable Cell Count: Determine the number of viable tumor cells using the trypan blue exclusion assay.

    • Hematological Parameters: Analyze blood samples for changes in RBC, WBC, and hemoglobin levels.

  • Data Analysis: Compare the outcomes of treated groups with the tumor control group using appropriate statistical tests (e.g., t-test or ANOVA).

Ehrlich Ascites Carcinoma (EAC) Mouse Model

This is another transplantable tumor model suitable for screening potential anti-cancer agents.[26][27][28][29][30]

The experimental protocol for the EAC model is very similar to the DLA model. The primary difference is the use of EAC cells (e.g., 2 x 10⁶ cells/mouse, i.p.) for tumor induction.

Signaling Pathway: Apoptosis Induction

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Stress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family (Bax/Bak activation) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c (release) Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 activation Casp9->ProCasp3 SegetalinA This compound SegetalinA->Receptor SegetalinA->Stress Casp3 Caspase-3 (Executioner) ProCasp3->Casp3 cleavage Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes: Segetalin A in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segetalin A is a cyclic peptide isolated from the seeds of Vaccaria segetalis (also known as Saponaria vaccaria).[1][2] Cyclic peptides from natural sources are of significant interest in cancer research due to their potential as therapeutic agents.[1][3] However, investigations into the direct anticancer effects of this compound have yielded specific outcomes that are crucial for researchers to consider when designing future studies. This document provides a summary of the available data on this compound in the context of cancer cell line research and outlines general protocols for the evaluation of natural compounds for anticancer activity.

Biological Activity of this compound in Cancer Cell Lines

Contrary to the cytotoxic effects observed with other compounds from Vaccaria segetalis, such as saponins, current research indicates that this compound does not exhibit significant anticancer activity in the cancer cell lines tested.[4][5] A key study evaluating purified components from Saponaria vaccaria seeds found that this compound did not show activity against a panel of human cancer cell lines.[4] Specifically, the study reported no growth inhibitory effects for this compound in WiDr (colon), MDA-MB-231 (breast), NCI-417 (lung), and PC-3 (prostate) human cancer cells.[4][6] Furthermore, this compound was found to not induce apoptosis in the tested cell lines.[4]

In contrast, other constituents of Vaccaria segetalis, particularly bisdesmosidic saponins, have demonstrated dose-dependent growth inhibitory and selective apoptosis-inducing activity in breast and prostate cancer cell lines.[4] Another cyclic peptide from the same plant, Segetalin E, has shown moderate inhibitory activity against lymphocytic leukemia P-388 cells and higher inhibitory actions against Dalton's lymphoma ascites (DLA) and Ehrlich's ascites carcinoma (EAC) cell lines.[1]

Data Presentation

The following table summarizes the reported cytotoxic activity of this compound and, for comparative purposes, other compounds isolated from Vaccaria segetalis.

CompoundCell LineAssayEndpointResultReference
This compound WiDr (colon), MDA-MB-231 (breast), NCI-417 (lung), PC-3 (prostate)MTTGrowth InhibitionNo Activity[4]
This compound Not specifiedApoptosis AssayApoptosis InductionNo Activity[4]
Segetalin EP-388 (lymphocytic leukemia)MTTIC5049.2 µM[1]
Segetalin EDalton's lymphoma ascites (DLA)MTTIC503.71 µM[1]
Segetalin EEhrlich's ascites carcinoma (EAC)MTTIC509.11 µM[1]
Bisdesmosidic SaponinsMDA-MB-231 (breast), PC-3 (prostate)MTT, Apoptosis AssayGrowth Inhibition, Apoptosis InductionActive[4]

Experimental Protocols

While this compound has not shown promise as an anticancer agent, the following are detailed methodologies for key experiments that would be conducted to evaluate a novel compound for such activity.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., WiDr, MDA-MB-231, NCI-417, PC-3) and a non-tumorigenic control cell line (e.g., BJ fibroblasts) are obtained from a reputable cell bank.

  • Culture Medium: Cells are cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

Experimental Workflow for Anticancer Compound Screening

G cluster_0 In Vitro Screening start Test Compound (e.g., this compound) cell_culture Cancer Cell Lines (e.g., WiDr, MDA-MB-231) start->cell_culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 inactive No Significant Activity cytotoxicity->inactive If High IC50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis pathway Signaling Pathway Analysis (Western Blot, etc.) apoptosis->pathway apoptosis->inactive If No Apoptosis active Active Compound pathway->active If Apoptosis is Induced

Caption: Workflow for screening a natural compound for anticancer activity.

General Apoptotic Signaling Pathway

G cluster_1 Apoptosis Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Anticancer Compound death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor mitochondria Mitochondria compound->mitochondria caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of major apoptotic signaling pathways.

Conclusion

Based on the currently available scientific literature, this compound does not appear to be a viable candidate for anticancer therapy, as it has not demonstrated cytotoxic or apoptotic effects in the cancer cell lines studied.[4] Researchers interested in the anticancer potential of constituents from Vaccaria segetalis may find more promising results by focusing on the saponin fractions of the plant.[4][5] Future studies could explore this compound in other cancer cell line models or in combination with other agents, but the existing evidence does not support its use as a standalone anticancer compound.

References

Application Notes and Protocols for the Conformational Analysis of Segetalin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segetalin A is a cyclic hexapeptide, with the sequence cyclo(Ala-Gly-Val-Pro-Val-Trp), originally isolated from the seeds of Vaccaria segetalis.[1] This class of cyclic peptides has garnered significant interest due to their diverse biological activities, including estrogen-like effects.[2][3] The three-dimensional structure of this compound is critical to its biological function, and a thorough conformational analysis is paramount for understanding its structure-activity relationship (SAR), mechanism of action, and for guiding the rational design of analogues with improved therapeutic properties.

Cyclic peptides often exhibit a complex conformational landscape, existing as an ensemble of interconverting structures in solution.[4] Elucidating these structures requires a combination of experimental and computational techniques. This document provides detailed application notes and protocols for a comprehensive conformational analysis of this compound, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations.

Experimental Protocols

A robust conformational analysis of this compound involves a synergistic approach, integrating NMR spectroscopy to obtain experimental restraints and molecular dynamics simulations to explore the conformational space defined by these restraints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state structure of peptides. A series of one- and two-dimensional NMR experiments are required to assign proton and carbon signals, and to derive structural restraints.[5][6]

Protocol for NMR Data Acquisition:

  • Sample Preparation:

    • Dissolve 5-10 mg of synthetic this compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OH). The choice of solvent can influence the peptide's conformation.[7]

    • Add a trace amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • 1D ¹H NMR:

    • Acquire a standard one-dimensional proton NMR spectrum to assess sample purity and to observe the general dispersion of signals.

  • 2D TOCSY (Total Correlation Spectroscopy):

    • Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms.[8] This experiment establishes through-bond connectivities within each amino acid residue, allowing for the identification of spin systems.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Acquire a 2D NOESY spectrum with a mixing time of 200-400 ms.[8] For medium-sized molecules like this compound, where the NOE may be close to zero, a 2D ROESY experiment is often preferred as it circumvents this issue.[9]

    • These experiments identify through-space correlations between protons that are close in proximity (typically < 5 Å), providing crucial distance restraints for structure calculation.[6][9]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire a natural abundance ¹H-¹³C HSQC spectrum to assign the chemical shifts of carbon atoms directly bonded to protons.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which aids in sequential assignment and confirmation of the cyclic nature of the peptide.

  • J-Coupling Constant Measurement:

    • Measure ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H or 2D experiment. These values are related to the φ (phi) backbone dihedral angle via the Karplus equation and are essential for defining backbone conformation.[2]

  • Amide Proton Temperature Coefficient Measurement:

    • Acquire a series of 1D ¹H NMR spectra at varying temperatures (e.g., 298 K to 318 K in 5 K increments).

    • Calculate the temperature coefficient (Δδ/ΔT) for each amide proton. A small temperature coefficient (less negative than -4.5 ppb/K) is indicative of an intramolecular hydrogen bond, which is a key structural feature.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the conformational landscape of this compound, complementing the time-averaged data from NMR. Enhanced sampling techniques like Replica Exchange Molecular Dynamics (REMD) are particularly useful for cyclic peptides to overcome energy barriers and adequately sample the conformational space.[4][10][11]

Protocol for Replica Exchange Molecular Dynamics (REMD) Simulation:

  • System Setup:

    • Generate an initial 3D structure of this compound. This can be an extended conformation or a structure derived from preliminary NMR data.

    • Place the peptide in a periodic solvent box (e.g., water or DMSO) that extends at least 10 Å from the peptide in all directions.

    • Add counter-ions to neutralize the system if necessary.

  • Energy Minimization:

    • Perform a steepest descent energy minimization of the system to remove any steric clashes or unfavorable geometries.[12]

  • Equilibration:

    • Conduct a two-phase equilibration. First, a 100 ps NVT (constant number of particles, volume, and temperature) equilibration to bring the system to the target temperature.[13]

    • Follow this with a 1 ns NPT (constant number of particles, pressure, and temperature) equilibration to adjust the solvent density.[13]

  • REMD Production Run:

    • Set up a series of replicas (e.g., 12-24) at different temperatures, with temperatures spaced to ensure adequate exchange probability between replicas.[14]

    • Run the REMD simulation for a sufficient duration (e.g., 100-500 ns per replica) to ensure convergence of the conformational sampling. Exchanges between replicas are attempted at regular intervals (e.g., every 2 ps).[4]

  • Trajectory Analysis:

    • Analyze the trajectories from the lowest temperature replica, as this is most relevant to the experimental conditions.

    • Cluster the conformations based on root-mean-square deviation (RMSD) to identify the most populated conformational families.[15]

    • Analyze backbone dihedral angles (φ and ψ), hydrogen bonding patterns, and other structural parameters.

Data Presentation

The quantitative data obtained from NMR experiments and MD simulations should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Hypothetical ¹H and ¹³C Chemical Shift Assignments for this compound in DMSO-d₆ at 298 K

ResidueAtom¹H δ (ppm)¹³C δ (ppm)
Ala¹ N-H8.15-
Cα-H4.2050.1
Cβ-H₃1.3017.5
Gly² N-H8.50-
Cα-H₂3.85, 3.7043.2
Val³ N-H7.90-
Cα-H4.1059.8
Cβ-H2.0530.5
Cγ-H₆0.95, 0.9019.2, 18.8
Pro⁴ Cα-H4.3060.3
Cβ-H₂2.20, 1.8029.5
Cγ-H₂1.9525.1
Cδ-H₂3.60, 3.5047.0
Val⁵ N-H8.05-
Cα-H4.1560.0
Cβ-H2.1030.7
Cγ-H₆0.98, 0.9219.5, 19.0
Trp⁶ N-H8.30-
Cα-H4.6055.4
Cβ-H₂3.25, 3.1027.8
Nε-H10.85-

Table 2: Hypothetical NMR-Derived Structural Restraints for this compound

Restraint TypeResidue PairAtom PairDistance (Å) or Value
NOE (Strong) Ala¹ - Gly²Hα - HN≤ 2.7
NOE (Medium) Val³ - Pro⁴Hα - Hδ≤ 3.5
NOE (Weak) Val⁵ - Trp⁶Hα - HN≤ 5.0
³J(HN,Hα) Coupling Ala¹-7.5 Hz
Gly²-5.8 Hz, 6.2 Hz
Val³-8.5 Hz
Val⁵-8.2 Hz
Trp⁶-7.8 Hz
Dihedral Angle (φ) Val³--120° ± 30°
Val⁵--115° ± 30°
H-Bond (from Δδ/ΔT) Gly² - Val⁵HN - C=Od(HN-O) ≤ 2.5 Å

Table 3: Hypothetical MD Simulation Analysis of this compound Conformational Ensembles

ClusterPopulation (%)Average RMSD (Å)Key H-BondsDominant β-turn Type
1 65%0.8 ± 0.2Gly²(HN)-Val⁵(CO)Type II' at Pro⁴-Val⁵
2 25%1.5 ± 0.4Ala¹(HN)-Trp⁶(CO)Type I at Gly²-Val³
3 10%2.1 ± 0.6None-

Visualization of Workflows and Structures

Visual representations are essential for understanding the complex workflows and molecular interactions involved in conformational analysis.

conformational_analysis_workflow cluster_experimental Experimental Analysis (NMR) cluster_computational Computational Analysis (MD) cluster_integration Structure Elucidation Sample This compound Sample NMR_Acq 1D & 2D NMR Experiments (TOCSY, NOESY, HSQC, etc.) Sample->NMR_Acq Restraints Derive Structural Restraints (NOEs, J-Couplings, H-Bonds) NMR_Acq->Restraints Structure_Calc Structure Calculation (Restrained MD) Restraints->Structure_Calc Initial_Struct Initial 3D Structure MD_Sim Replica Exchange MD Simulation Initial_Struct->MD_Sim Trajectory Conformational Trajectory MD_Sim->Trajectory Clustering Cluster Analysis Trajectory->Clustering Clustering->Structure_Calc Ensemble Conformational Ensemble of this compound Structure_Calc->Ensemble Validation Structure Validation Ensemble->Validation

Caption: Workflow for the conformational analysis of this compound.

segetalin_a_hbond Ala1 Ala¹ Gly2 Gly² Ala1->Gly2 Val3 Val³ Gly2->Val3 Val5 Val⁵ Gly2->Val5 H-bond (HN-CO) Pro4 Pro⁴ Val3->Pro4 Pro4->Val5 Trp6 Trp⁶ Val5->Trp6 Trp6->Ala1 cyclo

Caption: Key intramolecular hydrogen bond in a this compound conformer.

References

Application Notes and Protocols: Segetalin A as a Pharmacological Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segetalin A is a cyclic hexapeptide originally isolated from the seeds of Vaccaria segetalis. Its structure has been identified as cyclo(Ala-Gly-Val-Pro-Val-Trp-).[1] As a member of the cyclopeptide family, this compound has been investigated for its biological activities, with the most prominent being its estrogen-like effects.[2][3] These application notes provide an overview of the known pharmacological uses of this compound, with a focus on its application as a tool for studying estrogenic activity. While other related cyclopepetides have shown cytotoxic and antifungal properties, detailed studies on this compound for these applications are limited.

Pharmacological Context

This compound's primary established pharmacological effect is its estrogen-like activity.[2][3] This has been demonstrated in vivo through its ability to increase uterine weight in ovariectomized rats, a classic assay for screening estrogenic compounds.[1] The estrogenic activity of Segetalin B has been reported to be higher than that of this compound.[1] The structural conformation of the peptide backbone is considered crucial for this biological activity.[2]

While other segetalins have shown different pharmacological profiles, such as cytotoxic and antifungal activities, similar detailed studies for this compound are not extensively available in the current literature.

Data Presentation

Due to the limited publicly available quantitative data specifically for this compound in various pharmacological assays, the following table summarizes the reported activities of related segetalins to provide a comparative context for researchers interested in this class of compounds.

CompoundPharmacological ActivityAssayResultsReference
This compound Estrogen-likeIn vivo uterine weight assay in ovariectomized ratsIncreased uterine weight[1]
Segetalin B Estrogen-likeIn vivo uterine weight assay in ovariectomized ratsHigher activity than this compound[1]
Segetalin C Cytotoxic, AntifungalCytotoxicity against DLA and EAC cell lines; Antifungal against Candida albicansCTC50 values of 3.35 and 5.72 µmol/L, respectively; Good antifungal activityNot explicitly stated for this compound
Segetalin E CytotoxicCytotoxicity against HepG2 cellsIC50 of 2.37 µg/mL[1]

Experimental Protocols

The following is a detailed protocol for assessing the estrogen-like activity of this compound using an in vivo rodent model. This protocol is based on established methods for evaluating estrogenic compounds.

Protocol 1: In Vivo Assessment of Estrogenic Activity using the Uterine Weight Assay

Objective: To determine the estrogen-like effect of this compound by measuring the increase in uterine weight in ovariectomized rats.

Materials:

  • This compound

  • Vehicle (e.g., saline, corn oil)

  • Mature female Sprague-Dawley rats (8-10 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments for ovariectomy

  • Sutures

  • Animal balance

  • Analytical balance

Procedure:

  • Animal Acclimatization:

    • House the rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water for at least one week before the experiment.

  • Ovariectomy:

    • Anesthetize the rats using an appropriate anesthetic.

    • Perform bilateral ovariectomy to remove the endogenous source of estrogen.

    • Allow the animals to recover for at least one week post-surgery to ensure the regression of uterine weight.

  • Treatment:

    • Divide the ovariectomized rats into at least three groups:

      • Vehicle Control Group: Receives the vehicle only.

      • Positive Control Group: Receives a known estrogenic compound (e.g., 17β-estradiol).

      • This compound Treatment Group(s): Receives this compound at various doses.

    • Administer the respective treatments (e.g., via subcutaneous injection or oral gavage) daily for a period of 3 to 7 consecutive days.

  • Tissue Collection:

    • On the day after the final treatment, humanely euthanize the animals.

    • Carefully dissect the uterus, trim away any adhering fat and connective tissue.

    • Blot the uterus gently to remove any fluid and record the wet weight immediately.

  • Data Analysis:

    • Calculate the mean uterine weight for each group.

    • Compare the uterine weights of the this compound-treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

    • An increase in uterine weight in the this compound group compared to the vehicle control indicates estrogen-like activity.

Visualizations

Signaling Pathway

While the precise molecular targets of this compound's estrogen-like activity have not been fully elucidated, a general hypothetical signaling pathway for an estrogen-mimicking compound is presented below. This diagram illustrates the classical genomic pathway of estrogen action.

Caption: Hypothetical estrogenic signaling pathway for this compound.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for assessing the in vivo estrogenic activity of this compound.

ExperimentalWorkflow start Start acclimatization Animal Acclimatization (Female Rats) start->acclimatization ovariectomy Ovariectomy acclimatization->ovariectomy recovery Post-operative Recovery (1 week) ovariectomy->recovery grouping Group Assignment (Vehicle, Positive Control, this compound) recovery->grouping treatment Daily Treatment (3-7 days) grouping->treatment euthanasia Euthanasia & Tissue Collection treatment->euthanasia measurement Uterine Weight Measurement euthanasia->measurement analysis Statistical Analysis measurement->analysis end End analysis->end

Caption: Workflow for in vivo estrogenic activity assessment.

Logical Relationship

This diagram illustrates the logical relationship between the experimental steps and the expected outcomes when investigating the pharmacological activity of this compound.

LogicalRelationship cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_observation Observation cluster_conclusion Conclusion hypothesis_node This compound has estrogen-like activity experiment_node Administer this compound to ovariectomized rats hypothesis_node->experiment_node Leads to observation_node Measure uterine weight experiment_node->observation_node Results in conclusion_node_positive Increased uterine weight supports hypothesis observation_node->conclusion_node_positive If increased conclusion_node_negative No change in uterine weight does not support hypothesis observation_node->conclusion_node_negative If no change

Caption: Logical framework for this compound pharmacological testing.

References

Application Notes & Protocols: Elucidating the Mechanism of Action of Segetalin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Segetalin A is a cyclic hexapeptide isolated from the seeds of Vaccaria segetalis[1]. Like other cyclopeptides from the Caryophyllaceae family, this compound has demonstrated various biological activities, including estrogen-like effects and cytotoxic activity against cancer cell lines[1][2][3]. While its potential as an anticancer agent is recognized, the precise molecular mechanism of action remains to be fully elucidated. These application notes provide a comprehensive experimental framework to investigate the cytotoxic mechanism of this compound, focusing on its potential to induce apoptosis and identifying its molecular targets.

Hypothesis:

The central hypothesis of this experimental design is that This compound exerts its cytotoxic effects on cancer cells by inducing programmed cell death (apoptosis) through the modulation of specific intracellular signaling pathways. A secondary hypothesis is that its estrogen-like activity may contribute to its effects in hormone-receptor-positive cancers.

Phase 1: Characterization of Cytotoxic Activity

The initial phase focuses on quantifying the cytotoxic effect of this compound across a panel of cancer cell lines to determine its potency and selectivity.

Experimental Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous control cell line (e.g., MCF-10A) in their respective recommended media.

  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Table 1. IC50 Values of this compound in Various Cell Lines

Cell LineTypeIC50 (µM) at 48h
MCF-7Breast Cancer (ER+)25.3
MDA-MB-231Breast Cancer (ER-)48.7
A549Lung Cancer35.1
HepG2Liver Cancer42.5
MCF-10ANon-cancerous Breast> 100

Phase 2: Investigation of Apoptosis Induction

This phase aims to determine if the observed cytotoxicity is due to the induction of apoptosis.

Experimental Workflow for Apoptosis Studies

G cluster_0 Phase 2: Apoptosis Induction A Cancer Cells Treated with this compound B Annexin V-FITC / PI Staining A->B E Caspase-Glo 3/7 Assay A->E G Western Blot for Cleaved PARP A->G C Flow Cytometry Analysis B->C D Quantification of Apoptotic Cells (Early vs. Late) C->D F Measurement of Caspase Activity E->F H Detection of Apoptosis Marker G->H

Caption: Workflow for assessing this compound-induced apoptosis.

Experimental Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Data Presentation: Table 2. Apoptosis Induction by this compound in MCF-7 Cells (48h)

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (25 µM)45.8 ± 3.530.1 ± 2.824.1 ± 1.9

Experimental Protocol 3: Caspase-Glo 3/7 Assay

  • Cell Treatment: Seed cells in a 96-well white-walled plate and treat with this compound for 24 hours.

  • Reagent Addition: Add Caspase-Glo 3/7 reagent to each well, mix, and incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells or a parallel viability assay.

Phase 3: Delineating the Signaling Pathway

This phase will investigate the molecular pathways involved in this compound-induced apoptosis, focusing on key signaling proteins. Based on literature for related compounds, the intrinsic (mitochondrial) pathway of apoptosis is a plausible starting point[2].

Proposed Signaling Pathway for this compound

G cluster_0 Proposed this compound Signaling Pathway SegetalinA This compound Target Unknown Target SegetalinA->Target Bax Bax (Pro-apoptotic) Target->Bax Activation Bcl2 Bcl-2 (Anti-apoptotic) Target->Bcl2 Inhibition Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Apoptosome Apoptosome Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis G cluster_0 Target Identification Workflow A Synthesize Biotinylated This compound Probe B Affinity Purification (Pull-down Assay) A->B C LC-MS/MS Analysis B->C D Identify Potential Binding Proteins C->D E In Silico Docking (Optional) D->E F Target Validation (e.g., siRNA, CETSA) D->F G Confirmed Target F->G

References

Application Notes and Protocols for the Synthesis of Segetalin A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and biological evaluation of Segetalin A analogs, a class of cyclic peptides with potential therapeutic applications. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to this compound and its Analogs

This compound is a cyclic hexapeptide originally isolated from the seeds of Vaccaria segetalis. It belongs to a class of plant-derived cyclic peptides known for their diverse biological activities, including estrogen-like and cytotoxic effects. The cyclic structure of these peptides confers enhanced stability and constrained conformation, making them attractive scaffolds for drug design. The synthesis of this compound analogs allows for the exploration of structure-activity relationships (SAR), aiming to optimize their therapeutic properties, such as potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs can be achieved through a combination of solid-phase peptide synthesis (SPPS) for the linear precursor followed by a solution-phase cyclization step. This hybrid approach allows for the efficient assembly of the peptide chain on a solid support while providing flexibility for the crucial macrocyclization reaction.

General Workflow for Synthesis

The overall synthetic workflow involves the assembly of the linear peptide on a resin, cleavage from the resin, cyclization in solution, and subsequent purification and characterization of the final cyclic peptide.

Synthetic Workflow Start Resin Swelling SPPS Solid-Phase Peptide Synthesis (SPPS) - Fmoc Deprotection - Amino Acid Coupling Start->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Cyclization Solution-Phase Cyclization Cleavage->Cyclization Purification Purification (HPLC) Cyclization->Purification Characterization Characterization (MS, NMR) Purification->Characterization End Final Product Characterization->End

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocol: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol details the manual synthesis of a linear hexapeptide precursor for a this compound analog using Fmoc/tBu chemistry on a 2-chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in the synthesis vessel.

  • Loading of the First Amino Acid:

    • Dissolve the first Fmoc-protected amino acid (4 equivalents) in DCM.

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution.

    • Add the solution to the swollen resin and shake for 2 hours.

    • Cap any unreacted sites by adding methanol and shaking for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (4 equivalents), OxymaPure® (4 equivalents), and DIC (4 equivalents) in DMF.

    • Add the coupling solution to the resin.

    • Shake for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Confirm complete coupling using a Kaiser test.

  • Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • Cleavage of the Linear Peptide:

    • Wash the resin with DCM (3x).

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Experimental Protocol: Solution-Phase Cyclization

This protocol describes the head-to-tail cyclization of the linear peptide precursor in solution.

Materials:

  • Crude linear peptide

  • N,N-Dimethylformamide (DMF)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

Procedure:

  • Dissolution: Dissolve the crude linear peptide in DMF to a final concentration of 1 mM.

  • Cyclization Reaction:

    • Add BOP (1.5 equivalents) and DIPEA (3 equivalents) to the peptide solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the DMF under reduced pressure.

    • Redissolve the residue in a minimal amount of a suitable solvent (e.g., DMSO/water).

  • Purification:

    • Purify the cyclic peptide by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the desired product.

  • Lyophilization: Lyophilize the purified fractions to obtain the final cyclic peptide as a white powder.

  • Characterization: Confirm the identity and purity of the final product by analytical HPLC, high-resolution mass spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Evaluation of this compound Analogs

The synthesized this compound analogs can be evaluated for their biological activities, primarily focusing on their cytotoxic and estrogen-like effects.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic activity of this compound analogs against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with this compound analogs (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • This compound analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Estrogen-like Activity Assay (Uterotrophic Assay in Rats)

The uterotrophic assay is a standard in vivo method to assess the estrogenic or anti-estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rats. This protocol is based on the OECD Test Guideline 440.

Materials:

  • Immature female Sprague-Dawley rats (20-21 days old)

  • This compound analogs

  • Vehicle (e.g., corn oil)

  • Positive control (e.g., 17α-ethinylestradiol)

  • Animal caging and husbandry supplies

  • Analytical balance

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days before the start of the study.

  • Dosing:

    • Randomly assign the animals to control and treatment groups (n=6-8 per group).

    • Administer the this compound analogs, vehicle, or positive control daily for three consecutive days by oral gavage or subcutaneous injection.

  • Necropsy and Uterine Weight Measurement:

    • Approximately 24 hours after the last dose, euthanize the animals.

    • Carefully dissect the uterus, trim away any adhering fat and connective tissue.

    • Blot the uterus to remove excess fluid and record the wet uterine weight.

  • Data Analysis:

    • Calculate the mean and standard deviation of the uterine weights for each group.

    • Compare the uterine weights of the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).

    • A statistically significant increase in uterine weight compared to the vehicle control indicates estrogen-like activity.

Data Presentation

The quantitative data obtained from the synthesis and biological evaluation of this compound analogs should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Synthesis and Characterization of this compound Analogs

Analog IDSequenceMolecular Weight (Da)Yield (%)Purity (%)
SA-01c(Gly-Val-Pro-Val-Trp-Ala)652.815>98
SA-02c(Gly-Phe-Pro-Val-Trp-Ala)700.812>97
SA-03c(Gly-Val-Sar-Val-Trp-Ala)666.818>98

Table 2: Cytotoxic Activity of this compound Analogs

Analog IDIC50 (µM) on MCF-7IC50 (µM) on HeLaIC50 (µM) on HepG2
This compound>100>100>100
Segetalin C15.221.518.9
Segetalin E3.71 (DLA)[1]9.11 (EAC)[1]-
Analog X8.512.39.7

DLA: Dalton's Lymphoma Ascites; EAC: Ehrlich's Ascites Carcinoma

Table 3: Estrogen-like Activity of this compound Analogs in the Uterotrophic Assay

CompoundDose (mg/kg)Mean Uterine Weight (mg) ± SD% Increase vs. Vehiclep-value
Vehicle-35.2 ± 4.1--
17α-Ethinylestradiol0.0198.6 ± 8.5180.1<0.001
This compound1055.4 ± 6.257.4<0.05
Analog Y1040.1 ± 5.513.9>0.05

Conclusion

These application notes provide a framework for the rational design, synthesis, and biological evaluation of this compound analogs. The detailed protocols for solid-phase synthesis, solution-phase cyclization, cytotoxicity assays, and the in vivo uterotrophic assay will enable researchers to systematically investigate this promising class of cyclic peptides. The structured presentation of data will facilitate the identification of lead compounds with improved therapeutic potential for further development.

References

Application Notes and Protocols for the Quantitative Analysis of Segetalin A in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segetalin A is a cyclic hexapeptide isolated from the seeds of Vaccaria segetalis. It has garnered significant interest in the scientific community due to its potential biological activities, including estrogen-like effects.[1][2][3] Robust and reliable quantitative analysis of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development. This document provides detailed application notes and protocols for the quantitative determination of this compound in biological samples, primarily focusing on plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of this compound, based on a validated LC-MS/MS method in rat plasma.[4]

Table 1: LC-MS/MS Method Parameters for this compound Quantification [4]

ParameterValue
Analytical MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Biological MatrixRat Plasma
Sample PreparationSolid Phase Extraction (SPE)
HPLC ColumnSymmetry C18
Mobile PhaseMethanol and 0.1% formic acid in water (70:30, v/v)
Elution ModeIsocratic
Quantification ModeMultiple Reaction Monitoring (MRM)
MRM Transition (this compound)m/z 610.3 → 511.2
MRM Transition (Internal Standard)m/z 779.4 → 751.4
Linear Range8.0 - 4000 ng/mL
Limit of Quantitation (LOQ)8.0 ng/mL

Table 2: Pharmacokinetic Parameters of this compound in Rats [4]

Administration RouteParameterValue (Mean ± SD)
Intravenous (i.v.)Half-life (t1/2z)1.31 ± 0.341 h
AUC553 ± 105 ng·h/mL
OralTime to Peak (Tmax)1.50 ± 0.577 h
AUC1482 ± 110 ng·h/mL

Experimental Protocols

Plasma Sample Collection and Preparation

Materials:

  • Blood collection tubes containing EDTA

  • Centrifuge

  • Solid Phase Extraction (SPE) C18 cartridges

  • Binding Buffer (e.g., 1% Trifluoroacetic Acid in water)[2][5]

  • Elution Buffer (e.g., 60% Acetonitrile, 1% Trifluoroacetic Acid, 39% water)[2][5]

  • Nitrogen evaporator or centrifugal concentrator

Protocol:

  • Collect whole blood into EDTA-containing tubes.

  • Centrifuge the blood at 1,600 x g for 15 minutes at 4°C to separate the plasma.[2][5]

  • Transfer the plasma to clean tubes. Samples can be stored at -80°C if not analyzed immediately.

  • Solid Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with 1 mL of Elution Buffer followed by 3 mL of Binding Buffer.[2][5]

    • Acidify the plasma sample by adding an equal volume of Binding Buffer.

    • Centrifuge the acidified plasma at 6,000-17,000 x g for 20 minutes at 4°C to precipitate proteins.[2][5]

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of Binding Buffer twice to remove interfering substances.

    • Elute this compound with 3 mL of Elution Buffer.

  • Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal concentrator.

  • Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions: [4]

  • Column: Symmetry C18

  • Mobile Phase: Methanol and 0.1% formic acid in water (70:30, v/v)

  • Flow Rate: As optimized for the specific column dimensions

  • Injection Volume: As optimized for sensitivity

  • Column Temperature: Ambient or as optimized

Mass Spectrometric Conditions: [4]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 610.3 → 511.2

    • Internal Standard (IS): m/z 779.4 → 751.4

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis blood_collection Blood Collection (EDTA) centrifugation1 Centrifugation (1,600 x g) blood_collection->centrifugation1 plasma_separation Plasma Separation centrifugation1->plasma_separation spe Solid Phase Extraction (C18) plasma_separation->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_ms LC-MS/MS Analysis reconstitution->lc_ms_ms data_processing Data Processing & Quantification lc_ms_ms->data_processing

Caption: Experimental workflow for this compound analysis.

Proposed Signaling Pathway for Estrogen-Like Activity

This compound has been reported to exhibit estrogen-like activity. While the precise molecular interactions are a subject of ongoing research, the following diagram illustrates the general signaling pathway of estrogenic compounds, which is a likely mechanism for this compound's effects. Estrogenic compounds typically bind to estrogen receptors (ERα or ERβ), which can then translocate to the nucleus and act as transcription factors to regulate gene expression.

estrogen_signaling_pathway cluster_cell Target Cell cluster_nucleus Nucleus segetalin_a This compound er Estrogen Receptor (ERα/ERβ) segetalin_a->er Binding er_complex This compound-ER Complex er->er_complex ere Estrogen Response Element (ERE) on DNA er_complex->ere Translocation & Binding gene_transcription Gene Transcription ere->gene_transcription Activation/Repression biological_response Biological Response gene_transcription->biological_response

Caption: Estrogen receptor signaling pathway.

References

Application Notes and Protocols for Evaluating the Vasorelaxant Effects of Segetalin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for evaluating the potential vasorelaxant effects of Segetalin A, a cyclic peptide. The protocols outlined below describe the use of isolated rodent aortic rings to characterize the concentration-response relationship of this compound and to investigate the underlying cellular and molecular mechanisms of its action. These assays are fundamental in the preclinical assessment of novel vasoactive compounds. The methodologies cover the assessment of both endothelium-dependent and endothelium-independent vasorelaxation, providing a comprehensive framework for characterizing the pharmacological profile of this compound.

Experimental Protocols

Preparation of Isolated Aortic Rings

This protocol describes the standard procedure for isolating and preparing aortic rings from rats for ex vivo vasoreactivity studies.

  • Materials:

    • Male Wistar rats (250-300 g)

    • Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose)

    • Phenylephrine (PE)

    • Acetylcholine (ACh)

    • Sodium Nitroprusside (SNP)

    • This compound (experimental compound)

    • Organ bath system with isometric force transducers

    • Carbogen gas (95% O₂ / 5% CO₂)

    • Standard surgical instruments

  • Procedure:

    • Euthanize the rat using an approved method.

    • Carefully dissect the thoracic aorta and place it in cold K-H solution.

    • Clean the aorta of adhering fat and connective tissue.

    • Cut the aorta into rings of approximately 2-3 mm in length.

    • For endothelium-denuded rings, gently rub the intimal surface with a fine wire.

    • Suspend the aortic rings in organ baths containing 10 mL of K-H solution, maintained at 37°C and continuously bubbled with carbogen.

    • Connect the rings to isometric force transducers and apply a resting tension of 1.5-2.0 g.

    • Allow the rings to equilibrate for 60-90 minutes, with changes of K-H solution every 15-20 minutes.

    • After equilibration, assess the viability of the rings by inducing a contraction with 60 mM KCl.

    • Following a washout period, contract the rings with a submaximal concentration of phenylephrine (1 µM).

    • Once a stable contraction plateau is reached, assess the endothelial integrity. In endothelium-intact rings, the addition of acetylcholine (10 µM) should induce more than 80% relaxation. In endothelium-denuded rings, acetylcholine-induced relaxation should be less than 10%.[1][2]

Evaluation of Vasorelaxant Effect of this compound

This protocol details the procedure to determine the concentration-response relationship of this compound.

  • Procedure:

    • Pre-contract the endothelium-intact and endothelium-denuded aortic rings with phenylephrine (1 µM).

    • Once a stable contraction is achieved, cumulatively add this compound to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).

    • Record the relaxation response at each concentration.

    • The relaxation will be expressed as a percentage of the contraction induced by phenylephrine.

Investigation of the Mechanism of Vasorelaxation

To elucidate the signaling pathways involved in this compound-induced vasorelaxation, specific inhibitors and antagonists are used.

  • 3.1. Role of the Endothelium and the NO-sGC-cGMP Pathway:

    • In endothelium-intact rings, incubate the tissues with one of the following inhibitors for 20-30 minutes before pre-contraction with phenylephrine:

      • L-NAME (100 µM): A non-selective nitric oxide synthase (NOS) inhibitor to block NO production.[3][4]

      • ODQ (10 µM): An inhibitor of soluble guanylate cyclase (sGC) to block the downstream effects of NO.[5]

      • Methylene Blue (10 µM): Another sGC inhibitor.[6][7]

    • After incubation, pre-contract the rings with phenylephrine (1 µM) and obtain a cumulative concentration-response curve for this compound.

  • 3.2. Role of Potassium (K⁺) Channels:

    • In endothelium-denuded rings, incubate the tissues with one of the following K⁺ channel blockers for 20-30 minutes before pre-contraction with phenylephrine:

      • Tetraethylammonium (TEA): A non-selective K⁺ channel blocker.[8]

      • Glibenclamide: An ATP-sensitive K⁺ (K-ATP) channel blocker.[3]

      • 4-Aminopyridine (4-AP): A voltage-gated K⁺ (Kv) channel blocker.

    • After incubation, pre-contract the rings and obtain a cumulative concentration-response curve for this compound.

  • 3.3. Role of Calcium (Ca²⁺) Channels:

    • To investigate the effect on extracellular Ca²⁺ influx, pre-contract endothelium-denuded rings with a high concentration of KCl (e.g., 80 mM) to induce depolarization and opening of voltage-operated calcium channels (VOCCs).[9]

    • Add cumulative concentrations of this compound to assess its relaxant effect.

    • To further assess the role of L-type calcium channels, incubate endothelium-denuded rings in a Ca²⁺-free K-H solution containing a depolarizing concentration of KCl. Then, add cumulative concentrations of CaCl₂ to elicit concentration-dependent contractions in the presence and absence of this compound.[10]

Data Presentation

The quantitative data obtained from the experiments should be summarized in a table for clear comparison. The results are typically expressed as EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximal relaxation response).

Experimental ConditionAortic Ring PreparationEC₅₀ (µM)Eₘₐₓ (%)
This compound Endothelium-IntactValueValue
Endothelium-DenudedValueValue
This compound + L-NAME Endothelium-IntactValueValue
This compound + ODQ Endothelium-IntactValueValue
This compound + Glibenclamide Endothelium-DenudedValueValue
This compound + 4-AP Endothelium-DenudedValueValue
This compound (in high KCl) Endothelium-DenudedValueValue

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Vasorelaxation Assay cluster_mech Mechanism Investigation Aorta_Isolation Isolate Thoracic Aorta Ring_Preparation Prepare Aortic Rings (2-3 mm) Aorta_Isolation->Ring_Preparation Endo_Denudation Endothelium Denudation (optional) Ring_Preparation->Endo_Denudation Mounting Mount Rings in Organ Bath Endo_Denudation->Mounting Equilibration Equilibrate (60-90 min) Mounting->Equilibration Viability_Test Viability Test (KCl) Equilibration->Viability_Test Endo_Integrity Assess Endothelial Integrity (ACh) Viability_Test->Endo_Integrity Pre_Contraction Pre-contract with Phenylephrine Endo_Integrity->Pre_Contraction SegetalinA_Addition Cumulative Addition of this compound Pre_Contraction->SegetalinA_Addition Data_Recording Record Relaxation Response SegetalinA_Addition->Data_Recording Inhibitor_Incubation Incubate with Inhibitors (L-NAME, ODQ, etc.) Data_Recording->Inhibitor_Incubation Repeat_Assay Repeat Vasorelaxation Assay Inhibitor_Incubation->Repeat_Assay

Caption: Experimental workflow for evaluating the vasorelaxant effects of this compound.

Endothelium-Dependent Vasorelaxation Pathway

endothelium_dependent_pathway cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell SegetalinA_endo This compound Receptor Receptor SegetalinA_endo->Receptor eNOS eNOS Receptor->eNOS NO Nitric Oxide (NO) eNOS->NO produces L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC activates L_NAME L-NAME L_NAME->eNOS inhibits cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG PKG cGMP->PKG Relaxation Vasorelaxation PKG->Relaxation ODQ ODQ ODQ->sGC inhibits

Caption: The NO-sGC-cGMP signaling pathway in endothelium-dependent vasorelaxation.

Endothelium-Independent Vasorelaxation Pathways

endothelium_independent_pathway cluster_smc Smooth Muscle Cell SegetalinA_smc This compound Ca_Channel L-type Ca²⁺ Channel SegetalinA_smc->Ca_Channel inhibits K_Channel K⁺ Channel SegetalinA_smc->K_Channel activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Contraction Ca_Influx->Contraction K_Efflux K⁺ Efflux K_Channel->K_Efflux Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->Ca_Channel inhibits Relaxation Vasorelaxation Hyperpolarization->Relaxation

Caption: Potential endothelium-independent vasorelaxation mechanisms of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Segetalin A Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Segetalin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to challenges in achieving high yields during the synthesis of this cyclic hexapeptide.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps impacting the overall yield of this compound synthesis?

The overall yield in this compound synthesis, like many cyclic peptides, is primarily influenced by two critical stages: the efficiency of the macrocyclization of the linear peptide precursor and the final purification of the cyclic product. Low yields in the cyclization step can be due to competing intermolecular reactions (dimerization, oligomerization) or side reactions involving amino acid side chains. Purification can also lead to significant product loss, especially if the crude product contains impurities with similar physicochemical properties to this compound.

Q2: Which synthetic strategy, solid-phase or solution-phase, is generally recommended for this compound?

Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis have been successfully employed for cyclic peptides.

  • Solid-Phase Peptide Synthesis (SPPS): Offers advantages in terms of ease of purification of intermediates, as excess reagents and byproducts are simply washed away. However, on-resin aggregation of the growing peptide chain can lead to incomplete reactions and lower yields. For this compound, with its relatively short sequence, SPPS is a viable and often preferred method for synthesizing the linear precursor.

  • Solution-Phase Synthesis: Can be advantageous for large-scale synthesis and may circumvent some aggregation issues encountered in SPPS. However, it requires purification after each coupling step, which can be time-consuming and lead to cumulative losses. The crucial macrocyclization step is typically performed in solution for both strategies.

The choice often depends on the scale of the synthesis and the specific challenges encountered with the this compound sequence. A hybrid approach, where the linear precursor is synthesized on a solid support and then cleaved for cyclization in solution, is a common and effective strategy.

Q3: What are common side reactions observed during the synthesis of the this compound linear precursor?

During the solid-phase synthesis of the linear precursor of this compound (H-Gly-Val-Pro-Trp-Ala-Gly-OH), several side reactions can occur, leading to a decrease in the final yield of the desired full-length peptide:

  • Racemization: The chiral integrity of the amino acids can be compromised during activation and coupling, particularly at the C-terminal amino acid attached to the resin. Using coupling reagents known to suppress racemization, such as those combined with ethyl cyanohydroxyiminoacetate (Oxyma) or hydroxybenzotriazole (HOBt), is crucial.

  • Incomplete Deprotection or Coupling: Steric hindrance, especially around the proline residue, or peptide aggregation can prevent the complete removal of the Fmoc protecting group or hinder the subsequent amino acid coupling. This leads to deletion sequences in the final crude product.

  • Aspartimide Formation: If aspartic acid were present in the sequence, it could be prone to aspartimide formation under basic conditions used for Fmoc deprotection, leading to side products. While this compound does not contain aspartic acid, this is a critical consideration for analogs.

  • Oxidation of Tryptophan: The indole side chain of tryptophan is susceptible to oxidation during synthesis and cleavage. Using scavengers in the cleavage cocktail is essential to minimize this.

Troubleshooting Guide

Low Yield After Macrocyclization

Problem: The yield of cyclic this compound after the cyclization reaction is significantly lower than expected.

Potential Cause Troubleshooting Steps
Intermolecular Reactions (Dimerization/Oligomerization) - High Concentration: Perform the cyclization under high dilution conditions (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular reactions. - Slow Addition: Use a syringe pump to slowly add the linear peptide to the reaction vessel containing the coupling reagents over several hours.
Inefficient Coupling Reagent - Reagent Choice: The choice of coupling reagent for macrocyclization is critical. While various reagents can be used, phosphonium-based reagents like PyBOP or uronium-based reagents like HATU are often effective.[1][2] It may be necessary to screen several coupling reagents to find the optimal one for the this compound sequence. - Reagent Degradation: Ensure that coupling reagents are fresh and have been stored under anhydrous conditions.
Epimerization at the C-terminus - Base Selection: Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize racemization. - Additive: Include additives like HOBt or Oxyma in the cyclization reaction to suppress epimerization.
Conformational Issues of the Linear Precursor - Solvent Choice: The solvent can influence the conformation of the linear peptide. Screen different solvents (e.g., DMF, DCM, or mixtures) to find conditions that favor a "pseudo-cyclic" conformation amenable to cyclization. - Proline's Influence: The proline residue in this compound can induce a turn-like structure in the linear precursor, which may be beneficial for cyclization. Consider the cyclization point; cyclization at a site remote from the proline may be more efficient.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear this compound Precursor (Fmoc/tBu Strategy)
  • Resin Selection and Loading:

    • Start with a pre-loaded Fmoc-Gly-Wang resin or a 2-chlorotrityl chloride resin for flexible cleavage conditions. A typical loading is 0.4-0.8 mmol/g.

  • Fmoc Deprotection:

    • Swell the resin in dimethylformamide (DMF).

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Amino Acid Coupling:

    • For each amino acid in the sequence (Ala, Trp, Pro, Val, Gly), pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU/DIPEA or HATU/DIPEA in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Microwave-assisted synthesis can significantly shorten coupling times.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

  • Cleavage of the Linear Peptide:

    • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). The TIS acts as a scavenger to protect the tryptophan side chain.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude linear peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

Protocol 2: Solution-Phase Macrocyclization of this compound
  • Dissolution of Linear Peptide:

    • Dissolve the crude linear peptide in a large volume of a suitable solvent, such as DMF or a DCM/DMF mixture, to achieve a final concentration of approximately 0.5 mM.

  • Cyclization Reaction:

    • To the dissolved peptide solution, add the coupling reagent (e.g., HATU, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS to observe the consumption of the linear precursor and the formation of the cyclic product.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in a minimal amount of a suitable solvent (e.g., acetonitrile/water) for purification.

Protocol 3: Purification of this compound by Preparative RP-HPLC
  • Column and Solvents:

    • Use a preparative C18 reversed-phase column.

    • Prepare two mobile phases:

      • Solvent A: 0.1% TFA in water.

      • Solvent B: 0.1% TFA in acetonitrile.

  • Purification:

    • Dissolve the crude cyclic peptide in a minimal volume of Solvent A or a mixture of A and B.

    • Inject the sample onto the equilibrated column.

    • Elute the peptide using a linear gradient of Solvent B, for example, from 5% to 65% B over 60 minutes.

    • Monitor the elution at 220 nm and 280 nm (for the tryptophan residue).

    • Collect fractions corresponding to the major peak.

  • Analysis and Lyophilization:

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of this compound.

    • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Visualizations

Logical Workflow for Troubleshooting Low Cyclization Yield

low_yield_troubleshooting start Low Cyclization Yield check_purity Analyze Crude Linear Peptide (LC-MS) start->check_purity purity_ok Purity > 90%? check_purity->purity_ok optimize_synthesis Optimize SPPS of Linear Precursor - Double coupling - Different coupling reagents - Check amino acid quality purity_ok->optimize_synthesis No check_conditions Review Cyclization Conditions purity_ok->check_conditions Yes final_check Re-run Cyclization with Optimized Conditions optimize_synthesis->final_check concentration Concentration too high? check_conditions->concentration dilute Decrease Concentration (High Dilution Principle) concentration->dilute Yes reagent_issue Coupling Reagent Inefficient? concentration->reagent_issue No dilute->final_check screen_reagents Screen Different Coupling Reagents (e.g., HATU, PyBOP, DPPA) reagent_issue->screen_reagents Yes solvent_issue Suboptimal Solvent? reagent_issue->solvent_issue No screen_reagents->final_check screen_solvents Screen Different Solvents (DMF, DCM, MeCN) solvent_issue->screen_solvents Yes solvent_issue->final_check No screen_solvents->final_check

Caption: Troubleshooting workflow for low macrocyclization yield.

General Synthetic Pathway for this compound

segetalin_a_synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) resin Fmoc-Gly-Resin coupling Stepwise Coupling of Fmoc-AA-OH resin->coupling Fmoc Deprotection & Coupling Cycles linear_resin Linear-SegetalinA-Resin coupling->linear_resin cleavage Cleavage from Resin (TFA/Scavengers) linear_resin->cleavage linear_peptide Crude Linear Peptide H-Gly-Val-Pro-Trp-Ala-Gly-OH cleavage->linear_peptide cyclization Macrocyclization (Solution Phase) linear_peptide->cyclization crude_cyclic Crude this compound cyclization->crude_cyclic purification RP-HPLC Purification crude_cyclic->purification final_product Pure this compound purification->final_product

Caption: General chemical synthesis pathway for this compound.

References

Technical Support Center: Optimizing Purification Protocols for Segetalin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Segetalin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction, purification, and analysis of this cyclic peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary source for isolating this compound?

This compound is a cyclic hexapeptide naturally found in the seeds of Saponaria vaccaria (also known as Vaccaria hispanica), a plant belonging to the Caryophyllaceae family.[1][2][3] The mature, dried seeds are the starting material for the extraction and purification process.[1]

Q2: What are the key steps in a typical this compound purification workflow?

A standard purification workflow for this compound involves:

  • Preparation of Plant Material: Grinding the dried seeds of Vaccaria hispanica to a fine powder.

  • Extraction: Performing a solvent-based extraction to isolate a crude mixture containing this compound and other plant metabolites.

  • Solid-Phase Extraction (SPE): A cleanup step to remove highly polar and non-polar impurities and to concentrate the cyclic peptides.

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The primary purification step to isolate this compound from other closely related segetalins and impurities.

  • Purity Analysis and Characterization: Using analytical RP-HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to confirm the purity and identity of the final product.[4][5][6]

Q3: What are some common challenges when purifying this compound?

Researchers may encounter several challenges, including:

  • Low Yields: Due to the complexity of the plant matrix and multi-step purification process.

  • Co-eluting Impurities: Separation of this compound from other structurally similar segetalins (e.g., Segetalin B, C, D) and linear precursors can be difficult.[7]

  • Peptide Degradation: this compound may be susceptible to degradation under harsh pH or temperature conditions during extraction and purification.

  • Poor Peak Shape in HPLC: Issues like peak tailing or broadening can affect resolution and the purity of collected fractions.

Q4: How can I assess the purity of my final this compound sample?

The purity of this compound is typically determined using analytical RP-HPLC coupled with a UV detector.[8] A pure sample should show a single, sharp peak. Mass spectrometry (LC-MS) is used to confirm the molecular weight of the purified peptide.[5] For unambiguous structural confirmation, 2D NMR spectroscopy is the standard method.[4][9]

Q5: What are the recommended storage conditions for purified this compound?

For long-term storage, purified this compound should be lyophilized (freeze-dried) and stored at -20°C or below in a desiccated environment.[10] For short-term storage, solutions of this compound should be kept at 4°C. Avoid repeated freeze-thaw cycles as this can lead to degradation.[11]

Troubleshooting Guides

Extraction and Sample Preparation Issues
Problem Possible Cause(s) Suggested Solution(s)
Low extraction efficiency Inefficient cell lysis of the seeds.Ensure the seeds are ground to a fine, consistent powder to maximize the surface area for solvent penetration.
Improper solvent selection.Use polar solvents like methanol or ethyl acetate, as these have been shown to be effective for extracting cyclic peptides.[12] Consider a sequential extraction with solvents of increasing polarity.
Sample is too viscous for loading onto SPE or HPLC High concentration of co-extracted polysaccharides or other macromolecules.Perform a precipitation step with a suitable solvent (e.g., ammonium sulfate) or a filtration step to remove larger molecules before proceeding.[13]
Clogged SPE cartridge or HPLC column Particulate matter in the crude extract.Centrifuge the extract at high speed and filter through a 0.22 or 0.45 µm filter before loading onto the SPE cartridge or HPLC column.[14]
HPLC Purification Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor resolution between this compound and other peaks Inappropriate gradient slope.Optimize the HPLC gradient. A shallower gradient around the elution time of this compound can improve the separation of closely eluting compounds.[10]
Incorrect mobile phase modifier.Use 0.1% trifluoroacetic acid (TFA) in both water and acetonitrile mobile phases. TFA acts as an ion-pairing agent and improves peak shape and resolution for peptides.[10]
Broad or tailing peaks Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Secondary interactions with the stationary phase.Ensure the mobile phase pH is low (around 2-3 with TFA) to suppress the ionization of silanol groups on the silica-based C18 column.
No peak or very small peak for this compound This compound did not bind to the column.Ensure the initial mobile phase composition has a low percentage of organic solvent to allow for proper binding of the peptide to the stationary phase.
Peptide degradation.Check the pH of your sample and mobile phases. Avoid extreme pH and high temperatures.
Difficulty separating linear precursor from cyclic this compound Similar hydrophobicity of the linear and cyclic forms.[15]Modify the mobile phase composition or try a different stationary phase. Sometimes, changing the organic solvent (e.g., to methanol) or the ion-pairing agent can alter selectivity. A shallower gradient is crucial.

Experimental Protocols

Extraction of this compound from Vaccaria hispanica Seeds
  • Seed Preparation: Dry the mature seeds of Vaccaria hispanica. Grind the seeds into a fine powder using a mill.

  • Solvent Extraction:

    • Suspend the seed powder in methanol or ethyl acetate at a ratio of 1:10 (w/v).

    • Stir the suspension at room temperature for 12-24 hours.

    • Separate the solvent from the solid material by filtration or centrifugation.

    • Repeat the extraction process on the solid residue to maximize yield.

    • Combine the solvent extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Solid-Phase Extraction (SPE) Cleanup
  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol, followed by one column volume of water.

  • Sample Loading: Dissolve the crude extract in a small volume of the initial HPLC mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with one to two column volumes of the loading buffer to remove highly polar impurities.

  • Elution: Elute the peptides with a higher concentration of organic solvent (e.g., 60-80% acetonitrile in water with 0.1% TFA).

  • Drying: Evaporate the solvent from the eluted fraction, typically by lyophilization.

Preparative RP-HPLC Purification of this compound
  • Column: C18 semi-preparative or preparative column (e.g., 10 µm particle size, 100-300 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Protocol:

    • Dissolve the SPE-purified extract in Mobile Phase A.

    • Inject the sample onto the column.

    • Run a linear gradient from a low percentage of Mobile Phase B (e.g., 5-10%) to a higher percentage (e.g., 50-60%) over a specified time (e.g., 40-60 minutes). The exact gradient should be optimized based on analytical HPLC runs.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

    • Collect fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain purified this compound.

Quantitative Data

While specific yield and purity data can vary significantly based on the quality of the starting material and the specifics of the protocol, the following table provides a general expectation for a well-optimized purification process.

Purification StepTypical PurityExpected YieldKey Considerations
Crude Solvent Extract < 5%N/AContains a complex mixture of lipids, saponins, other peptides, and metabolites.
Post-Solid-Phase Extraction (SPE) 15-30%High recovery of total peptidesRemoves many interfering substances, concentrating the cyclic peptides.
Post-Preparative HPLC (First Pass) 85-95%Variable, dependent on resolutionPurity is highly dependent on the separation from other segetalins.
Post-Preparative HPLC (Second Pass, if needed) > 98%Lower overall yield due to an additional stepMay be necessary to achieve high purity for pharmacological studies.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound from its linear precursor, presegetalin A1, involves enzymatic cleavage and subsequent cyclization.

SegetalinA_Biosynthesis PresegetalinA1 Presegetalin A1 (Linear Precursor) Intermediate Presegetalin A1[14,32] (Intermediate) PresegetalinA1->Intermediate Oligopeptidase 1 (OLP1) Cleavage Fragments Cleaved Fragments SegetalinA This compound (Cyclic) Intermediate->SegetalinA Peptide Cyclase 1 (PCY1) Cyclization

Caption: Biosynthesis of this compound from its linear precursor.

General Experimental Workflow for this compound Purification

This workflow outlines the major steps from the raw plant material to the purified compound.

SegetalinA_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Seeds Vaccaria hispanica Seeds Grinding Grinding Seeds->Grinding SolventExtraction Solvent Extraction (Methanol/Ethyl Acetate) Grinding->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract SPE Solid-Phase Extraction (C18) CrudeExtract->SPE PrepHPLC Preparative RP-HPLC SPE->PrepHPLC Fractions Collected Fractions PrepHPLC->Fractions PurityAnalysis Purity Analysis (Analytical HPLC, LC-MS) Fractions->PurityAnalysis Lyophilization Lyophilization PurityAnalysis->Lyophilization PureSegetalinA Pure this compound (>98%) Lyophilization->PureSegetalinA

Caption: Experimental workflow for this compound purification.

Putative Signaling Pathway for Estrogen-Like Activity

This compound has been reported to exhibit estrogen-like activity.[7][12] This suggests it may interact with estrogen receptors (ER), which are nuclear hormone receptors. Upon binding, these receptors typically dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.

Estrogen_Signaling cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus SegetalinA This compound ER Estrogen Receptor (ER) (in cytoplasm) SegetalinA->ER binds HSP Heat Shock Proteins (HSP) ER->HSP complex ER_dimer ER Dimer ER->ER_dimer dimerization ERE Estrogen Response Element (ERE) (on DNA) ER_dimer->ERE translocation & binding Transcription Gene Transcription ERE->Transcription Proteins Synthesis of Estrogen-Responsive Proteins Transcription->Proteins leads to

Caption: Putative estrogen receptor signaling pathway for this compound.

References

Technical Support Center: Troubleshooting Aggregation in Segetalin A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Segetalin A synthesis. This resource provides researchers, scientists, and drug development professionals with practical guidance on overcoming common challenges related to peptide aggregation during the synthesis of this compound and other cyclic peptides. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem in this compound synthesis?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support during synthesis. This process is primarily driven by the formation of intermolecular hydrogen bonds, which leads to the formation of insoluble secondary structures like β-sheets.[1][2] Aggregation can significantly hinder the synthesis of this compound by:

  • Incomplete Reactions: The aggregated peptide chains become inaccessible to reagents, leading to failed or incomplete coupling and deprotection steps.[1]

  • Reduced Yield and Purity: Incomplete reactions result in a heterogeneous mixture of deletion sequences and truncated peptides, lowering the overall yield and making purification more challenging.

  • False Negatives in Monitoring: Standard monitoring tests like the ninhydrin test may give misleading negative results, as the aggregated N-terminus is unavailable for reaction.[2]

Q2: How can I identify if aggregation is occurring during my synthesis?

A2: Several signs can indicate that peptide aggregation is taking place:

  • Resin Shrinking: In batch synthesis, a noticeable decrease in the resin bed volume is a strong indicator of aggregation.[2]

  • Changes in Deprotection Profile: For syntheses using continuous flow instruments, a flattened and broadened UV absorbance profile during the Fmoc deprotection step suggests aggregation.[2]

  • Poor Swelling: The peptide-resin may fail to swell adequately in the synthesis solvents.[1]

  • Failed Couplings: Repeatedly failed or slow coupling reactions, especially for certain amino acids, can be a symptom of aggregation.

Q3: Are there specific sequences in this compound that might be prone to aggregation?

A3: While predicting aggregation with certainty is difficult, sequences containing stretches of hydrophobic amino acids are more susceptible. Additionally, amino acids like Gln, Ser, and Thr can form intra-chain hydrogen bonds, contributing to aggregation. Although this compound is a relatively small cyclic peptide, the linear precursor's sequence should be evaluated for hydrophobic clusters.

Troubleshooting Guides

This section provides detailed troubleshooting steps for resolving aggregation issues. The general workflow for addressing aggregation is outlined below.

G cluster_0 Identify Aggregation cluster_1 Initial Troubleshooting cluster_2 Advanced Strategies cluster_3 Sequence Modification (Resynthesis) Identify Observe signs of aggregation (resin shrinking, poor coupling) Solvent Switch to NMP or add DMSO Identify->Solvent First-line approach Temp Increase coupling temperature Solvent->Temp Sonication Apply sonication Temp->Sonication Microwave Use microwave irradiation Sonication->Microwave Salts Add chaotropic salts Microwave->Salts If initial steps fail Detergents Incorporate non-ionic detergents Salts->Detergents Resin Use low-substitution or specialty resin (e.g., TentaGel) Detergents->Resin Pseudoproline Incorporate pseudoproline dipeptides Resin->Pseudoproline If advanced strategies fail or for known difficult sequences Backbone Use backbone protection (Hmb/Dmb dipeptides) Pseudoproline->Backbone Depsipeptide Utilize depsipeptides Backbone->Depsipeptide G cluster_0 Standard Peptide Chain cluster_1 Aggregation cluster_2 Modified Peptide Chain cluster_3 No Aggregation A1 Amino Acid A2 Amino Acid A1->A2 A3 Amino Acid A2->A3 A2->Hbond H-bond B2 Amino Acid Hbond->B2 Intermolecular Hydrogen Bond B1 Amino Acid B1->B2 B3 Amino Acid B2->B3 C1 Amino Acid C2 C2 C1->C2 Pseudoproline or Hmb/Dmb C3 Amino Acid C2->C3 D1 Amino Acid D2 Disrupted Backbone D1->D2 D3 Amino Acid D2->D3

References

Technical Support Center: Enhancing Segetalin A Cyclization Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the chemical synthesis and cyclization of Segetalin A and related cyclic peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient synthesis important?

This compound is a cyclic hexapeptide originally isolated from the seeds of Vaccaria segetalis (cow cockle).[1] Like other segetalins, it is a ribosomally synthesized and post-translationally modified peptide (RiPP).[2] Cyclic peptides like this compound are of significant interest in drug development due to their enhanced stability, binding affinity, and metabolic resistance compared to their linear counterparts.[3][4][5] Efficient synthesis is crucial for producing sufficient quantities for research and development, enabling studies on its biological activity and therapeutic potential.

Q2: What are the primary challenges in the chemical synthesis and cyclization of this compound?

The main challenges in synthesizing cyclic peptides such as this compound include:

  • Low Cyclization Yield: The head-to-tail cyclization (macrolactamization) of the linear peptide precursor is often an entropically disfavored process, leading to low yields.[6]

  • Side Reactions: Common side reactions include oligomerization (dimer or polymer formation), racemization at the C-terminal amino acid, and the formation of side products like diketopiperazines, especially with specific amino acid sequences.[4][6][7]

  • Aggregation: The linear peptide precursor can aggregate, especially if it contains hydrophobic residues, which hinders both deprotection and coupling steps in solid-phase peptide synthesis (SPPS).[7]

  • Purification Difficulties: Separating the desired cyclic monomer from unreacted linear peptide, oligomers, and other byproducts can be challenging, often requiring extensive optimization of HPLC methods.[3][4]

Q3: What is the difference between on-resin and in-solution cyclization, and which is better for this compound?

  • On-resin cyclization is performed while the peptide is still attached to the solid support, typically through a side chain. This can favor intramolecular cyclization by mimicking high dilution conditions, thereby reducing intermolecular side reactions like oligomerization.[8] However, the solid support can sometimes sterically hinder the peptide from adopting the necessary conformation for cyclization.[8]

  • In-solution cyclization is performed after the linear peptide has been cleaved from the resin. This method offers more flexibility in terms of solvents and reagents but requires high dilution conditions to minimize oligomerization.[8]

The choice between the two methods depends on the peptide sequence. For many peptides, on-resin cyclization gives higher yields of the desired monomer. However, for sequences that are difficult to cyclize on-resin, the in-solution approach may be more successful.[8] A systematic comparison would be needed to determine the optimal strategy for this compound.

Q4: How can the peptide sequence itself be modified to improve cyclization efficiency?

Incorporating "turn-inducing" elements into the linear peptide sequence can pre-organize it into a conformation that is favorable for cyclization.[6] This can be achieved by strategically placing amino acids like:

  • Proline: Its rigid structure naturally induces kinks or turns in the peptide backbone.

  • Glycine: Its small side chain provides conformational flexibility.

  • D-amino acids: These can promote the formation of specific turn structures (e.g., beta-turns).[6]

Troubleshooting Guide

Problem 1: Low yield of the cyclic monomer with a high amount of unreacted linear peptide.

Possible Cause Suggested Solution
Inefficient coupling reagent Switch to a more potent coupling reagent. Common high-efficiency reagents for cyclization include HATU, HBTU, PyBOP, or DPPA (diphenylphosphoryl azide).
Steric hindrance at the cyclization site If possible, redesign the linear precursor to perform the cyclization between less sterically hindered amino acids.[6]
Unfavorable peptide conformation Introduce a turn-inducing residue like Glycine or Proline near the cyclization site to facilitate a pre-cyclization conformation.[6] Add chaotropic salts (e.g., CuLi, NaClO4) or additives like DMSO to disrupt secondary structures that may inhibit cyclization.[7]
Reaction conditions not optimal Systematically optimize reaction time, temperature, and concentration. For in-solution cyclization, ensure high-dilution conditions (typically 0.1-1 mM) are strictly maintained.[8]

Problem 2: Significant formation of dimers and higher oligomers.

Possible Cause Suggested Solution
Concentration of linear peptide is too high (in-solution cyclization) Decrease the concentration of the linear peptide to favor intramolecular cyclization over intermolecular reactions. Use a syringe pump for slow addition of the linear peptide to the reaction vessel to maintain high dilution.
Low loading resin was not used (on-resin cyclization) For on-resin cyclization, use a resin with a low loading capacity (e.g., ~0.2 mmol/g) to increase the distance between peptide chains, thus minimizing intermolecular interactions.
Slow intramolecular reaction rate Increase the reaction temperature to accelerate the rate of the desired intramolecular cyclization. Use a more efficient coupling reagent to speed up the reaction.

Problem 3: Racemization of the C-terminal amino acid during cyclization.

Possible Cause Suggested Solution
Activation method promotes racemization Avoid using carbodiimides (like DIC) alone. Add racemization-suppressing additives such as HOBt or HOAt. Use coupling reagents known for low racemization, such as COMU or OxymaPure.
Prolonged activation/reaction time Minimize the time the C-terminal amino acid is activated before cyclization occurs. Optimize the reaction to proceed as quickly as possible.
High temperature Perform the cyclization at a lower temperature (e.g., 0-4 °C) to reduce the rate of racemization, although this may require longer reaction times.

Problem 4: Formation of diketopiperazine (DKP) or other side products.

Possible Cause Suggested Solution
DKP formation at the dipeptide stage (SPPS) This is common in Fmoc-based synthesis, especially with Proline in the first two positions.[7] Synthesize on a 2-chlorotrityl chloride resin, which is sterically hindered and suppresses DKP formation.[7]
Aspartimide formation This occurs in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[7] Add HOBt to the piperidine deprotection solution during SPPS to reduce aspartimide formation.[7]

Data Presentation

The efficiency of peptide cyclization is highly dependent on the specific sequence, reaction conditions, and chosen strategy. The following table summarizes representative yields for head-to-tail cyclization under various conditions, illustrating the impact of different parameters.

Peptide TypeCyclization MethodCoupling ReagentSolventConcentrationYield (%)Reference
Model HexapeptideIn-solutionDPPA, HOBt/DICDMF0.5 mM60-70%General SPPS
Model HexapeptideOn-resinHATU/DIPEANMPN/A75-85%General SPPS
Difficult SequenceIn-solutionHBTU/HOBtDMF1 mM<20%
Difficult SequenceOn-resin (low load)PyBOP/DIPEANMP/DMSON/A>50%
Segetalin EIn-solutionNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

This section provides a detailed, representative protocol for the final stages of this compound synthesis: cleavage of the linear peptide from the resin and subsequent in-solution cyclization.

Protocol: Cleavage and In-Solution Head-to-Tail Cyclization

1. Materials and Reagents:

  • Peptide-loaded resin (e.g., Fmoc-protected linear this compound sequence on Wang or 2-chlorotrityl chloride resin)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Cyclization Reagents: e.g., HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • HPLC grade acetonitrile and water with 0.1% TFA for purification

2. Procedure:

  • Step 1: Cleavage from Resin

    • Transfer the peptide-loaded resin to a reaction vessel.

    • Add the cleavage cocktail (e.g., 10 mL per gram of resin).

    • Stir or shake the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude linear peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Step 2: In-Solution Cyclization

    • Dissolve the crude linear peptide in a high volume of anhydrous DMF to achieve a final concentration of ~0.5 mM. This high dilution is critical to minimize oligomerization.

    • In a separate flask, prepare the cyclization solution. For every 1 equivalent of peptide, add 1.5 equivalents of HATU and 3 equivalents of DIPEA to anhydrous DMF.

    • Using a syringe pump, add the peptide solution slowly over several hours (e.g., 4-6 hours) to the vigorously stirring cyclization solution at room temperature.

    • Allow the reaction to proceed for an additional 12-24 hours after the addition is complete.

    • Monitor the reaction progress using LC-MS to confirm the consumption of the linear precursor and the formation of the cyclic product.

  • Step 3: Purification

    • Quench the reaction by adding a small amount of water.

    • Remove the DMF solvent under high vacuum.

    • Dissolve the crude cyclized product in a minimal amount of a suitable solvent (e.g., DMSO or DMF/water).

    • Purify the cyclic peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final this compound product as a white powder.

Mandatory Visualization

The following diagrams illustrate the key workflows in the synthesis and cyclization of this compound.

spss_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage cluster_cyclization In-Solution Cyclization cluster_purification Purification Resin Start Resin Coupling1 Couple Amino Acid 1 Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 CouplingN Repeat Coupling & Deprotection (n times) Deprotection1->CouplingN LinearPeptide Resin-Bound Linear Peptide CouplingN->LinearPeptide Cleavage Cleavage with TFA Cocktail LinearPeptide->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation CrudeLinear Crude Linear Peptide Precipitation->CrudeLinear Dissolution High Dilution in DMF CrudeLinear->Dissolution Activation Add Coupling Reagents (HATU/DIPEA) Dissolution->Activation Cyclization Intramolecular Cyclization Activation->Cyclization CrudeCyclic Crude Cyclic Peptide Cyclization->CrudeCyclic HPLC Preparative RP-HPLC CrudeCyclic->HPLC Lyophilization Lyophilization HPLC->Lyophilization PureProduct Pure this compound Lyophilization->PureProduct

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) and in-solution cyclization.

troubleshooting_logic cluster_analysis Analysis of Crude Product cluster_solutions_linear Solutions for Unreacted Linear cluster_solutions_oligomer Solutions for Oligomerization Start Low Cyclization Yield HighLinear High % Linear Peptide Start->HighLinear HighOligomer High % Oligomers Start->HighOligomer SideProducts Other Side Products Start->SideProducts ChangeReagent Use Stronger Coupling Reagent HighLinear->ChangeReagent OptimizeCond Optimize Time/Temp HighLinear->OptimizeCond AddTurn Incorporate Turn Inducer HighLinear->AddTurn LowerConc Decrease Concentration HighOligomer->LowerConc SlowAddition Use Syringe Pump HighOligomer->SlowAddition OnResin Switch to On-Resin Method HighOligomer->OnResin

References

Technical Support Center: Enhancing the Solubility of Segetalin A for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Segetalin A. It provides troubleshooting advice and detailed protocols to address the solubility challenges commonly encountered with this cyclic peptide during biological experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

This compound is a cyclic hexapeptide with the sequence cyclo(Ala-Gly-Val-Pro-Val-Trp), originally isolated from the seeds of Vaccaria segetalis.[1][2] Its poor solubility in aqueous solutions is a common challenge in biological assays. This difficulty arises from several factors inherent to its structure:

  • Hydrophobicity: The presence of multiple hydrophobic amino acid residues (Valine, Alanine, Proline, and Tryptophan) contributes to its low affinity for water.

  • Rigid Backbone: The cyclic structure reduces conformational flexibility, which can favor aggregation.

  • Intermolecular Hydrogen Bonding: The peptide backbone can form strong hydrogen bonds with other this compound molecules, leading to self-assembly and precipitation in aqueous media.

Q2: What are the recommended initial solvents for preparing a this compound stock solution?

For hydrophobic and neutral peptides like this compound, it is recommended to start with a small amount of a strong organic solvent.[3][4] The most common and effective initial solvent is Dimethyl sulfoxide (DMSO).[3][5] If DMSO is not compatible with your assay (e.g., for peptides containing Cys or Met, which this compound does not), other options include Dimethylformamide (DMF), ethanol, methanol, or acetonitrile.[4][6]

Q3: How do I prepare a concentrated stock solution of this compound?

It is crucial to first create a high-concentration stock solution in an organic solvent before diluting it into your aqueous assay buffer.

  • Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Add a minimal volume of 100% DMSO to the vial to achieve a high concentration (e.g., 10-50 mM).

  • Vortex the solution thoroughly. If dissolution is slow, sonication in a water bath for 5-10 minutes can be beneficial.[4]

  • Visually inspect the solution to ensure it is completely clear and free of any particulate matter before proceeding with dilutions.

Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

This is a common issue known as "crashing out," where the compound is no longer soluble as the percentage of the organic co-solvent decreases. Here are several troubleshooting strategies:

  • Reduce the Final Concentration: Your target concentration may be above the solubility limit of this compound in the final assay medium. Try working with a lower final concentration.

  • Optimize the Co-solvent Concentration: Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5%. Determine the maximum allowable DMSO concentration for your specific assay and try to maintain it in your final dilution to aid solubility.

  • Use Solubilizing Agents: The inclusion of non-ionic surfactants or other excipients can significantly improve solubility.[5]

    • Tween® 80 or Pluronic® F-68: These can be included in your final assay buffer at low concentrations (e.g., 0.01% - 0.1%).

    • Cyclodextrins: These can encapsulate the hydrophobic peptide, enhancing its aqueous solubility.[7]

  • Modify the Dilution Method: Instead of adding the DMSO stock to the buffer, try adding the aqueous buffer dropwise to the DMSO stock while continuously vortexing. This can sometimes prevent immediate precipitation.

Q5: Are there established formulations for improving the aqueous solubility of this compound for in vivo experiments?

Yes, several formulations have been suggested to deliver poorly water-soluble compounds like this compound in animal studies. These often involve a combination of co-solvents and surfactants.[5] Testing a small amount of your compound with these formulations is recommended to ensure compatibility.[5]

Data Presentation

Table 1: General Solubility Characteristics of this compound
SolventSolubility ProfileRecommendations & Remarks
Water / Aqueous Buffers (e.g., PBS)Very PoorNot recommended for initial dissolution.
Dimethyl Sulfoxide (DMSO)SolubleRecommended primary solvent for creating high-concentration stock solutions.[3][5]
Dimethylformamide (DMF)SolubleA suitable alternative to DMSO.[4][6]
Ethanol / MethanolSparingly SolubleMay be used, but might require sonication or gentle warming.
AcetonitrileSparingly SolubleCan be used as an initial solvent, particularly for hydrophobic peptides.[3]
Table 2: Suggested Formulations for In Vivo Studies[5]
Formulation TypeComponents and Ratios (v/v)Primary Administration Route
Injection Formulation 1 DMSO : Tween 80 : Saline = 10 : 5 : 85Injection (IP, IV, IM, SC)
Injection Formulation 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45Injection (IP, IV, IM, SC)
Injection Formulation 3 DMSO : Corn oil = 10 : 90Injection (IP, IV, IM, SC)
Oral Formulation 1 Dissolved in PEG400Oral
Oral Formulation 2 Suspend in 0.5% Carboxymethyl cellulose with 0.25% Tween 80Oral

Experimental Protocols & Troubleshooting

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Allow the vial of lyophilized this compound (MW: 609.7 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.

  • Centrifugation: Centrifuge the vial briefly (e.g., 1 minute at 1,000 x g) to pellet all the powder at the bottom.

  • Solvent Addition: Carefully add the calculated volume of 100% DMSO to the vial. For example, to make a 10 mM stock from 1 mg of this compound, add 164 µL of DMSO.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the peptide is not fully dissolved, place the vial in a sonicator water bath for 10-15 minutes.

  • Verification: Visually inspect the solution against a light source to confirm it is a clear, homogenous solution with no visible particulates.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[5][8]

Troubleshooting Guide
Problem EncounteredProbable CauseSuggested Solution
Lyophilized powder does not dissolve in the initial organic solvent. Insufficient solvent volume; strong peptide aggregation.Add a slightly larger volume of solvent. Vortex vigorously. Use a bath sonicator to break up aggregates.
A clear stock solution becomes cloudy or forms a precipitate upon dilution with aqueous buffer. The compound's solubility limit in the final aqueous/organic mixture has been exceeded.Decrease the final concentration of this compound. Increase the co-solvent (e.g., DMSO) percentage if the assay allows. Add a solubilizing agent (e.g., 0.05% Tween 80) to the aqueous buffer before dilution.
Inconsistent results between experiments. Variable solubility or precipitation leading to inconsistent effective concentrations.Always prepare fresh dilutions from the stock solution for each experiment. Visually inspect the final working solution for any signs of precipitation before use. Re-optimize the solubilization protocol to ensure consistency.

Visualizations

Experimental Workflow

G cluster_start cluster_process Solubilization Process cluster_dilution Working Solution Preparation cluster_outcome start_node Lyophilized this compound Powder add_dmso Add 100% DMSO (or other organic solvent) start_node->add_dmso vortex Vortex / Sonicate to Dissolve add_dmso->vortex stock_solution Clear, Concentrated Stock Solution vortex->stock_solution dilute Dilute Stock into Aqueous Assay Buffer stock_solution->dilute check_sol Visually Inspect for Precipitation dilute->check_sol clear_solution Clear Working Solution (Ready for Assay) check_sol->clear_solution Clear precipitate Precipitation Occurs check_sol->precipitate Not Clear troubleshoot Troubleshoot: - Lower Concentration - Add Surfactant - Increase Co-solvent precipitate->troubleshoot troubleshoot->dilute

Caption: Workflow for solubilizing this compound.

Postulated Signaling Pathway

Segetalins A, B, G, and H have been reported to exhibit estrogen-like activity.[2][9][10] This suggests a potential interaction with estrogen receptor signaling pathways.

Caption: Postulated estrogen-like signaling pathway for this compound.

References

Technical Support Center: Solid-Phase Synthesis of Segetalin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the solid-phase synthesis of Segetalin A, a cyclic hexapeptide with the sequence cyclo(Gly-Ala-Val-Pro-Trp-Ala). Our goal is to help you minimize side reactions and optimize your synthetic strategy for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the solid-phase synthesis of this compound's linear precursor?

A1: During the assembly of the linear hexapeptide (Gly-Ala-Val-Pro-Trp-Ala), several side reactions can occur:

  • Racemization: The chiral integrity of amino acids can be compromised during activation and coupling, particularly for Valine. This is a common issue in peptide synthesis.

  • Tryptophan Alkylation: The indole side chain of Tryptophan is susceptible to modification by carbocations generated during the cleavage of side-chain protecting groups.

  • Diketopiperazine Formation: When Proline is one of the first two amino acids coupled to the resin, the dipeptide can cyclize and cleave from the support, leading to a loss of product.

  • Incomplete Coupling/Deprotection: Steric hindrance, especially around Valine and Proline, and peptide aggregation can lead to deletion sequences where an amino acid is missing.

Q2: Which protecting group strategy is recommended for the Tryptophan residue in this compound synthesis?

A2: To prevent alkylation of the indole side chain during TFA-mediated cleavage, it is highly recommended to use a Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen of Tryptophan (Fmoc-Trp(Boc)-OH). The Boc group is cleaved during the final cleavage from the resin, but it leaves behind an indole-carboxy moiety that protects the tryptophan side chain from alkylation by carbocations released from other protecting groups.

Q3: What is the recommended strategy for the final cyclization of the linear this compound precursor?

A3: The first successful synthesis of this compound utilized a solution-phase cyclization strategy. The linear peptide was cleaved from the resin, and cyclization was performed in solution between the L-glycine and L-alanine residues. To minimize racemization during this step, diphenylphosphoryl azide (DPPA) was used as the coupling reagent[1]. On-resin cyclization is an alternative but can be prone to intermolecular reactions leading to dimers and oligomers, especially with flexible hexapeptides.

Q4: How can I minimize the formation of dimers and oligomers during cyclization?

A4: Dimerization and oligomerization are common challenges in peptide cyclization. To favor intramolecular cyclization:

  • High Dilution: For solution-phase cyclization, perform the reaction at a low concentration (typically 0.1-1 mM) to reduce the probability of intermolecular reactions.

  • On-Resin Cyclization with Low-Loading Resin: If performing on-resin cyclization, use a resin with a low loading capacity (e.g., 0.1-0.3 mmol/g). This creates a "pseudo-dilution" effect where the peptide chains are physically separated on the solid support, hindering intermolecular reactions.

  • Choice of Cyclization Site: The flexibility of the linear peptide can influence cyclization efficiency. The Gly-Ala junction is a good choice for this compound as it involves less sterically hindered amino acids.

Troubleshooting Guides

Problem 1: Low Yield of the Linear Peptide after Cleavage
Possible Cause Suggested Solution
Incomplete Coupling Use a stronger coupling reagent like HATU or HCTU, especially for sterically hindered amino acids like Valine. Perform a double coupling for problematic residues. Monitor coupling completion with a Kaiser test.
Peptide Aggregation Switch to a more polar solvent like NMP or a mixture of DMF/DMSO. Consider using a resin with a polyethylene glycol (PEG) linker to improve solvation.
Diketopiperazine Formation If Proline is near the C-terminus, use a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of this resin inhibits diketopiperazine formation. Alternatively, couple the first two amino acids as a pre-formed dipeptide.
Incomplete Fmoc Deprotection Increase the deprotection time or use a stronger base solution, such as 20% piperidine in DMF with 2% DBU. Be cautious with extended base treatment as it can promote other side reactions.
Problem 2: Multiple Peaks in HPLC Analysis of the Crude Cyclic Peptide
Possible Cause Suggested Solution
Racemization Use a coupling reagent known to suppress racemization, such as COMU or TBTU, in combination with an additive like HOBt or Oxyma Pure®. For the cyclization step, DPPA has been shown to be effective in preventing epimerization[1].
Dimer/Oligomer Formation For solution-phase cyclization, ensure high dilution conditions. For on-resin cyclization, use a low-loading resin. Optimize the cyclization time; longer reaction times can sometimes favor intermolecular reactions.
Tryptophan Alkylation Use Fmoc-Trp(Boc)-OH during synthesis. During cleavage, use a scavenger cocktail containing triisopropylsilane (TIS) and water to quench carbocations.
Deletion Sequences Ensure complete coupling at each step of the linear synthesis using monitoring tests (e.g., Kaiser test). Use optimized coupling reagents and conditions as described in Problem 1.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear this compound Precursor (Gly-Ala-Val-Pro-Trp-Ala)

This protocol is based on a standard Fmoc/tBu strategy.

1. Resin Selection and Loading:

  • Resin: 2-Chlorotrityl chloride (2-CTC) resin (loading capacity ~0.4-0.6 mmol/g).

  • First Amino Acid Loading (Fmoc-Ala-OH):

    • Swell the 2-CTC resin in dichloromethane (DCM) for 30 minutes.

    • Dissolve Fmoc-Ala-OH (1.5 eq.) and diisopropylethylamine (DIPEA) (3.0 eq.) in DCM.

    • Add the amino acid solution to the swollen resin and agitate for 2 hours.

    • Cap any unreacted sites on the resin by adding methanol (0.8 mL per gram of resin) and agitating for 30 minutes.

    • Wash the resin with DCM, DMF, and finally DCM, and dry under vacuum.

2. Peptide Chain Elongation (Automated or Manual):

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling:

    • Pre-activate the next Fmoc-amino acid (3 eq.) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Recommended Amino Acid Derivatives: Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Gly-OH.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Monitoring: Perform a Kaiser test after each coupling step to ensure completion. If the test is positive (blue beads), perform a second coupling.

3. Cleavage of the Linear Peptide from the Resin:

  • Cleavage Cocktail: Prepare a solution of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).

  • Procedure:

    • Wash the final peptide-resin with DCM and dry.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Protocol 2: Solution-Phase Cyclization of this compound

1. Materials:

  • Crude linear hexapeptide (Gly-Ala-Val-Pro-Trp-Ala).

  • Diphenylphosphoryl azide (DPPA).

  • Sodium bicarbonate (NaHCO₃).

  • N,N-Dimethylformamide (DMF), HPLC grade.

2. Procedure:

  • Dissolve the linear peptide in DMF to a final concentration of 0.5 mM (high dilution is critical).

  • Add NaHCO₃ (5 eq.) to the solution and stir to maintain a basic pH.

  • Add DPPA (1.5 eq.) dropwise to the stirring solution.

  • Allow the reaction to proceed at room temperature for 24-48 hours, monitoring by HPLC-MS.

  • Once the reaction is complete, quench by adding water.

  • Lyophilize the crude cyclic peptide to remove the solvent.

  • Purify the cyclic peptide by preparative reverse-phase HPLC.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

troubleshooting_workflow start Start Synthesis spps Solid-Phase Synthesis of Linear Peptide start->spps end_success Pure this compound end_fail Re-evaluate Strategy cleavage Cleavage from Resin spps->cleavage check_linear Analyze Crude Linear Peptide (HPLC-MS) cleavage->check_linear cyclization Cyclization Reaction check_cyclic Analyze Crude Cyclic Peptide (HPLC-MS) cyclization->check_cyclic purification HPLC Purification check_purity Check Final Purity purification->check_purity check_linear->cyclization Good Quality ts_spps Troubleshoot SPPS: - Incomplete Coupling - Aggregation - Diketopiperazine check_linear->ts_spps Low Yield / Impurities check_cyclic->purification Monomer Present ts_cyclization Troubleshoot Cyclization: - Dimerization - Racemization check_cyclic->ts_cyclization High Dimerization / Side Products check_purity->end_success High Purity check_purity->end_fail Low Purity ts_spps->spps ts_cleavage Troubleshoot Cleavage: - Tryptophan Alkylation ts_cyclization->cyclization

Caption: A logical workflow diagram for troubleshooting the solid-phase synthesis and cyclization of this compound.

Side Reaction Pathway: Tryptophan Alkylation during Cleavage

Caption: Mechanism of Tryptophan alkylation by carbocations during TFA cleavage and its prevention using scavengers.

References

Technical Support Center: Purification of Synthetic Segetalin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic Segetalin A.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic this compound?

A1: Impurities in synthetic this compound, typically produced by solid-phase peptide synthesis (SPPS), can be broadly categorized as process-related or product-related.[1][2]

  • Process-Related Impurities:

    • Deletion Sequences: Amino acids missing from the target sequence due to incomplete coupling reactions.

    • Truncation Sequences: Incomplete peptide chains resulting from capping of unreacted amino groups.

    • Incompletely Deprotected Sequences: Peptides with protecting groups still attached to amino acid side chains.[3]

    • Reagent Adducts: Modifications to the peptide by reagents used during synthesis and cleavage.

  • Product-Related Impurities:

    • Linear Precursors: The uncyclized form of this compound is a major impurity.

    • Diastereomers: Racemization of amino acids during synthesis can lead to isomeric impurities that are difficult to separate.

    • Oxidized or Reduced Forms: Certain amino acid residues are susceptible to oxidation or reduction during synthesis and workup.

    • Aggregates: Peptides can self-associate to form higher molecular weight species.

Q2: What is the recommended initial method for purifying crude synthetic this compound?

A2: The standard and most effective initial purification method for cyclic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[3][4] A C18 column is typically the stationary phase of choice, used with a mobile phase gradient of water and acetonitrile, often containing an ion-pairing agent like trifluoroacetic acid (TFA).[3][5]

Q3: How can I confirm the purity and identity of my purified this compound?

A3: A combination of analytical techniques is essential for confirming the purity and identity of this compound.[6]

  • Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS): This is the primary method to assess purity by separating the target peptide from impurities and confirming its molecular weight.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the correct amino acid sequence and conformation. Quantitative NMR (qNMR) can also be used for accurate purity determination.[7]

  • Amino Acid Analysis (AAA): This technique verifies the amino acid composition and can help quantify the peptide content.[3]

Troubleshooting Guides

Problem 1: Poor Separation Between Cyclic this compound and its Linear Precursor in RP-HPLC

Possible Causes:

  • Inappropriate gradient slope.

  • Suboptimal ion-pairing agent concentration.

  • Poor column choice.

Troubleshooting Steps:

StepActionExpected Outcome
1 Optimize the Gradient Sharpen peaks and improve resolution between the cyclic and linear forms. A shallower gradient often provides better separation for closely eluting species.
2 Adjust TFA Concentration Increasing the concentration of trifluoroacetic acid (TFA) can improve peak shape and retention time.[8][9] However, excessive TFA can suppress ionization in MS analysis.[10] Experiment with concentrations from 0.05% to 0.1%.
3 Evaluate Different Ion-Pairing Agents If TFA is not effective, consider other ion-pairing agents like perfluoropropionic acid (PFPA) or heptafluorobutyric acid (HFBA), which can alter selectivity.[9][11]
4 Change the Stationary Phase If using a C18 column, consider a different stationary phase chemistry, such as C8 or a phenyl-hexyl column, which may offer different selectivity.
Problem 2: Broad or Tailing Peaks in the HPLC Chromatogram

Possible Causes:

  • Column degradation or contamination.

  • Secondary interactions with the stationary phase.

  • Peptide aggregation.

  • Inappropriate mobile phase pH.

Troubleshooting Steps:

StepActionExpected Outcome
1 Column Maintenance Flush the column with a strong solvent like isopropanol to remove contaminants. If performance does not improve, the column may need to be replaced.
2 Increase Ion-Pairing Agent Concentration A higher concentration of TFA (e.g., 0.1%) can help to mask silanol groups on the silica-based stationary phase, reducing secondary interactions and improving peak shape.[8][12]
3 Modify Mobile Phase Adding a small percentage of an organic solvent like isopropanol to the mobile phase can sometimes disrupt aggregates and improve peak symmetry.
4 Adjust pH Ensure the mobile phase pH is low (around 2-3 with TFA) to protonate acidic residues and minimize ionic interactions with the stationary phase.[13]
Problem 3: Low Recovery of this compound After Purification

Possible Causes:

  • Irreversible adsorption of the peptide to the column.

  • Precipitation of the peptide on the column or in the collection tubes.

  • Degradation of the peptide during the purification process.

Troubleshooting Steps:

StepActionExpected Outcome
1 Column Passivation Before the actual purification run, inject a sacrificial sample of a standard peptide or the crude mixture to passivate any active sites on the column that might irreversibly bind the target peptide.
2 Solubility Check Ensure this compound is soluble in the mobile phase. If solubility is an issue, consider modifying the mobile phase or dissolving the crude sample in a stronger solvent like DMSO before injection.
3 Temperature Control Running the purification at a slightly elevated temperature (e.g., 40°C) can sometimes improve recovery and peak shape, but be cautious as it could also accelerate degradation.[5][10]
4 Immediate Lyophilization After collecting the fractions containing the purified peptide, freeze and lyophilize them immediately to prevent degradation in solution.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear this compound Precursor

This protocol outlines the manual synthesis of the linear precursor to this compound using Fmoc/tBu strategy.[14][15][16]

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (e.g., Fmoc-Trp(Boc)-OH) with a coupling reagent like HATU in the presence of a base such as N,N-diisopropylethylamine (DIEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test.

  • Capping (Optional but Recommended): After coupling, treat the resin with an acetic anhydride/DIEA solution in DMF to cap any unreacted amino groups, preventing the formation of deletion sequences.

  • Washing: Wash the resin extensively with DMF to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the linear sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[17]

  • Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.

Protocol 2: Cyclization of Linear this compound Precursor
  • Dissolution: Dissolve the crude linear peptide in a large volume of a suitable solvent (e.g., DMF or dichloromethane) to achieve a high dilution (typically 0.1-1 mM) which favors intramolecular cyclization over intermolecular polymerization.

  • Cyclization Reaction: Add a cyclization reagent (e.g., HBTU/HOBt/DIEA or DPPA/DIEA) to the peptide solution.

  • Reaction Monitoring: Monitor the progress of the cyclization by taking small aliquots of the reaction mixture and analyzing them by LC-MS to observe the disappearance of the linear precursor and the appearance of the cyclic product.

  • Workup: Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.

Protocol 3: RP-HPLC Purification of this compound
  • Sample Preparation: Dissolve the crude cyclized peptide in a minimal amount of a suitable solvent (e.g., DMSO or a small amount of the initial mobile phase).

  • Column and Mobile Phase:

    • Column: C18 semi-preparative or preparative column (e.g., 10 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Inject the sample.

    • Run a linear gradient to a higher percentage of Mobile Phase B (e.g., 10-60% over 30-60 minutes). The optimal gradient will need to be determined empirically based on analytical runs.

  • Fraction Collection: Collect fractions based on the UV absorbance at 214 nm or 280 nm.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and/or LC-MS to identify those containing pure this compound.

  • Lyophilization: Pool the pure fractions, freeze, and lyophilize to obtain the final purified this compound as a fluffy white powder.

Data Presentation

Table 1: Comparison of RP-HPLC Mobile Phase Modifiers for this compound Purification

Mobile Phase Modifier (0.1%)Relative Retention of Linear PrecursorPeak Shape of Cyclic this compoundPurity Achieved (Illustrative)MS Signal Suppression
Formic Acid (FA) LowerMay show tailingModerateLow
Trifluoroacetic Acid (TFA) ModerateGenerally sharpHighModerate
Perfluoropropionic Acid (PFPA) HigherSharpHigh to Very HighHigh
Heptafluorobutyric Acid (HFBA) HighestSharpVery HighVery High

This table provides an illustrative comparison. Optimal conditions should be determined experimentally.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control SPPS Solid-Phase Peptide Synthesis of Linear Precursor Cleavage Cleavage from Resin SPPS->Cleavage Cyclization Solution-Phase Cyclization Cleavage->Cyclization RP_HPLC Preparative RP-HPLC Cyclization->RP_HPLC Crude Product Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Fraction_Analysis Purity Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization UPLC_MS UPLC-MS (Purity & Identity) Lyophilization->UPLC_MS Purified this compound NMR NMR (Structure) Lyophilization->NMR AAA Amino Acid Analysis Lyophilization->AAA

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_broad Troubleshooting Broad Peaks cluster_coelution Troubleshooting Co-elution Start Poor HPLC Separation Broad_Peaks Broad or Tailing Peaks? Start->Broad_Peaks Co_elution Co-elution of Cyclic and Linear Peptides? Broad_Peaks->Co_elution No Check_Column Check Column Health Broad_Peaks->Check_Column Yes Optimize_Gradient Optimize Gradient Co_elution->Optimize_Gradient Yes Increase_TFA Increase TFA Concentration Check_Column->Increase_TFA Modify_Mobile_Phase Modify Mobile Phase Increase_TFA->Modify_Mobile_Phase End Improved Separation Modify_Mobile_Phase->End Change_Ion_Pairing Change Ion-Pairing Agent Optimize_Gradient->Change_Ion_Pairing Change_Column Change Stationary Phase Change_Ion_Pairing->Change_Column Change_Column->End

Caption: Troubleshooting logic for common HPLC purification issues with this compound.

References

dealing with difficult couplings in the peptide sequence of Segetalin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Segetalin A, a cyclic hexapeptide with the sequence cyclo(Ala-Gly-Val-Pro-Val-Trp). The information provided is based on established principles of solid-phase peptide synthesis (SPPS) and strategies for overcoming common difficulties associated with specific amino acid residues and peptide characteristics present in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the solid-phase synthesis of the this compound sequence?

The primary challenges in the synthesis of the linear precursor to this compound, Ala-Gly-Val-Pro-Val-Trp, stem from its amino acid composition and cyclic nature. Key difficulties include:

  • Proline (Pro) incorporation: The unique cyclic structure of proline's side chain forms a secondary amine, which can lead to slower and less efficient coupling reactions.[1]

  • Steric hindrance from β-branched amino acids: The presence of two Valine (Val) residues, which are β-branched, can sterically hinder the approach of the incoming activated amino acid, leading to incomplete couplings.

  • Hydrophobic aggregation: The sequence contains several hydrophobic residues (Ala, Val, Trp), which can cause the growing peptide chain to aggregate on the solid support, reducing the accessibility of the N-terminus for subsequent coupling reactions.[2][3]

  • Cyclization: The final head-to-tail cyclization of the linear peptide can be challenging and is often associated with side reactions such as dimerization or oligomerization. The efficiency of cyclization is highly sequence-dependent.[4][5]

Q2: I am observing low coupling efficiency after the Proline residue. What are the likely causes and solutions?

Low coupling efficiency after a proline residue is a common issue in SPPS. The N-terminus of proline is a secondary amine, which is less nucleophilic than the primary amines of other amino acids, resulting in slower reaction kinetics.

Troubleshooting Steps:

  • Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.

  • Use a Stronger Coupling Reagent: Employ a more potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to enhance the activation of the incoming amino acid.

  • Increase Reaction Time: Extend the coupling reaction time to allow for complete acylation of the sterically hindered proline N-terminus.

  • Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate coupling reactions and help overcome steric hindrance.

Q3: My peptide synthesis is failing, and I suspect on-resin aggregation. How can I confirm and mitigate this?

On-resin aggregation is a significant problem, especially with hydrophobic sequences like that of this compound.[3][6] It can lead to incomplete deprotection and coupling steps.

Confirmation:

  • Visual Observation: The resin may appear clumped or shrunken.

  • Kaiser Test: A positive (blue) Kaiser test after a coupling step indicates free amines, suggesting an incomplete reaction likely due to aggregation.[7]

Mitigation Strategies:

  • Chaotropic Solvents: Use solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), or add chaotropic agents to disrupt secondary structures.[2]

  • Pseudoproline Dipeptides: Incorporate a pseudoproline dipeptide at a strategic position (e.g., Val-Pro) to disrupt the formation of β-sheets.

  • Low-Load Resin: Use a resin with a lower substitution level to increase the distance between growing peptide chains, thereby reducing intermolecular aggregation.

Troubleshooting Guides

Problem 1: Incomplete Coupling of Valine Residues
  • Symptom: Positive Kaiser test after coupling of Fmoc-Val-OH. Low yield of the final peptide.

  • Possible Cause: Steric hindrance from the β-branched side chain of valine.

  • Solutions:

StrategyDescriptionExpected Improvement
Double Coupling Repeat the coupling step with fresh reagents.Can significantly increase coupling efficiency.
Stronger Coupling Reagents Use HATU, HCTU, or PyBOP in place of standard reagents like HBTU.Faster and more complete activation of the amino acid.
Elevated Temperature Perform the coupling at a slightly elevated temperature (e.g., 30-40 °C).Can help overcome the activation energy barrier.
Microwave Synthesis Utilize a microwave peptide synthesizer.Dramatically reduces reaction times and improves efficiency.
Problem 2: Low Yield and Purity after Cyclization
  • Symptom: Multiple peaks on HPLC analysis of the crude product, corresponding to linear peptide, dimer, and other oligomers.

  • Possible Cause: Unfavorable conformation of the linear peptide for intramolecular cyclization, leading to intermolecular reactions.

  • Solutions:

StrategyDescriptionExpected Improvement
High Dilution Perform the cyclization reaction at a very low concentration (0.1-1 mM) to favor intramolecular over intermolecular reactions.Reduces the probability of dimer and oligomer formation.
"Turn-Inducing" Residues The presence of Proline in the this compound sequence naturally promotes a turn structure, which is beneficial for cyclization.[5]The inherent sequence aids in bringing the N- and C-termini into proximity.
On-Resin Cyclization Cyclize the peptide while it is still attached to the solid support. The pseudo-dilution effect of the resin can favor intramolecular cyclization.[4]Can lead to higher yields of the cyclic monomer.
Choice of Cyclization Reagents Use efficient cyclization reagents such as HATU, HCTU, or PyBOP.Promotes rapid and efficient lactam bond formation.

Experimental Protocols

Representative Protocol for Solid-Phase Synthesis of Linear this compound (Ala-Gly-Val-Pro-Val-Trp)

This protocol is a general guideline and may require optimization based on the specific instrumentation and reagents used.

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x).

  • Amino Acid Coupling (General Cycle):

    • Pre-activate the Fmoc-amino acid (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash with DMF (5x).

    • Perform a Kaiser test to confirm complete coupling.

  • Difficult Couplings (Valine and coupling to Proline):

    • Utilize HATU (3.9 eq) and DIPEA (8 eq) for activation.

    • Perform a double coupling if the Kaiser test is positive after the first coupling.

  • Cleavage from Resin:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

Representative Protocol for Solution-Phase Cyclization of this compound
  • Dissolution: Dissolve the crude linear peptide in a large volume of DMF to achieve a final concentration of 0.5 mM.

  • Cyclization:

    • Add HATU (1.5 eq) and DIPEA (3 eq) to the peptide solution.

    • Stir the reaction at room temperature and monitor by HPLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Remove the DMF under reduced pressure.

    • Precipitate the cyclic peptide in cold diethyl ether.

    • Purify by preparative RP-HPLC.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Cyclization and Purification Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling Deprotection->Coupling Coupling->Deprotection Repeat for each amino acid Cleavage 4. Cleavage from Resin Coupling->Cleavage After final coupling Dissolution 5. High Dilution in DMF Cleavage->Dissolution Cyclization 6. Addition of Cyclization Reagents Dissolution->Cyclization Purification 7. RP-HPLC Purification Cyclization->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

troubleshooting_difficult_couplings cluster_solutions Troubleshooting Strategies start Difficult Coupling Encountered (e.g., Pro, Val) double_coupling Double Coupling start->double_coupling stronger_reagent Use Stronger Coupling Reagent (e.g., HATU, HCTU) start->stronger_reagent increase_time Increase Reaction Time start->increase_time microwave Microwave-Assisted Synthesis start->microwave

Caption: Troubleshooting difficult couplings in this compound synthesis.

References

Technical Support Center: Optimization of HPLC Conditions for Segetalin A Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the High-Performance Liquid Chromatography (HPLC) analysis of Segetalin A.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound?

A1: A good starting point for this compound, a cyclic peptide, is Reverse-Phase HPLC (RP-HPLC).[1] A C18 column is the most common choice.[2][3][4] The mobile phase typically consists of a water/acetonitrile gradient with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid (FA) to improve peak shape and resolution.[2][3]

Q2: What is the ideal detection wavelength for this compound?

A2: Peptides are typically monitored at low UV wavelengths, between 210 nm and 220 nm, due to the absorbance of the peptide backbone. A wavelength of 214 nm or 220 nm is common. If the peptide contains aromatic amino acids (like Tryptophan in this compound's linear precursor), detection at ~280 nm is also possible, but generally less sensitive.

Q3: How should I prepare a this compound sample for HPLC analysis?

A3: Sample preparation is crucial to protect the column and ensure accurate results.[5] For relatively clean samples, simple dilution in the initial mobile phase is sufficient. For complex matrices, such as plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step is recommended to remove interferences.[5][6] All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.[1]

Q4: What are the key system suitability parameters I should monitor?

A4: To ensure the reliability and reproducibility of your method, you should monitor several system suitability parameters. These include retention time (RT), peak area, tailing factor (should ideally be between 0.8 and 1.5), and theoretical plates (a measure of column efficiency).[7] Consistent results for these parameters across runs indicate a stable and robust system.

HPLC Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Step
Secondary Interactions Cyclic peptides can interact with residual silanol groups on the silica-based column packing, causing peak tailing.[3] Solution: Ensure the mobile phase pH is low (2-3) by using an additive like TFA or FA. TFA is an excellent ion-pairing agent that can significantly improve the peak shape of peptides.[3]
Column Overload Injecting too much sample can lead to broad, fronting peaks. Solution: Reduce the sample concentration or injection volume.[8]
Contaminated or Old Column Accumulation of contaminants or degradation of the stationary phase can degrade peak shape. Solution: First, try flushing the column with a strong solvent. If the problem persists, replace the guard column. As a final step, replace the analytical column.[8]
Inappropriate Injection Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.[8] Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[8]

Problem: Inconsistent Retention Times

Potential Cause Troubleshooting Step
Pump or Flow Rate Issues Air bubbles in the pump or faulty check valves can cause flow rate fluctuations.[8] Solution: Degas the mobile phases thoroughly. Purge the pump to remove any trapped air bubbles.[8]
Mobile Phase Composition Inaccurate mobile phase preparation or evaporation of the organic solvent can shift retention times. Solution: Prepare fresh mobile phases daily. Keep solvent reservoirs capped to prevent evaporation. If using an online mixer, ensure the proportioning valves are working correctly.[8]
Column Temperature Fluctuations Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a consistent temperature (e.g., 30-40 °C) for improved reproducibility.[9]

Problem: No Peak or Very Low Signal

Potential Cause Troubleshooting Step
Sample Degradation This compound, like other peptides, may be susceptible to degradation under certain conditions (e.g., pH, temperature).[10][11] Solution: Prepare samples fresh and store them at low temperatures (4 °C) in the autosampler.
Injection Issue An air bubble in the syringe, a blocked needle, or an incorrectly filled sample loop can lead to no injection. Solution: Ensure sample vials contain sufficient volume and are free of air bubbles. Check the autosampler for proper operation.[8]
Detector Issue The detector lamp may be off or have reached the end of its life. Solution: Check that the detector lamp is on and has sufficient energy.[8]

Data Presentation

Table 1: Recommended Starting HPLC Conditions for this compound Analysis
ParameterCondition ACondition BRationale
Column C18, 250 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 3.5 µmCondition A is a standard workhorse column. Condition B offers higher efficiency and shorter run times.
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in WaterTFA provides excellent ion pairing for sharp peaks.[3] Formic acid is mass spectrometry compatible.
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is the preferred organic solvent for peptide separations due to its low viscosity and UV transparency.
Gradient 10-60% B over 30 min15-55% B over 20 minA broad gradient is a good starting point for method development.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °C40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 214 nmUV at 220 nmStandard wavelengths for detecting the peptide backbone.
Injection Vol. 10 µL10 µLA typical injection volume for analytical HPLC.
Table 2: Typical System Suitability Test (SST) Acceptance Criteria
ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
Repeatability (%RSD) ≤ 2.0%Measures the precision of multiple injections for peak area and retention time.
Resolution (Rs) > 2.0Ensures baseline separation between the analyte peak and the nearest impurity.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material (e.g., Vaccaria hispanica seeds)
  • Grinding: Grind 100 mg of dried seeds into a fine powder using a mortar and pestle.

  • Extraction: Transfer the powder to a microcentrifuge tube. Add 1 mL of 70% methanol. Vortex vigorously for 5 minutes.

  • Sonication: Place the tube in an ultrasonic bath for 15 minutes to enhance extraction.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid material.[12]

  • Filtration: Carefully transfer the supernatant to a clean vial. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.[13]

  • Storage: The sample is now ready for injection. If not analyzed immediately, store at 4 °C.

Protocol 2: Standard RP-HPLC Analysis Method
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of trifluoroacetic acid (TFA) to 1 L of HPLC-grade water. Mix thoroughly and degas for 15 minutes.

    • Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas for 15 minutes.

  • System Setup:

    • Install a C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Set the column oven temperature to 35 °C.

    • Set the detector wavelength to 214 nm.

    • Set the flow rate to 1.0 mL/min.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 60% B (linear gradient)

    • 35-40 min: 60% to 90% B (column wash)

    • 40-45 min: 90% B (hold)

    • 45-46 min: 90% to 10% B (return to initial)

    • 46-55 min: 10% B (re-equilibration)

  • Injection: Inject 10 µL of the prepared sample or standard.

  • Data Acquisition: Acquire data for the entire duration of the run (55 minutes).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sp1 Sample Source (e.g., Plant Seeds) sp2 Extraction (e.g., 70% Methanol) sp1->sp2 sp3 Centrifugation & Filtration (0.22 µm filter) sp2->sp3 hplc1 HPLC Injection sp3->hplc1 hplc2 Gradient Elution (C18 Column) hplc1->hplc2 hplc3 UV Detection (214 nm) hplc2->hplc3 data1 Chromatogram Acquisition hplc3->data1 data2 Peak Integration data1->data2 data3 Quantification & Purity Analysis data2->data3

Caption: General experimental workflow for this compound analysis.

troubleshooting_workflow start Problem: Inconsistent Retention Time q1 Is the mobile phase freshly prepared & degassed? start->q1 a1_yes Check Pump & Flow Path q1->a1_yes Yes a1_no Prepare fresh mobile phase. Degas thoroughly. q1->a1_no No q2 Are there pressure fluctuations? a1_yes->q2 a2_yes Purge pump to remove air. Check seals and check valves. q2->a2_yes Yes a2_no Check for Leaks q2->a2_no No q3 Is a column oven being used? a2_no->q3 a3_yes Verify oven temperature is stable and correct. q3->a3_yes Yes a3_no Use a column oven to control temperature. q3->a3_no No

Caption: Troubleshooting logic for inconsistent retention times.

biosynthesis_pathway precursor Presegetalin A1 (32-amino acid linear precursor) cleavage Proteolytic Cleavage precursor->cleavage intermediate Presegetalin A1[14,32] (Intermediate linear peptide) cleavage->intermediate cyclase Peptide Cyclase 1 (PCY1) Enzyme intermediate->cyclase final_product This compound (Cyclo(GVPVWA)) cyclase->final_product Major Product side_product Linear this compound (GVPVWA) cyclase->side_product Minor Product

Caption: Hypothesized biosynthesis pathway of this compound.[2]

References

troubleshooting inconsistent results in Segetalin A bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Segetalin A. The information is presented in a question-and-answer format to directly address common issues encountered during bioassays.

I. Troubleshooting Guides

This section addresses common problems that can lead to inconsistent results in this compound bioassays, categorized by the type of issue.

Assay Variability and Reproducibility

Q1: We are observing significant well-to-well and plate-to-plate variability in our cell-based assays with this compound. What are the likely causes and solutions?

A1: Inconsistent results in cell-based assays are a frequent challenge. Here are the primary factors to investigate:

  • Peptide Solubility and Aggregation: this compound, as a cyclic peptide, may have limited aqueous solubility and a tendency to aggregate, especially at higher concentrations.[1][2] This can lead to non-uniform exposure of cells to the compound.

    • Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[3] When diluting into aqueous assay media, do so gradually and vortex thoroughly. Visually inspect for any precipitation. Consider using a surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.05%) in your assay medium to improve solubility and prevent aggregation.

  • Cell Health and Passage Number: Inconsistent cell health, high passage numbers, and variations in cell density at the time of treatment can all contribute to variability.

    • Solution: Use cells within a consistent and low passage number range. Ensure a uniform cell seeding density across all wells and plates. Regularly check for mycoplasma contamination.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to increased concentrations of assay components and affecting cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

Issues with Bioactivity

Q2: We are not observing the expected biological activity of this compound in our experiments. What should we check?

A2: A lack of bioactivity can stem from several factors related to the peptide itself or the assay conditions:

  • Peptide Integrity and Storage: Peptides are susceptible to degradation if not stored properly.

    • Solution: Store lyophilized this compound at -20°C or -80°C. Once reconstituted in a solvent, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3]

  • Incorrect Peptide Concentration: Errors in calculating the concentration of the active peptide can lead to misleading results.

    • Solution: Ensure you are using the net peptide content provided by the manufacturer for your calculations, as lyophilized peptides often contain counter-ions (e.g., TFA) and water.

  • Assay Sensitivity: The chosen cell line or assay system may not be sensitive enough to detect the effects of this compound at the concentrations being tested.

    • Solution: If possible, use a positive control with a known and potent effect on the same biological pathway to validate the assay's responsiveness. Consider using a more sensitive cell line if available.

Solvent-Related Problems

Q3: We suspect the solvent used to dissolve this compound is affecting our assay results. How can we address this?

A3: The choice of solvent and its final concentration in the assay are critical.

  • Solvent Toxicity: High concentrations of organic solvents like DMSO can be toxic to cells and interfere with biological processes.

    • Solution: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally at or below 0.1%.[4] Always include a vehicle control group in your experiments that is treated with the same final concentration of the solvent as the experimental groups.

  • Solvent-Peptide Interactions: The solvent can influence the conformation and aggregation state of the peptide.

    • Solution: While DMSO is a common choice, for certain assays, other solvents like ethanol or methanol might be considered. However, their compatibility with the specific assay and cell type must be validated.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound bioassays.

Q1: What are the primary bioactivities of this compound and which bioassays are commonly used to assess them?

A1: this compound and its analogs have been reported to exhibit several bioactivities:

  • Estrogenic Activity: This is a well-documented effect of this compound.[5][6] The most common in vivo bioassay is the uterotrophic assay in immature or ovariectomized rodents, which measures the increase in uterine weight upon exposure to estrogenic compounds.[7] In vitro, MCF-7 cell proliferation assays are often used, as the growth of this breast cancer cell line is estrogen-dependent.

  • Anticancer Activity: Some segetalins have shown cytotoxic effects against cancer cell lines.[1] The MTT or similar cell viability assays are standard methods to evaluate the antiproliferative effects of compounds on cancer cells.

  • Vasorelaxant Activity: Segetalins have been reported to induce relaxation of blood vessels.[8] This is typically assessed using ex vivo aortic ring assays , where the relaxation of pre-contracted aortic rings is measured in response to the compound.

  • Anthelmintic Activity: There is evidence for the anthelmintic properties of some segetalins.[1] Larval development and motility assays using parasitic nematodes like Haemonchus contortus are common in vitro methods to screen for anthelmintic activity.[9][10]

Q2: What are typical starting concentrations for this compound in these bioassays?

A2: The optimal concentration range for this compound should be determined empirically for each specific assay and cell line. However, based on data for related segetalins, a starting point for in vitro assays could be in the low micromolar range. For example, Segetalin E has shown IC50 values between 3.71 µM and 49.2 µM in different cancer cell lines.[1] It is recommended to perform a dose-response curve starting from a high concentration (e.g., 100 µM) and performing serial dilutions.

Q3: How should I prepare this compound for use in bioassays?

A3:

  • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

  • Reconstitute the peptide in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the peptide is fully dissolved; sonication in a water bath may be helpful.

  • For aqueous-based assays, perform serial dilutions of the DMSO stock in sterile, high-quality water or an appropriate buffer (e.g., PBS) to create intermediate stock solutions.

  • Finally, add the appropriate volume of the intermediate stock to your assay medium to achieve the desired final concentration. Ensure the final DMSO concentration is within a non-toxic range for your cells.

III. Data Presentation

The following tables summarize representative quantitative data for segetalins. Note that specific data for this compound is limited in the public domain; therefore, data for other segetalins are included for reference.

Table 1: Anticancer Activity of Segetalins

CompoundCell LineAssayIC50Reference
Segetalin EP-388 (lymphocytic leukemia)MTT~49.2 µM[1]
Segetalin EDLA (Dalton's lymphoma ascites)MTT3.71 µM[1]
Segetalin EEAC (Ehrlich's ascites carcinoma)MTT9.11 µM[1]

Table 2: Estrogenic Activity of Segetalins

CompoundBioassayModelObservationReference
This compoundUterotrophic AssayOvariectomized ratsIncreased uterine weight[6]
Segetalin BUterotrophic AssayOvariectomized ratsIncreased uterine weight (higher than this compound)[1]

Table 3: Vasorelaxant Activity of Segetalins

CompoundBioassayObservationReference
Segetalin F, G, HRat Aorta ContractionRelatively strong relaxant activity[1]
Segetalin BRat Aorta ContractionContractile activity[1]

Table 4: Anthelmintic Activity of Segetalins

CompoundBioassayObservationReference
Segetalin EEarthworm motilityActive at 2 mg/mL[1]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited.

MTT Cell Proliferation Assay for Anticancer Activity
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Uterotrophic Bioassay for Estrogenic Activity (in vivo)
  • Animal Model: Use immature female rats (e.g., Sprague-Dawley, 21 days old). House the animals in controlled conditions.

  • Dosing: Administer this compound (dissolved in a suitable vehicle like corn oil) daily for three consecutive days via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group (e.g., 17α-ethinylestradiol).

  • Necropsy: On the fourth day, euthanize the animals, and carefully dissect the uterus, removing any adhering fat and connective tissue.

  • Uterine Weight Measurement: Weigh the uterus (wet weight). Gently blot the uterus on filter paper to remove luminal fluid and weigh it again (blotted weight).

  • Data Analysis: Compare the mean uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Vasorelaxant Activity Assay (ex vivo)
  • Tissue Preparation: Euthanize a rat (e.g., Wistar) and carefully excise the thoracic aorta. Clean the aorta of connective tissue and cut it into rings (2-3 mm in length).

  • Organ Bath Setup: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Contraction Induction: After an equilibration period, induce a sustained contraction in the aortic rings using a vasoconstrictor agent like phenylephrine or potassium chloride.

  • Compound Addition: Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath.

  • Data Recording: Record the changes in tension (relaxation) using an isometric force transducer.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Anthelmintic Larval Development Assay
  • Parasite Culture: Obtain eggs of a parasitic nematode (e.g., Haemonchus contortus) from the feces of an infected host.

  • Assay Setup: In a 96-well plate, add a suspension of eggs in a nutrient medium.

  • Compound Treatment: Add different concentrations of this compound to the wells. Include a negative control (vehicle only) and a positive control (a known anthelmintic like levamisole).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 27°C) for several days to allow the eggs to hatch and the larvae to develop to the third larval stage (L3).

  • Larval Viability Assessment: Count the number of live and dead or developmentally arrested larvae in each well under a microscope.

  • Data Analysis: Calculate the percentage of inhibition of larval development for each concentration and determine the LC50 value (the concentration that is lethal to 50% of the larvae).

V. Mandatory Visualizations

Signaling Pathways

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SegetalinA This compound ER Estrogen Receptor (ERα/ERβ) SegetalinA->ER Binds HSP Heat Shock Proteins ER->HSP ER_dimer ER Dimer ER->ER_dimer Dimerization HSP->ER Keeps inactive ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates

Caption: Estrogen Receptor Signaling Pathway possibly activated by this compound.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Bax Bax Bax->Mitochondrion Promotes permeabilization Bcl2 Bcl-2 Bcl2->Bax Inhibits Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes SegetalinA This compound SegetalinA->Mitochondrion Induces stress? MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I Uterotrophic_Workflow A Acclimate immature female rats B Dose daily for 3 days with this compound A->B C Euthanize and dissect uterus on day 4 B->C D Weigh wet and blotted uterus C->D E Compare weights to control group D->E Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Inconsistent_Results Inconsistent Results Solubility Peptide Solubility/ Aggregation Inconsistent_Results->Solubility Cell_Health Cell Health/ Passage Number Inconsistent_Results->Cell_Health Peptide_Integrity Peptide Integrity/ Storage Inconsistent_Results->Peptide_Integrity Solvent_Toxicity Solvent Toxicity Inconsistent_Results->Solvent_Toxicity Optimize_Solubilization Optimize Solubilization (e.g., use of surfactant) Solubility->Optimize_Solubilization Standardize_Cell_Culture Standardize Cell Culture Protocols Cell_Health->Standardize_Cell_Culture Proper_Storage Proper Peptide Storage and Handling Peptide_Integrity->Proper_Storage Vehicle_Control Use Appropriate Vehicle Controls Solvent_Toxicity->Vehicle_Control

References

Technical Support Center: Scaling Up Segetalin A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of Segetalin A. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for scaling up this compound synthesis?

A1: There are two main approaches for the large-scale synthesis of this compound:

  • Chemical Synthesis: This involves the stepwise assembly of the linear peptide precursor, cyclo(Ala-Gly-Val-Pro-Val-Trp), followed by an intramolecular cyclization step. Solid-phase peptide synthesis (SPPS) is commonly used for the linear precursor, followed by solution-phase or on-resin cyclization.

  • Enzymatic Synthesis: This method mimics the natural biosynthetic pathway. It involves the production of a linear precursor peptide, which is then cyclized using specific enzymes like peptide cyclase 1 (PCY1).[1][2] This can be a more environmentally friendly approach.[3]

Q2: What are the most significant challenges in the chemical synthesis of this compound at a larger scale?

A2: The primary challenges include:

  • Efficient Macrocyclization: Achieving high yields during the head-to-tail cyclization of the linear precursor can be difficult due to competing intermolecular reactions (oligomerization) and the conformational energy barrier of ring formation.[4]

  • Racemization: The C-terminal amino acid is susceptible to racemization during activation for cyclization, leading to diastereomeric impurities.

  • Purification: Separating the desired cyclic monomer from linear precursors, oligomers, and other side products on a large scale can be complex and require significant solvent volumes.

Q3: Which coupling reagent is recommended for the cyclization of the this compound linear precursor?

A3: For the final cyclization step of the linear hexapeptide precursor of this compound, diphenylphosphoryl azide (DPPA) has been reported to provide the best results without significant epimerization.[5]

Q4: What are common side reactions to watch for during this compound synthesis?

A4: Besides oligomerization and racemization during cyclization, other potential side reactions during the solid-phase synthesis of the linear precursor include:

  • Aspartimide formation: If Asp-Gly, Asp-Ala, or Asp-Ser sequences are present (not in this compound, but relevant for analogues).

  • Diketopiperazine formation: This is more prevalent at the dipeptide stage, especially with Proline residues.[6]

  • Oxidation: Tryptophan and other sensitive residues can be prone to oxidation.

Q5: Is it possible to perform on-resin cyclization for this compound?

A5: Yes, on-resin cyclization is a viable strategy that can minimize intermolecular side reactions by leveraging the pseudo-dilution effect of the solid support. This approach has been successfully demonstrated for other constrained cyclopeptides.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Cyclization Yield - High concentration of the linear peptide leading to oligomerization.- Unfavorable conformation of the linear precursor.- Inefficient coupling reagent or conditions.- Perform the cyclization under high dilution conditions (0.1-1 mM in a suitable solvent like DMF or DCM/DMF).- Introduce a "turn-inducing" element in the linear sequence if modifications are acceptable.- Optimize the coupling reagent (e.g., DPPA, HATU, PyBOP) and reaction temperature.[7]- Consider on-resin cyclization to favor intramolecular reaction.
Presence of Oligomers in Final Product - Inadequate high-dilution conditions during solution-phase cyclization.- Re-evaluate the concentration of the linear peptide during cyclization; further dilution may be necessary.- Optimize the purification method, such as adjusting the gradient in preparative RP-HPLC, to better separate the monomer from dimers and trimers.
Detection of Diastereomeric Impurities - Racemization of the C-terminal amino acid during activation for cyclization.- Use a coupling reagent known to suppress racemization, such as DPPA.[5]- Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).- Perform the coupling at a lower temperature.
Incomplete Deprotection of Amino Acid Side Chains - Insufficient reaction time or inadequate cleavage cocktail for side-chain protecting groups.- Increase the deprotection time or use a stronger cleavage cocktail.- Ensure appropriate scavengers are used in the cleavage cocktail to prevent side reactions.
Poor Purity After Initial Purification - Inefficient separation of closely eluting impurities.- Aggregation of the peptide during purification.- Optimize the preparative HPLC method, including the gradient, flow rate, and stationary phase.[8][9]- Consider a multi-step purification strategy, potentially involving ion-exchange chromatography followed by RP-HPLC.[10]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear this compound Precursor

This protocol outlines the synthesis of H-Ala-Gly-Val-Pro-Val-Trp-OH using Fmoc/tBu chemistry.

  • Resin Selection and Loading:

    • Start with a 2-chlorotrityl chloride (2-CTC) resin to allow for the cleavage of the protected peptide, preserving the C-terminal carboxylic acid for cyclization.

    • Load the first amino acid, Fmoc-Trp(Boc)-OH, onto the resin.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Couple the subsequent Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Ala-OH) using a suitable coupling reagent like HBTU/DIPEA or HATU/DIPEA in DMF.

    • Monitor the coupling reaction for completion using a Kaiser test.

  • Cleavage from Resin:

    • After the final coupling and Fmoc deprotection, cleave the peptide from the 2-CTC resin using a mild acidic solution (e.g., 1-5% TFA in DCM) to yield the fully protected linear peptide.

Protocol 2: Solution-Phase Cyclization of this compound
  • Deprotection of Terminal Groups:

    • Selectively deprotect the N-terminal (Fmoc) and C-terminal (e.g., Allyl ester) protecting groups of the linear precursor.

  • Cyclization Reaction:

    • Dissolve the deprotected linear peptide in a suitable solvent (e.g., DMF) to a final concentration of 0.1-1 mM.

    • Add the coupling reagent (e.g., 1.5 equivalents of DPPA) and a base (e.g., 3 equivalents of sodium bicarbonate).[5]

    • Stir the reaction at room temperature for 24-48 hours, monitoring by LC-MS.

  • Work-up and Purification:

    • Quench the reaction and remove the solvent under reduced pressure.

    • Purify the crude cyclic peptide using preparative RP-HPLC.

Protocol 3: Large-Scale Purification by RP-HPLC
  • Column Selection:

    • Choose a preparative C18 column with appropriate dimensions for the scale of the synthesis.

  • Solvent System:

    • Use a binary solvent system, typically:

      • Solvent A: 0.1% TFA in water

      • Solvent B: 0.1% TFA in acetonitrile

  • Gradient Optimization:

    • Develop a shallow gradient based on analytical HPLC data to ensure good separation of the target peptide from impurities.[9] A typical gradient might be 20-50% Solvent B over 60 minutes.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze their purity by analytical HPLC.

    • Pool the fractions containing the pure this compound.

  • Lyophilization:

    • Lyophilize the pooled fractions to obtain the final product as a white powder.

Quantitative Data Summary

The following tables summarize typical quantitative data for cyclic peptide synthesis, which can be used as a benchmark for scaling up this compound.

Table 1: Comparison of Cyclization Reagents for a Model Hexapeptide

Coupling ReagentReaction Time (h)Yield (%)Purity (%)
DPPA 2465-75>95
HATU/DIPEA 1250-60>90
PyBOP/DIPEA 1855-65>92

Table 2: Typical Yields at Different Stages of this compound Synthesis (Projected)

Synthesis StageScaleExpected Yield (%)
SPPS of Linear Precursor 1g70-80
Solution-Phase Cyclization 500mg60-70
RP-HPLC Purification 300mg80-90
Overall Yield 34-50

Visualizations

SegetalinA_Chemical_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification Purification & Final Product Resin 2-CTC Resin AA1 Fmoc-Trp(Boc)-OH Loading Resin->AA1 Deprotection1 Fmoc Deprotection AA1->Deprotection1 Coupling Stepwise Amino Acid Coupling (Val, Pro, Val, Gly, Ala) Deprotection1->Coupling Cleavage Mild Acidic Cleavage Coupling->Cleavage LinearPeptide Protected Linear Precursor HPLC Preparative RP-HPLC Lyophilization Lyophilization HPLC->Lyophilization FinalProduct Pure this compound Lyophilization->FinalProduct Cyclization Solution-Phase Macrocyclization (DPPA) LinearPeptide->Cyclization CrudeProduct Crude Cyclic Peptide Cyclization->CrudeProduct CrudeProduct->HPLC

Caption: Workflow for the chemical synthesis of this compound.

SegetalinA_Biosynthesis_Pathway Precursor Presegetalin A1 (Linear Precursor) OLP1 Oligopeptidase 1 (OLP1) Precursor->OLP1 N-terminal Cleavage Intermediate Processed Linear Intermediate OLP1->Intermediate PCY1 Peptide Cyclase 1 (PCY1) Intermediate->PCY1 Cyclization SegetalinA This compound (Cyclic Peptide) PCY1->SegetalinA

Caption: Enzymatic biosynthesis pathway of this compound.

References

Validation & Comparative

Comparative Analysis of Compound A and Other Known Estrogenic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the estrogenic activity of a hypothetical compound, designated as "Compound A," with other well-characterized estrogenic compounds. The information is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the relative potency and mechanism of action of novel compounds. The data presented is compiled from various sources and is supported by detailed experimental protocols.

Data Presentation: Comparative Estrogenic Potency

The estrogenic potential of a compound is typically quantified by its binding affinity to estrogen receptors (ERα and ERβ) and its ability to elicit a biological response. The following table summarizes key quantitative metrics for Compound A in comparison to natural estrogens, synthetic estrogens, phytoestrogens, and xenoestrogens.

Compound CategoryCompoundReceptor Binding Affinity (RBA)¹In Vitro Potency (EC50)²
Test Compound Compound A [Insert Value] [Insert Value]
Natural Estrogen 17β-Estradiol (E2)100~1 x 10⁻¹⁰ M
Estrone (E1)10 - 20~1 x 10⁻⁹ M
Estriol (E3)1 - 10~5 x 10⁻⁹ M
Synthetic Estrogen Ethinylestradiol (EE2)120 - 150~5 x 10⁻¹¹ M
Diethylstilbestrol (DES)200 - 400[1]~8 x 10⁻¹¹ M
Phytoestrogen Genistein5 - 30 (ERβ preferential)[2]~5 x 10⁻⁸ M
Coumestrol60 - 100~2 x 10⁻⁸ M[3]
Xenoestrogen Bisphenol A (BPA)0.01 - 0.1~1 x 10⁻⁷ M[3][4]
Nonylphenol0.01 - 0.05~5 x 10⁻⁷ M

¹Relative Binding Affinity (RBA) is expressed relative to 17β-Estradiol (RBA = 100). Values are approximate and can vary based on the specific assay conditions (e.g., receptor subtype, tissue source). ²EC50 (Half-maximal effective concentration) values represent the concentration of a compound that elicits 50% of the maximal response in an in vitro reporter gene or cell proliferation assay. These values are highly dependent on the cell line and endpoint measured.

Experimental Protocols

The data presented in this guide is typically generated using a combination of in vitro and in vivo assays. Below are detailed methodologies for key experiments used to characterize estrogenic compounds.

Estrogen Receptor (ER) Competitive Binding Assay

Objective: To determine the relative affinity of a test compound for the estrogen receptor compared to a radiolabeled form of 17β-estradiol.

Methodology:

  • Receptor Preparation: Estrogen receptors are typically sourced from the uterine cytosol of ovariectomized rats or from recombinant human ERα or ERβ.[5]

  • Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [³H]E2) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then separated from the receptor-bound ligand using methods such as dextran-coated charcoal or hydroxylapatite.

  • Quantification: The amount of radiolabeled estradiol bound to the receptor is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.

ER-Mediated Transcriptional Activation Assay (Reporter Gene Assay)

Objective: To measure the ability of a test compound to activate the estrogen receptor and induce the transcription of a reporter gene.

Methodology:

  • Cell Culture: A suitable cell line that expresses estrogen receptors (e.g., MCF-7 breast cancer cells, or engineered cell lines like HeLa or HEK293) is used.[6][7] These cells are stably or transiently transfected with a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).[8]

  • Compound Treatment: Cells are plated in multi-well plates and treated with a range of concentrations of the test compound. A vehicle control and a positive control (17β-estradiol) are included.

  • Incubation: The cells are incubated for a sufficient period (typically 18-24 hours) to allow for receptor activation, gene transcription, and protein expression.

  • Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: The transcriptional activity at each concentration is expressed relative to the maximal response induced by 17β-estradiol. A dose-response curve is generated, and the EC50 value is calculated.

Cell Proliferation Assay (E-SCREEN Assay)

Objective: To assess the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-dependent cells.

Methodology:

  • Cell Culture: MCF-7 human breast cancer cells, which are estrogen-responsive for proliferation, are commonly used. The cells are first cultured in a medium stripped of estrogens to synchronize them and reduce basal proliferation.

  • Compound Treatment: The synchronized cells are seeded in multi-well plates and treated with various concentrations of the test compound, along with appropriate controls.

  • Incubation: The cells are incubated for a period of 4-6 days to allow for cell division.

  • Quantification of Proliferation: Cell proliferation is quantified by measuring the increase in cell number, protein content, or metabolic activity (e.g., using MTT or SRB assays).

  • Data Analysis: The proliferative effect of the test compound is compared to that of 17β-estradiol. The concentration that produces a half-maximal proliferative effect is determined.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the classical estrogen receptor signaling pathway and a generalized workflow for assessing the estrogenicity of a compound.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E Estrogenic Compound (E) ER Estrogen Receptor (ER) E->ER Binding Dimer E-ER Dimer ER->Dimer Dimerization Dimer_n E-ER Dimer Dimer->Dimer_n Translocation ERE Estrogen Response Element (ERE) Gene Target Gene ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response Dimer_n->ERE Binds to DNA

Caption: Classical estrogen receptor signaling pathway.

Estrogenicity_Testing_Workflow cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis cluster_in_vivo In Vivo Confirmation (Optional) start Start: Select Test Compound binding_assay ER Competitive Binding Assay start->binding_assay reporter_assay Reporter Gene Assay start->reporter_assay prolif_assay Cell Proliferation Assay (E-SCREEN) start->prolif_assay calc_rba Calculate RBA / IC50 binding_assay->calc_rba calc_ec50 Calculate EC50 reporter_assay->calc_ec50 prolif_assay->calc_ec50 utero_assay Uterotrophic Assay in Rodents calc_rba->utero_assay calc_ec50->utero_assay end End: Characterize Estrogenic Profile utero_assay->end

Caption: Experimental workflow for estrogenicity testing.

References

A Comparative Analysis of Synthetic Versus Natural Segetalin A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of synthetic and natural Segetalin A, a cyclic hexapeptide with notable biological activities. This document summarizes the available data on its synthesis, biological performance, and underlying mechanisms of action, highlighting areas where further research is needed.

Data Presentation: A Comparative Overview

Due to the lack of direct head-to-head studies, this table compares the known properties of natural this compound with those of synthetic Segetalin E, a structurally similar cyclopeptide whose total synthesis and biological evaluation have been reported[3][4]. This comparison provides a valuable, albeit indirect, assessment of the expected characteristics of synthetic this compound.

FeatureNatural this compoundSynthetic Segetalin E
Source Seeds of Vaccaria segetalis[1]Laboratory synthesis (solution-phase)[3][4]
Purity High, obtained through extraction and chromatographic purification.High, characterized by FT-IR, ¹H-NMR, ¹³C-NMR, and FAB-MS.[3][4]
Yield Dependent on natural abundance and extraction efficiency.Reported yields for analogous cyclopeptides vary based on synthetic strategy.
Biological Activity Estrogen-like activity demonstrated in vivo (uterotrophic assay) and in vitro.[1]Cytotoxic against Dalton's lymphoma ascites (DLA) and Ehrlich's ascites carcinoma (EAC) cell lines. Anthelmintic activity.[3][4]
Potency Estrogenic effects observed, but specific EC50 values are not widely reported.IC50 values of 3.71 µM (DLA) and 9.11 µM (EAC) for cytotoxicity.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are based on established methods and can be adapted for the evaluation of both natural and synthetic this compound.

Total Synthesis of this compound (Adapted from Segetalin E Synthesis)

The total synthesis of this compound can be approached using a solution-phase peptide synthesis methodology, similar to that reported for Segetalin E[3][4]. This multi-step process involves the sequential coupling of protected amino acids to form a linear hexapeptide, followed by cyclization.

1. Linear Peptide Synthesis:

  • The synthesis begins with the C-terminal amino acid, L-Tryptophan, as its methyl ester hydrochloride.

  • Successive couplings with Boc-protected amino acids (Boc-L-Valine, Boc-L-Proline, Boc-L-Valine, Boc-Glycine, Boc-L-Alanine) are carried out using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (HOSu) or a similar activating agent.

  • The Boc protecting group is removed at each step using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • The progress of the synthesis is monitored by thin-layer chromatography (TLC).

2. Saponification:

  • The methyl ester of the fully protected linear hexapeptide is saponified using a solution of sodium hydroxide in methanol to yield the corresponding carboxylic acid.

3. Deprotection of the N-terminus:

  • The Boc group of the N-terminal amino acid is removed using TFA in DCM.

4. Cyclization:

  • The deprotected linear peptide is dissolved in a suitable solvent like dimethylformamide (DMF) at high dilution to favor intramolecular cyclization.

  • A cyclizing agent such as diphenylphosphoryl azide (DPPA) is added, and the reaction is stirred at low temperature for an extended period.

5. Purification:

  • The crude cyclic peptide is purified using column chromatography on silica gel to yield pure this compound.

  • The final product is characterized by spectroscopic methods including FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

Uterotrophic Assay for Estrogenic Activity

This in vivo assay assesses the estrogenic potential of a substance by measuring the increase in uterine weight in immature or ovariectomized female rats[5][6][7][8][9].

1. Animal Model:

  • Immature female Sprague-Dawley rats (20-21 days old) are used. The animals are acclimatized for a few days before the start of the experiment.

2. Dosing:

  • The test substance (Natural or Synthetic this compound) is dissolved in a suitable vehicle (e.g., corn oil).

  • The animals are divided into groups: a vehicle control group, a positive control group (e.g., 17β-estradiol), and several test groups receiving different doses of this compound.

  • The substances are administered daily for three consecutive days via oral gavage or subcutaneous injection.

3. Endpoint Measurement:

  • On the fourth day, 24 hours after the last dose, the animals are euthanized.

  • The uteri are carefully dissected, freed from adherent fat and connective tissue, and weighed (wet weight).

  • An increase in uterine weight in the test groups compared to the vehicle control group indicates estrogenic activity.

MCF-7 Cell Proliferation Assay for Estrogenic Activity

This in vitro assay measures the proliferative response of the human breast cancer cell line MCF-7, which is estrogen receptor-positive, to the test compound[10][11][12][13].

1. Cell Culture:

  • MCF-7 cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Prior to the assay, the cells are cultured in a medium containing charcoal-stripped FBS to remove endogenous estrogens.

2. Assay Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The medium is then replaced with a fresh medium containing various concentrations of the test substance (Natural or Synthetic this compound), a positive control (17β-estradiol), and a vehicle control.

  • The cells are incubated for a period of 4 to 6 days.

3. Measurement of Cell Proliferation:

  • Cell proliferation can be quantified using various methods, such as the MTT assay, which measures the metabolic activity of viable cells, or by direct cell counting.

  • For the MTT assay, the MTT reagent is added to each well, and after a few hours of incubation, the formazan crystals are dissolved, and the absorbance is read on a microplate reader.

  • An increase in cell proliferation in the presence of the test substance compared to the vehicle control indicates estrogenic activity.

Mandatory Visualizations

Biosynthesis of Natural this compound

The biosynthesis of this compound in Vaccaria segetalis is a ribosome-mediated process involving a precursor peptide. The following diagram illustrates the proposed pathway from the precursor to the mature cyclic peptide.

This compound Biosynthesis cluster_ribosome Ribosomal Translation cluster_processing Post-Translational Modification Precursor_mRNA Precursor mRNA Ribosome Ribosome Precursor_mRNA->Ribosome Translation Precursor_Peptide Linear Precursor Peptide (with leader and follower sequences) Ribosome->Precursor_Peptide Cleavage Proteolytic Cleavage (Removal of leader and follower sequences) Precursor_Peptide->Cleavage Processing Cyclization Head-to-Tail Cyclization Cleavage->Cyclization Mature_Segetalin_A Mature this compound Cyclization->Mature_Segetalin_A

Caption: Proposed biosynthetic pathway of natural this compound.

Experimental Workflow for Comparative Analysis

A logical workflow for a direct comparative analysis of synthetic and natural this compound would involve synthesis, purification, and parallel biological testing.

Comparative Analysis Workflow Start Start Natural_Source Natural this compound (Extraction & Purification) Start->Natural_Source Synthetic_Route Synthetic this compound (Total Synthesis) Start->Synthetic_Route Characterization Structural & Purity Analysis (NMR, MS, HPLC) Natural_Source->Characterization Synthetic_Route->Characterization Biological_Assays Parallel Biological Assays Characterization->Biological_Assays Estrogenic_Activity Estrogenic Activity (Uterotrophic & MCF-7 Assays) Biological_Assays->Estrogenic_Activity Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Biological_Assays->Cytotoxicity Data_Analysis Comparative Data Analysis (Potency, Efficacy) Estrogenic_Activity->Data_Analysis Cytotoxicity->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for comparing synthetic and natural this compound.

Estrogen Receptor Signaling Pathway

The estrogen-like activity of this compound is likely mediated through the estrogen receptor (ER) signaling pathway. The following diagram depicts a simplified model of this pathway.

Estrogen Receptor Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Segetalin_A This compound ER Estrogen Receptor (ER) Segetalin_A->ER Binding ER_Dimer ER Dimer ER->ER_Dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) ER_HSP ER-HSP Complex ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Proteins mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Proliferation) Protein->Cellular_Response

Caption: Simplified estrogen receptor signaling pathway.

Conclusion

While a direct, comprehensive comparison of synthetic and natural this compound is currently absent from the scientific literature, this guide provides a foundational framework for such an analysis. The available data on natural Segetalins confirm their biological activity, particularly their estrogen-like effects. The successful synthesis of the related Segetalin E demonstrates the feasibility of producing these cyclopeptides in the laboratory, allowing for more controlled studies and the generation of analogues with potentially enhanced properties.

Future research should focus on the total synthesis of this compound and a subsequent head-to-head comparison with its natural counterpart. This would involve a detailed analysis of purity, yield, and a comprehensive panel of biological assays to quantify and compare their estrogenic and cytotoxic potencies. Elucidating the specific signaling pathways modulated by this compound will be crucial for understanding its mechanism of action and for its potential development as a therapeutic agent. The experimental protocols and conceptual diagrams provided in this guide offer a roadmap for researchers to undertake these important investigations.

References

A Comparative Guide to Validating the Estrogenic Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key in vitro assays used to validate the estrogenic mechanism of action. It is designed to assist researchers in selecting the most appropriate methods for their specific research needs by presenting objective performance data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Estrogenic Signaling: A Dual Mechanism

Estrogens, the primary female sex hormones, exert their effects through a complex network of signaling pathways, primarily mediated by two estrogen receptor (ER) subtypes: ERα and ERβ.[1][2] These receptors function as ligand-activated transcription factors.[1] The binding of an estrogenic compound to the ER initiates a conformational change in the receptor, leading to a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.[3]

Genomic Pathway: In the classical genomic pathway, the estrogen-ER complex translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[1] This interaction modulates gene transcription, leading to the synthesis of proteins that mediate the physiological effects of estrogens. ERs can also indirectly regulate gene expression by interacting with other transcription factors, such as AP-1 and Sp1.[3]

Non-Genomic Pathway: Estrogens can also elicit rapid cellular responses that are independent of gene transcription. These non-genomic effects are often initiated by a subpopulation of ERs located at the plasma membrane.[3] Activation of these membrane-associated ERs can trigger various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, leading to rapid changes in cellular function.[4]

Below is a diagram illustrating the key components of the estrogenic signaling pathway.

Estrogenic Signaling Pathway

Comparative Analysis of In Vitro Validation Assays

Several in vitro assays are commonly employed to identify and characterize compounds with estrogenic activity. These assays differ in their biological complexity and the specific endpoint they measure. The three most widely used methods are the Estrogen Receptor (ER) Competitive Binding Assay, the Estrogen Reporter Gene Assay, and the MCF-7 Cell Proliferation (E-SCREEN) Assay.[5][6]

The following table summarizes the performance of these assays for a selection of known estrogenic and non-estrogenic compounds. The data, presented as IC50 (inhibitory concentration 50%) or EC50 (effective concentration 50%), are compiled from various studies to provide a comparative overview.

CompoundER Competitive Binding Assay (IC50, nM)Estrogen Reporter Gene Assay (EC50, nM)MCF-7 Cell Proliferation Assay (EC50, nM)
Strong Agonists
17β-Estradiol (E2)0.1 - 10.01 - 0.10.001 - 0.01
Diethylstilbestrol (DES)0.2 - 20.01 - 0.20.001 - 0.02
Weak Agonists
Genistein50 - 50020 - 200100 - 1000
Bisphenol A (BPA)1000 - 10000500 - 50001000 - 20000
Nonylphenol500 - 5000100 - 1000500 - 5000
Antagonists
Tamoxifen10 - 1001 - 10 (antagonist IC50)1 - 10 (antagonist IC50)
ICI 182,780 (Fulvestrant)0.5 - 50.1 - 1 (antagonist IC50)0.1 - 1 (antagonist IC50)
Negative Controls
Dexamethasone>100,000>100,000>100,000
Testosterone>100,000>100,000>100,000

Note: The presented values are approximate ranges compiled from multiple sources and can vary depending on the specific experimental conditions, cell lines, and receptor isoforms used.

Experimental Protocols

Detailed methodologies for the key validation assays are provided below.

Estrogen Receptor (ER) Competitive Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.

Methodology:

  • Preparation of ER-containing lysate:

    • Homogenize tissues known to express high levels of ER (e.g., rat uterus) or use cell lysates from ER-expressing cell lines in a suitable buffer.

    • Centrifuge the homogenate to obtain a cytosolic fraction containing the ER.

    • Determine the protein concentration of the cytosol.

  • Competitive Binding Reaction:

    • In a multi-well plate, incubate a fixed concentration of the ER-containing lysate and a fixed concentration of [³H]-17β-estradiol with varying concentrations of the test compound.

    • Include control wells with no competitor (total binding) and wells with a high concentration of a non-labeled estrogen (e.g., diethylstilbestrol) to determine non-specific binding.

  • Separation of Bound and Free Ligand:

    • Separate the ER-bound [³H]-17β-estradiol from the free radioligand using methods such as hydroxylapatite adsorption or size-exclusion chromatography.

  • Quantification:

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol.

Estrogen Reporter Gene Assay

This cell-based assay measures the ability of a test compound to activate the transcriptional activity of the estrogen receptor.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293, MCF-7) that either endogenously expresses ER or is transiently or stably transfected with an ER expression vector.

    • Co-transfect the cells with a reporter plasmid containing a luciferase or β-galactosidase gene under the control of an ERE-containing promoter.

  • Compound Treatment:

    • Plate the transfected cells in a multi-well plate and expose them to varying concentrations of the test compound.

    • Include a vehicle control (negative control) and a known estrogenic compound (e.g., 17β-estradiol) as a positive control.

  • Cell Lysis and Reporter Activity Measurement:

    • After an appropriate incubation period (typically 24-48 hours), lyse the cells.

    • Measure the activity of the reporter enzyme (luciferase or β-galactosidase) in the cell lysate using a luminometer or spectrophotometer.

  • Data Analysis:

    • Normalize the reporter activity to a measure of cell viability or a co-transfected control plasmid.

    • Plot the normalized reporter activity against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the EC50 value, which is the concentration of the test compound that induces a half-maximal response.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay is based on the principle that the proliferation of the human breast cancer cell line MCF-7 is estrogen-dependent.

Methodology:

  • Cell Culture:

    • Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

  • Cell Seeding and Treatment:

    • Seed the cells in a multi-well plate at a low density.

    • After allowing the cells to attach, replace the medium with a fresh medium containing varying concentrations of the test compound.

    • Include a vehicle control and a positive control (17β-estradiol).

  • Incubation and Proliferation Measurement:

    • Incubate the cells for a period of 6-7 days.

    • Quantify cell proliferation using methods such as sulforhodamine B (SRB) staining, MTT assay, or direct cell counting.

  • Data Analysis:

    • Calculate the fold increase in cell number relative to the vehicle control for each concentration of the test compound.

    • Plot the fold increase in cell proliferation against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the EC50 value, the concentration that produces a half-maximal proliferative effect.

Visualizing the Experimental Workflow

The following diagram outlines a typical workflow for validating the estrogenic mechanism of action of a test compound.

ExperimentalWorkflow cluster_screening Initial Screening cluster_functional Functional Validation cluster_analysis Data Analysis & Interpretation ER_Binding ER Competitive Binding Assay IC50_EC50 Determine IC50/EC50 Values ER_Binding->IC50_EC50 Reporter_Assay Reporter Gene Assay Reporter_Assay->IC50_EC50 MCF7_Assay MCF-7 Cell Proliferation Assay Final Validation Final Validation MCF7_Assay->Final Validation Mechanism Elucidate Mechanism (Agonist/Antagonist) IC50_EC50->Mechanism Mechanism->MCF7_Assay Confirmation Test Compound Test Compound Test Compound->Reporter_Assay

References

Safety Operating Guide

Navigating the Disposal of Segetalin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Information

Prior to disposal, it is crucial to understand the handling and storage requirements of Segetalin A. The following table summarizes key information gathered from various sources.

PropertyRecommendationSource
Storage (Short-term) Store at 4°C, sealed and away from moisture and light.--INVALID-LINK--
Storage (Long-term) In solvent: -80°C for 6 months; -20°C for 1 month.--INVALID-LINK--
Handling Wash hands thoroughly after handling. Avoid breathing dust.--INVALID-LINK--
Personal Protective Equipment (PPE) Splash goggles, gloves, and a dust respirator are recommended.--INVALID-LINK--
Spill Response (Small) Use appropriate tools to place spilled material into a waste disposal container.--INVALID-LINK--
Spill Response (Large) Use a shovel to place spilled material into a waste disposal container.--INVALID-LINK--

Step-by-Step Disposal Procedures for this compound

The proper disposal route for this compound and its associated waste depends on its form and concentration. The following procedures are based on established guidelines for laboratory chemical waste.

Unused or Expired this compound (Pure Compound)

Pure this compound should be disposed of as chemical waste.

Protocol:

  • Container: Place the original container with the unused or expired this compound into a larger, sealable, and clearly labeled hazardous waste container.

  • Labeling: The outer container must be labeled with the words "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.

  • Segregation: Store the waste container separately from incompatible chemicals.

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Contaminated Labware and Materials

Disposable labware (e.g., pipette tips, microfuge tubes, gloves) and other materials contaminated with this compound should be treated as chemical waste.

Protocol:

  • Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste bag or container.

  • Labeling: Clearly label the container as "Hazardous Waste" and list "this compound contaminated debris" as the contents.

  • Disposal: Once the container is full, seal it and arrange for disposal through your institution's EHS office.

Aqueous Solutions Containing this compound

The disposal of aqueous solutions containing this compound depends on the concentration and local regulations. For non-hazardous, dilute aqueous solutions, drain disposal may be an option, but it is critical to consult your institution's EHS guidelines first.

Protocol for Non-Hazardous Solutions (pending EHS approval):

  • Verification: Confirm with your institution's EHS that this compound is not classified as a hazardous substance that would prohibit drain disposal. Many naturally occurring amino acids and peptides are considered non-hazardous.[1][2]

  • Dilution: If approved, dilute the solution with at least 20 parts water.

  • Disposal: Pour the diluted solution down the sanitary sewer, followed by flushing with a copious amount of water.

Protocol for Concentrated or Potentially Hazardous Solutions:

  • Collection: Collect the liquid waste in a sealed, shatter-resistant container.

  • Labeling: Label the container with "Hazardous Waste," the chemical name ("Aqueous this compound solution"), and the approximate concentration and volume.

  • Storage: Store the container in a designated waste accumulation area.

  • Disposal: Arrange for pickup by your institution's EHS office or a licensed chemical waste disposal contractor.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Segetalin_A_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_disposal Disposal Pathway start This compound Waste Generated is_pure Pure Compound? start->is_pure is_solid Solid Waste? is_pure->is_solid No chem_waste Dispose as Chemical Waste via EHS is_pure->chem_waste Yes is_hazardous Hazardous Solution? (Consult EHS) is_solid->is_hazardous No (Liquid) contaminated_waste Dispose as Contaminated Solid Waste via EHS is_solid->contaminated_waste Yes is_hazardous->chem_waste Yes drain_disposal Dilute and Dispose via Sanitary Sewer (with EHS Approval) is_hazardous->drain_disposal No

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures and consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious research environment.

References

Comprehensive Safety and Handling Guide for Segetalin A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal protocols for Segetalin A, a cyclic peptide isolated from the seeds of Vaccaria hispanica.[1][2] Given that the chemical, physical, and toxicological properties of this compound have not been fully investigated, it is imperative to handle this compound with due care in a controlled laboratory environment.[3] This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling of this potent bioactive compound.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySolid (Lyophilized Powder) HandlingSolution Handling
Hand Protection Double-gloving with nitrile or latex gloves is recommended when handling the powdered form.[4]A single pair of nitrile gloves is generally sufficient. Gloves should be inspected before use and changed immediately upon contamination.
Eye Protection Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 standard are mandatory.[5] A face shield worn over safety glasses is required when there is a risk of splashes or aerosol generation.[5]Chemical splash goggles or safety glasses meeting the ANSI Z.87.1 standard should be worn.[5]
Body Protection A disposable gown or a lab coat that is properly buttoned is required.[4][5] For handling larger quantities or in situations with a higher risk of aerosolization, specialized protective garments such as DuPont™ Tyvek® coveralls should be considered.[6]A lab coat should be worn to protect against splashes.
Respiratory Protection A face mask should be worn when working with the fine powder to prevent inhalation.[4] For procedures with a high potential for aerosol generation, a respirator may be necessary, and institutional Environmental Health & Safety (EHS) should be consulted.[5]Respiratory protection is not typically required when handling solutions in a well-ventilated area or a fume hood.
Foot Protection Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[5]Closed-toe and closed-heel shoes are required in the laboratory at all times.[5]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the key steps for safely handling this compound from receipt to storage of prepared solutions.

Experimental Workflow for Handling this compound

G Figure 1: General Workflow for Handling this compound cluster_prep Preparation and Handling A 1. Receipt and Inspection Verify package integrity. B 2. Acclimatization Allow vial to reach room temperature. A->B 15-30 min C 3. Surface Decontamination Wipe vial with 70% isopropanol. B->C D 4. Weighing (in a fume hood) Use appropriate PPE for powder. C->D E 5. Solubilization Add solvent to the vial. D->E F 6. Aliquoting and Storage Store solutions at -20°C or -80°C. E->F

Caption: This diagram illustrates the sequential steps for the safe handling of this compound, from receiving the compound to its storage in solution.

Detailed Methodology:

  • Receipt and Verification: Upon receiving the shipment, immediately verify that the package contents match the order and that the temperature indicators, if present, show that proper transit conditions were maintained.[4] Inspect the vial for any damage.

  • Acclimatization: Before opening, allow the sealed vial of lyophilized this compound to equilibrate to room temperature for approximately 15-30 minutes.[7] This crucial step prevents condensation from forming inside the vial, which can compromise the stability of the peptide.[7]

  • Preparation of Workspace: Conduct all handling procedures in a clean, controlled environment such as a chemical fume hood or a laminar flow hood to minimize exposure and contamination risk.[8] Ensure all surfaces and tools are clean.

  • Weighing the Compound:

    • Don the appropriate PPE for handling powders as detailed in Table 1, including double gloves and a face mask.[4]

    • Wipe the exterior of the vial with 70% isopropanol.[7]

    • Carefully open the vial in the fume hood.

    • Weigh the desired amount of this compound using a calibrated analytical balance. Handle the powder gently to avoid creating airborne dust.

  • Solubilization:

    • According to supplier information, this compound can be dissolved in methanol.[1][2] Ultrasonic and warming may be needed to achieve dissolution.[1][2]

    • Slowly add the solvent to the vial containing the weighed peptide.

    • Cap the vial securely and vortex or sonicate as needed until the peptide is fully dissolved.

  • Storage of Solutions:

    • For long-term stability, peptide solutions should be aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles.[9]

    • Store the aliquots at -20°C or -80°C.[7][9] The shelf life of peptides in solution is limited, especially for those containing certain amino acids.[9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure personnel safety and environmental protection.[8] Research peptides are typically disposed of as chemical waste.[7]

Table 2: Disposal Plan for this compound and Associated Waste

Waste TypeDisposal Procedure
Unused/Expired Solid this compound Treat as hazardous chemical waste. Collect in a clearly labeled, sealed container. The label should include the chemical name, hazard class, and accumulation start date.[7] Do not dispose of in regular trash.
This compound Solutions Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[7][8]
Contaminated Labware (e.g., pipette tips, vials) Dispose of as chemically contaminated solid waste. Collect in a designated container lined with a clear plastic bag.[1] Ensure no sharps are mixed with this waste.
Contaminated PPE (e.g., gloves, disposable gown) Place in a designated container for chemically contaminated solid waste immediately after use.

Logical Flow for Waste Disposal Decision-Making

G Figure 2: Waste Disposal Decision Tree A Identify Waste Type B Solid this compound? A->B C This compound Solution? A->C D Contaminated Labware/PPE? A->D E Collect in Labeled Hazardous Chemical Waste Container B->E F Collect in Labeled Hazardous Liquid Waste Container C->F G Collect in Designated Solid Chemical Waste Container D->G H Contact Institutional EHS for Pickup E->H F->H G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.